Product packaging for Physalin O(Cat. No.:CAS No. 120849-18-5)

Physalin O

Cat. No.: B1215985
CAS No.: 120849-18-5
M. Wt: 528.5 g/mol
InChI Key: QFAOFAWTSOFSQA-HRLARMCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone has been reported in Alkekengi officinarum var. franchetii with data available.
an anti-inflammatory agent isolated from Physalis alkekengi var;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O10 B1215985 Physalin O CAS No. 120849-18-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120849-18-5

Molecular Formula

C28H32O10

Molecular Weight

528.5 g/mol

IUPAC Name

(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone

InChI

InChI=1S/C28H32O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,12,14-15,17-19,29,34-35H,6,8-9,11H2,1-4H3/t12-,14+,15-,17-,18+,19+,23-,24+,25+,26+,27-,28+/m1/s1

InChI Key

QFAOFAWTSOFSQA-HRLARMCRSA-N

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H]2C[C@]1([C@@H]3C(=O)[C@]4([C@H]5[C@H](CC[C@]6([C@]3([C@]2(OC6=O)C)O4)O)[C@@]7(C(=C[C@H]5O)CC=CC7=O)C)O)C

Canonical SMILES

CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=CC5O)CC=CC7=O)C)O)C

melting_point

272-273°C

physical_description

Solid

Synonyms

physalin O

Origin of Product

United States

Foundational & Exploratory

Physalin O mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Physalin O in Cancer Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Physalins, a class of steroidal lactones primarily isolated from plants of the Physalis genus, have garnered significant attention for their potent antitumor activities. Among them, this compound has demonstrated notable cytotoxicity against various cancer cell lines. This technical guide synthesizes the current understanding of the mechanism of action of this compound and related physalins in cancer cells. The core mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways, including PI3K/Akt, MAPK, and NF-κB. This document provides a detailed overview of these processes, supported by quantitative data, experimental methodologies, and visual diagrams of the key signaling cascades, to serve as a comprehensive resource for oncology researchers and drug development professionals.

Quantitative Efficacy of this compound and Related Physalins

This compound exhibits direct cytotoxic effects on cancer cells. Its efficacy, along with that of other well-studied physalins, has been quantified through various in vitro and in vivo studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for the cytotoxic potential of a compound. This compound has been tested against liver and breast cancer cell lines[1]. For a comparative perspective, the IC50 values for other prominent physalins against a range of cancer cell lines are also presented.

PhysalinCancer Cell LineCell TypeIC50 ValueReference
This compound Hep G2 Human Hepatocellular Carcinoma 31.1 µM [1]
This compound MCF-7 Human Breast Adenocarcinoma 11.4 µM [1]
Physalin BMultiple LinesVarious0.58 to 15.18 µg/mL[2][3][4]
Physalin DMultiple LinesVarious0.28 to 2.43 µg/mL[2][3][4]
Physalin FA498Human Renal Carcinoma1.40 µg/mL[5]
Physalin FACHNHuman Renal Carcinoma2.18 µg/mL[5]
Physalin FUO-31Human Renal Carcinoma2.81 µg/mL[5]
In Vivo Antitumor Activity

Studies using extracts from Physalis pubescens, which contain this compound, B, and L, have demonstrated significant antitumor effects in mouse xenograft models. These studies provide evidence of the potent in vivo efficacy of physalin-containing preparations[6].

Treatment GroupDosageTumor Weight Reduction (%)Ki-67 Expression Reduction (%)Cleaved Caspase 3 Expression Increase (%)Reference
PHY-EA4 mg/kg91.2%91.2%90%[6]
PHY-EA8 mg/kg93.4%93.4%116%[6]

(PHY-EA: Ethyl acetate extract from Physalis pubescens containing Physalin B, O, and L)

Core Mechanisms of Action

The anticancer activity of physalins is primarily attributed to their ability to induce programmed cell death (apoptosis) and halt cell proliferation by inducing cell cycle arrest.

Induction of Apoptosis

Physalins trigger apoptosis through multiple interconnected pathways. A common mechanism involves the activation of the caspase cascade. For instance, Physalin B promotes the cleavage of caspases 3, 7, and 9, as well as PARP (poly (ADP-ribose) polymerase), which are hallmark events of apoptosis[7][8]. Similarly, Physalin F induces apoptosis characterized by nuclear DNA fragmentation and the cleavage of caspase-3, -8, and -9[5]. This activation of both intrinsic (caspase-9) and extrinsic (caspase-8) pathways suggests a multi-faceted pro-apoptotic mechanism. Furthermore, extracts containing this compound have been shown to significantly increase the expression of cleaved caspase 3 in vivo, confirming the induction of apoptosis in a tumor model[6].

Cell Cycle Arrest

A key strategy by which physalins inhibit tumor growth is by blocking cell cycle progression, preventing cancer cells from dividing. Physalins predominantly induce G2/M phase arrest. For example, Physalin A causes G2/M arrest in non-small cell lung cancer (NSCLC) cells[9], and Physalin B has the same effect in breast cancer cells[7][8]. This arrest is often linked to the modulation of cell cycle regulatory proteins. Physalin B treatment leads to the downregulation of key proteins that drive the G1/S transition, such as cyclin D1, cyclin D3, CDK4, CDK6, and cyclin E[10]. The arrest at the G2/M checkpoint prevents cells from entering mitosis, ultimately leading to reduced proliferation and, in many cases, subsequent apoptosis.

Anti-Metastatic and Anti-Angiogenic Effects

Preliminary evidence suggests that physalin-containing extracts can inhibit tumor metastasis and angiogenesis. Extracts from Physalis angulata have been shown to suppress the migration and invasion of highly metastatic cancer cells[11]. This is achieved by inhibiting the activity of matrix metalloproteinases (MMP-2 and MMP-9) and urokinase plasminogen activator (u-PA), enzymes crucial for breaking down the extracellular matrix during invasion[11]. The extracts also increased the expression of their natural inhibitors, TIMPs and PAIs[11]. Furthermore, these extracts were found to inhibit VEGF-induced proliferation of endothelial cells and suppress the formation of new blood vessels (neovessel formation) in a chick chorioallantoic membrane (CAM) assay, indicating potent anti-angiogenic activity[11].

Key Signaling Pathways Modulated by Physalins

Physalins exert their anticancer effects by intervening in several critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation. While the specific pathways for this compound are still under detailed investigation, the mechanisms of related physalins provide a strong predictive framework.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation, and its hyperactivation is a common feature in many cancers[12]. Physalin B has been shown to suppress the phosphorylation of both PI3K and Akt in breast cancer cells[7][8]. By inhibiting this pathway, physalins can effectively shut down pro-survival signals, making the cancer cells more susceptible to apoptosis.

G physalin_o This compound (via Physalin B mechanism) inhibition physalin_o->inhibition PI3K PI3K inhibition->PI3K activation RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR inhibition_bad inhibition_bad Akt->inhibition_bad Bad Bad inhibition_casp9 inhibition_casp9 Bad->inhibition_casp9 Casp9 Caspase-9 Apoptosis Apoptosis Casp9->Apoptosis inhibition_bad->Bad inhibition_casp9->Casp9

This compound inhibits the pro-survival PI3K/Akt pathway.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, regulates diverse cellular processes like proliferation, differentiation, and apoptosis[13]. Unlike its effect on the PI3K/Akt pathway, certain physalins activate components of the MAPK pathway to induce an anticancer response. Physalin A, for instance, triggers the phosphorylation of p38 MAPK, which in turn increases intracellular Reactive Oxygen Species (ROS) and leads to G2/M cell cycle arrest[9]. This indicates that physalins can selectively manipulate signaling pathways, inhibiting pro-survival cascades while activating pro-arrest or pro-apoptotic ones.

G physalin_o This compound (via Physalin A mechanism) p38 p38 MAPK physalin_o->p38 activation ROS ROS Generation p38->ROS G2M G2/M Arrest ROS->G2M

This compound induces G2/M arrest via p38 MAPK activation.
NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, where it promotes survival and proliferation[14][15]. Several physalins are potent inhibitors of this pathway. They generally act by suppressing the phosphorylation and degradation of IκB proteins, which are the natural inhibitors of NF-κB[15]. By preventing IκB degradation, physalins block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its pro-survival target genes[16]. Physalin F, in particular, has been shown to suppress NF-κB activation in human renal cancer cells[5].

Key Experimental Protocols

The following methodologies are central to the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT or CCK-8)
  • Principle: These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability. In the MTT assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT into an insoluble purple formazan. In the CCK-8 assay, a water-soluble tetrazolium salt (WST-8) is reduced to a soluble orange formazan.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

    • For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. The populations are identified as: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Culture and treat cells with this compound.

    • Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.

    • Wash the cells to remove the ethanol and treat with RNase A to prevent staining of RNA.

    • Stain the cells with a solution containing PI.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Generate a histogram to visualize the distribution of cells across the cell cycle phases.

Western Blotting for Protein Expression
  • Principle: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies followed by enzyme-conjugated secondary antibodies for detection.

  • Protocol:

    • Lyse this compound-treated and control cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Cleaved Caspase-3, Cyclin D1).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model
  • Principle: This model assesses the antitumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and after a tumor develops, the mice are treated with the test compound.

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into control and treatment groups.

    • Administer this compound (or a physalin-containing extract) or a vehicle control via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a set schedule.

    • Measure tumor volume (e.g., using calipers) and mouse body weight regularly.

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry (for markers like Ki-67) or Western blotting.

G cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation A Cancer Cell Lines B Treat with this compound A->B C Cytotoxicity Assay (MTT, CCK-8) Determine IC50 B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Assay (PI Staining) B->E F Protein Extraction & Western Blot C->F D->F E->F G Analyze Key Pathways (Akt, MAPK, Caspases) F->G H Xenograft Mouse Model (Tumor Implantation) G->H Hypothesis for In Vivo Test I Treat Mice with this compound H->I J Monitor Tumor Growth I->J K Excise Tumor for Analysis (IHC, Western Blot) J->K

References

A Technical Guide to the Biological Activity of Physalin O from Physalis angulata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin O, a naturally occurring 16,24-cyclo-13,14-seco-steroid isolated from Physalis angulata, has emerged as a compound of significant interest due to its diverse biological activities. This technical document provides a comprehensive overview of the cytotoxic and anti-inflammatory properties of this compound. It details the compound's mechanisms of action, including the induction of cell cycle arrest and apoptosis in cancer cells and the inhibition of key inflammatory pathways. This guide summarizes quantitative data, presents detailed experimental protocols for assessing its activity, and provides visual diagrams of the associated signaling pathways to support further research and development.

Cytotoxic Activity

This compound demonstrates notable cytotoxic effects against various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and the arrest of the cell cycle at the G2/M phase. An ethyl acetate extract from Physalis pubescens containing this compound, along with Physalins B and L, was shown to induce apoptosis and block the cell cycle in lymphoma cells[1][2][3].

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values quantify the effectiveness of a compound in inhibiting biological processes. The reported IC50 values for this compound highlight its potency against specific human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer11.4[4]
Hep G2Liver Cancer31.1[4]
Mechanism of Action: Cell Cycle Arrest and Apoptosis

Physalins, as a class, are known to inhibit cancer cell proliferation by arresting the cell cycle, frequently at the G2/M transition[1][2]. This is often achieved by down-regulating key proteins like cyclin B1 and cyclin-dependent kinase 1 (CDK1)[5]. An extract containing physalins B, O, and L effectively blocked the cell cycle of lymphoma cells at the G2/M phase[1][2][3][6]. Furthermore, physalins trigger programmed cell death, or apoptosis, through various signaling cascades. These can involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases[5][7][8].

G2_M_Arrest cluster_pathway G2/M Transition Pathway G2_Phase G2 Phase CyclinB1_CDK1 Cyclin B1 / CDK1 Complex (Active) G2_Phase->CyclinB1_CDK1 Activation M_Phase M Phase (Mitosis) CyclinB1_CDK1->M_Phase Promotes Entry Arrest Cell Cycle Arrest at G2/M CyclinB1_CDK1->Arrest Physalin_O This compound Inhibition_Point Inhibition Physalin_O->Inhibition_Point Inhibition_Point->CyclinB1_CDK1

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol describes a common method for assessing cell viability, as used in the screening of physalins[1][2].

  • Cell Plating: Seed tumor cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control to determine the IC50 value.

Cytotoxicity_Workflow start Start step1 1. Seed cancer cells in 96-well plates start->step1 step2 2. Treat with various concentrations of this compound step1->step2 step3 3. Incubate for 48-72 hours step2->step3 step4 4. Fix cells with Trichloroacetic Acid (TCA) step3->step4 step5 5. Stain with Sulforhodamine B (SRB) step4->step5 step6 6. Solubilize bound dye with Tris buffer step5->step6 step7 7. Measure absorbance at 510 nm step6->step7 end 8. Calculate IC50 value step7->end

Caption: Experimental workflow for the SRB cytotoxicity assay.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production[4]. The underlying mechanism is associated with the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[9][10][11].

Quantitative Anti-inflammatory Data

This compound has been shown to inhibit the production of the pro-inflammatory mediator nitric oxide.

ActivityCell LineIC50 (µM)Reference
Nitric Oxide (NO) Production InhibitionRAW 264.7Not specified, but significant[4][12]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of physalins are generally attributed to their ability to suppress the NF-κB pathway[9][10][11]. In its inactive state, NF-κB (a dimer typically of p65 and p50 subunits) is held in the cytoplasm by an inhibitory protein called IκBα[13]. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO[14][15].

This compound, which contains an α,β-unsaturated ketone moiety, is suggested to act as a Michael reaction acceptor[12]. This allows it to form covalent bonds with cysteine residues on target proteins. One such proposed target is IKKβ, a key component of the IKK complex. By alkylating IKKβ, this compound can inhibit its kinase activity, thereby preventing IκBα phosphorylation and degradation and ultimately blocking NF-κB activation[12][14].

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_Complex Activates NFkB_IkB p65/p50 + IκBα (Inactive Complex) IKK_Complex->NFkB_IkB Phosphorylates IκBα p_IkB p-IκBα Degradation Proteasomal Degradation p_IkB->Degradation Releases p65/p50 NFkB_Active p65/p50 (Active) Degradation->NFkB_Active Releases p65/p50 NFkB_Nuc p65/p50 NFkB_Active->NFkB_Nuc Nuclear Translocation DNA DNA (NF-κB Response Elements) NFkB_Nuc->DNA Transcription Gene Transcription DNA->Transcription Genes iNOS, COX-2, TNF-α, IL-6 Transcription->Genes Physalin_O This compound Inhibition_Point Inhibition of IKKβ Activity Physalin_O->Inhibition_Point Inhibition_Point->IKK_Complex

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on NO production in LPS-stimulated macrophages[16].

  • Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Stimulate the cells with 0.1-1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours to induce NO production. A set of unstimulated cells should be included as a negative control.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. A parallel cytotoxicity assay (e.g., MTT or SRB) should be run to ensure that the observed NO reduction is not due to cell death.

NO_Workflow start Start step1 1. Plate RAW 264.7 macrophage cells start->step1 step2 2. Pre-treat cells with This compound for 1 hour step1->step2 step3 3. Stimulate with LPS for 18-24 hours step2->step3 step4 4. Collect cell supernatant step3->step4 step5 5. Add Griess Reagents A & B step4->step5 step6 6. Incubate for 10 minutes step5->step6 step7 7. Measure absorbance at 540 nm step6->step7 end 8. Calculate % NO inhibition step7->end

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

Conclusion and Future Directions

This compound, isolated from Physalis angulata, is a bioactive steroid with demonstrated cytotoxic and anti-inflammatory activities. Its ability to induce G2/M cell cycle arrest in cancer cells and inhibit the pro-inflammatory NF-κB signaling pathway marks it as a promising candidate for further investigation in oncology and inflammatory disease research. Future studies should focus on elucidating the precise molecular targets of this compound, conducting in-vivo efficacy and safety studies, and exploring structure-activity relationships within the physalin class to develop derivatives with enhanced potency and selectivity. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to build upon the current understanding of this potent natural compound.

References

The Discovery and Isolation of Physalin O: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin O, a naturally occurring C-28 steroid from the withanolide class, has garnered significant interest for its potent anti-inflammatory and cytotoxic properties. This technical guide provides an in-depth historical account of the discovery, isolation, and structural elucidation of this compound. It details the seminal experimental protocols and presents key quantitative data in a structured format for clarity and comparative analysis. Furthermore, this guide illustrates the established anti-inflammatory signaling pathway of physalins, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The physalins are a group of highly oxygenated C-28 steroids characterized by a unique 13,14-seco-16,24-cyclo-ergostane skeleton. These compounds are primarily isolated from plants of the Physalis genus, which have a long history of use in traditional medicine. The first members of this class, physalin A and physalin B, were isolated in 1969, paving the way for the discovery of a diverse array of structurally related compounds with significant biological activities. This guide focuses on the history and technical aspects of the discovery and isolation of a key member of this family, this compound.

Initial Discovery and Sourcing

This compound was first isolated from the calyx of Physalis alkekengi L. var. franchetii (Mast.) Makino. The foundational work was published in 1988 by M. Kawai, T. Ohtani, and their colleagues in the Journal of the Chemical Society, Perkin Transactions 1. Their research detailed the structural elucidation of two new physalins, N and O, from this plant source.

Experimental Protocols: The First Isolation

The following sections detail the methodologies employed in the original isolation and characterization of this compound.

Plant Material and Extraction

The initial step involved the collection and processing of the plant material to obtain a crude extract containing the physalins.

  • Plant Material: Dried calyces of Physalis alkekengi var. franchetii.

  • Extraction Solvent: Methanol (MeOH).

  • Procedure:

    • The dried and powdered calyces were subjected to repeated extraction with hot methanol.

    • The methanolic extracts were combined and concentrated under reduced pressure to yield a crude residue.

    • This residue was then partitioned between ethyl acetate (EtOAc) and water. The ethyl acetate-soluble fraction, containing the less polar physalins, was retained for further purification.

Chromatographic Purification

A multi-step chromatographic process was essential to isolate this compound from the complex mixture of the ethyl acetate extract.

  • Column Chromatography (Silica Gel):

    • The dried ethyl acetate extract was adsorbed onto silica gel.

    • The adsorbed material was loaded onto a silica gel column.

    • The column was eluted with a gradient of increasing polarity, typically using a mixture of chloroform (CHCl₃) and methanol (MeOH).

    • Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles to known physalins were combined.

  • Preparative Thin-Layer Chromatography (pTLC):

    • The enriched fractions from column chromatography were further purified using preparative TLC on silica gel plates.

    • A solvent system, for instance, a mixture of chloroform and methanol (e.g., 95:5 v/v), was used for development.

    • The bands corresponding to individual compounds were visualized under UV light, scraped from the plate, and the compound was eluted from the silica gel with a suitable solvent like methanol.

  • Crystallization:

    • The purified this compound was crystallized from a solvent mixture, such as methanol-chloroform, to yield a pure crystalline solid.

Structural Elucidation

The determination of the complex structure of this compound was achieved through a combination of spectroscopic techniques.

  • Spectroscopic Methods Employed:

    • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy were pivotal in determining the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls (-OH), ketones (C=O), and lactones.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

The structure of this compound was ultimately determined to be (25S)-25,27-dihydrophysalin A.

Quantitative Data

The following tables summarize the key quantitative data for this compound as reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₈H₃₂O₁₀
Molecular Weight528.5 g/mol
AppearanceCrystalline solid
Purity (as reported in later studies)>97%

Table 2: ¹³C-NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon No.Chemical Shift (δ) ppmCarbon No.Chemical Shift (δ) ppm
1204.415210.8
2145.51654.6
3128.61781.8
432.918171.8
561.81914.3
664.62082.7
729.82120.9
839.12276.8
935.52331.7
1049.82436.6
1122.425139.3
1226.426163.7
1379.727133.3
14102.12827.3

Table 3: ¹H-NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ) ppm, Multiplicity, J (Hz)
H-25.99 (dd, J = 10.0, 2.5)
H-36.83 (ddd, J = 10.0, 2.5, 6.0)
H-63.24 (d, J = 2.5)
H-191.21 (s)
H-211.92 (s)
H-224.58 (dd, J = 4.5, 2.0)
H-276.64 (s), 5.72 (s)
H-281.58 (s)

Signaling Pathways and Biological Activity

Physalins, including this compound, are well-documented for their anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Physalins have been shown to interfere with this cascade at multiple points.

NF_kB_Inhibition_by_Physalin_O cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_P P-IκBα IKK->IkBa_P Phosphorylates IkBa IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation PhysalinO This compound PhysalinO->IKK Inhibits PhysalinO->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory Induces

Inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow_Physalin_O Plant Dried Calyces of Physalis alkekengi Extraction Hot Methanol Extraction Plant->Extraction Partition EtOAc/Water Partition Extraction->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom EtOAc Fraction pTLC Preparative TLC ColumnChrom->pTLC Enriched Fractions Crystallization Crystallization pTLC->Crystallization Purified Compound PhysalinO_final Pure this compound Crystallization->PhysalinO_final StructureElucid Structural Elucidation (NMR, MS, IR, UV) PhysalinO_final->StructureElucid

Experimental workflow for the isolation of this compound.

Conclusion

The discovery and structural elucidation of this compound from Physalis alkekengi var. franchetii represent a significant contribution to the field of natural product chemistry. The intricate experimental work involving multi-step extraction and chromatographic purification, followed by detailed spectroscopic analysis, laid the groundwork for future pharmacological investigations. The potent anti-inflammatory activity of this compound, primarily through the inhibition of the NF-κB signaling pathway, underscores its potential as a lead compound for the development of novel therapeutic agents. This guide provides a comprehensive historical and technical overview that can serve as a valuable resource for the ongoing research and development of physalins and other natural products.

Physalin O: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin O is a naturally occurring seco-steroid belonging to the physalin family, a group of complex C28-ergostane-type steroids. These compounds are predominantly found in plants of the Physalis genus, which have a long history of use in traditional medicine. Physalins, including this compound, have garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance, detailed experimental protocols for its analysis, and insights into its mechanisms of action.

Natural Sources and Abundance of this compound

This compound has been identified as a constituent of several species within the Physalis genus, most notably:

  • Physalis alkekengi L. var. franchetii (Mast.) Makino : Commonly known as the Chinese Lantern, the calyx of this plant is a significant source of this compound. In fact, along with galuteolin and rutin, this compound has been identified as a potential Q-marker for the quality control of P. alkekengi calyx, indicating its importance and substantial presence.[1]

  • Physalis angulata L. : This species, often referred to as cutleaf groundcherry, is another documented source of this compound.[2]

  • Physalis minima Linn. : Also known as the pygmy groundcherry, this plant is another source from which this compound can be isolated.[2]

While specific quantitative data for this compound (e.g., in mg/g of dry weight) is not extensively available in the public domain, the abundance of other major physalins in Physalis species has been well-documented. This data provides a valuable context for the potential yield of this compound from its natural sources. The table below summarizes the abundance of other key physalins.

PhysalinPlant SpeciesPlant PartAbundance (% of dry weight or mg/g)Reference
Physalin D Physalis alkekengiImmature Calyx0.7880 ± 0.0612%[3][4][5]
Physalis alkekengiMature Calyx0.2028 ± 0.016%[3][4][5]
Physalis alkekengiImmature Fruits0.0992 ± 0.0083%[3][4][5]
Physalis alkekengiMature Fruits0.0259 ± 0.0021%[3][4][5]

It is important to note that the concentration of physalins can vary significantly based on the plant's geographical location, stage of maturity, and the specific part of the plant being analyzed.

Experimental Protocols

The isolation and quantification of this compound typically involve chromatographic techniques. Below is a composite experimental protocol based on established methods for physalin analysis.

Sample Preparation (QuEChERS-based Method)

This method is adapted from a validated protocol for Physalin B and D in Physalis angulata and is suitable for the extraction of a broad range of physalins, including this compound.[6]

  • Grinding : Air-dry the plant material (e.g., calyces or leaves) at room temperature and grind into a fine powder.

  • Extraction :

    • Accurately weigh approximately 200 mg of the powdered sample into a 15 mL centrifuge tube.[1]

    • Add 5 mL of methanol.[1]

    • Sonicate for 30 minutes (e.g., at 150 W, 40 kHz).[1]

  • Liquid-Liquid Partitioning :

    • Add an appropriate amount of a salt mixture (e.g., magnesium sulfate and sodium acetate) to induce phase separation.

    • Vortex vigorously for 1 minute.

  • Centrifugation : Centrifuge the sample at a high speed (e.g., 8000 r/min) for 5 minutes.[1]

  • Supernatant Collection : Carefully collect the supernatant (the methanol layer).

  • Filtration : Filter the supernatant through a 0.22 µm microporous filter before HPLC or UPLC-MS analysis.[1]

UPLC-QTOF-MS/MS Analysis

This method is based on a protocol used for the comprehensive analysis of physalins in Physalis alkekengi.[7]

  • Chromatographic System : Waters ACQUITY UPLC® system.

  • Column : ACQUITY UPLC® BEH C18 column (1.7 µm, 2.1 × 50 mm).[7]

  • Mobile Phase :

    • A: Water with 0.1% formic acid.[7]

    • B: Methanol.[7]

  • Gradient Elution :

    • 0–4.5 min: 10–50% B.[7]

    • 4.5–11.5 min: 50–98% B.[7]

  • Flow Rate : 0.4 mL/min.[7]

  • Column Temperature : 45°C.[7]

  • Injection Volume : 5 µL.

  • Mass Spectrometry :

    • Instrument : Quadrupole Time-of-Flight (QTOF) mass spectrometer.

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Data Acquisition : Data-dependent acquisition (DDA) mode to obtain both full scan MS and fragmentation data.

HPLC-UV Method Validation Parameters

For quantitative analysis using HPLC-UV, the method should be validated according to ICH guidelines, including the following parameters:

  • Linearity : Determined by constructing a calibration curve with a series of standard solutions of pure this compound (e.g., in the range of 1-100 µg/mL).[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determined from the calibration curve.

  • Precision : Assessed through intra-day and inter-day variability, with a relative standard deviation (RSD) of less than 2% being acceptable.[9]

  • Accuracy : Determined by recovery studies, with recovery rates between 98-102% being ideal.[9]

  • Specificity : Assessed by analyzing blank samples and stressed samples (e.g., acid, base, oxidative, and photolytic degradation) to ensure no interference with the analyte peak.[8]

Signaling Pathways and Mechanisms of Action

Physalins exert their biological effects by modulating various cellular signaling pathways. While the specific mechanisms of this compound are still under investigation, the activities of other physalins, particularly Physalin A, provide valuable insights into the potential pathways involved.

Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers. Physalin A has been shown to be a potent inhibitor of this pathway.[10][11]

Mechanism of Inhibition by Physalin A:

  • Inhibition of JAK Phosphorylation : Physalin A inhibits the phosphorylation of JAK2 and JAK3.[10][11]

  • Prevention of STAT3 Phosphorylation : As JAKs are upstream kinases of STAT3, their inhibition prevents the phosphorylation of STAT3 at tyrosine 705.[10][12]

  • Inhibition of STAT3 Dimerization and Nuclear Translocation : Unphosphorylated STAT3 cannot form dimers and translocate to the nucleus.[11]

  • Downregulation of Target Gene Expression : The lack of nuclear STAT3 leads to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and XIAP.[10][11]

This ultimately leads to the induction of apoptosis in cancer cells. While this pathway has been elucidated for Physalin A, the structural similarity of this compound suggests it may have a similar mechanism of action.

JAK_STAT3_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates P_STAT3 p-STAT3 STAT3_Dimer STAT3 Dimer P_STAT3->STAT3_Dimer Dimerizes STAT3_Dimer_Nuc STAT3 Dimer STAT3_Dimer->STAT3_Dimer_Nuc Translocates Physalin_O This compound (Hypothesized) Physalin A (Documented) Physalin_O->JAK Inhibits Phosphorylation DNA DNA STAT3_Dimer_Nuc->DNA Binds Gene_Expression Target Gene Expression (e.g., Bcl-2, XIAP) DNA->Gene_Expression Promotes Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Caption: Inhibition of the JAK/STAT3 signaling pathway by physalins.

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation.[2] Elevated levels of NO, produced by inducible nitric oxide synthase (iNOS), are associated with various inflammatory conditions. The inhibition of iNOS is a likely mechanism for the anti-inflammatory effects of this compound.

General Mechanism of iNOS Inhibition:

  • Induction of iNOS : Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β), activate signaling pathways (e.g., NF-κB) that lead to the transcription and translation of the iNOS enzyme.

  • NO Synthesis : iNOS catalyzes the conversion of L-arginine to L-citrulline and NO.

  • Inhibition by this compound : this compound is hypothesized to interfere with this process, either by inhibiting the expression of iNOS or by directly inhibiting the enzymatic activity of iNOS, thereby reducing NO production and its pro-inflammatory effects.

iNOS_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Signaling_Pathways Signaling Pathways (e.g., NF-κB) Inflammatory_Stimuli->Signaling_Pathways iNOS_Expression iNOS Gene Expression & Protein Synthesis Signaling_Pathways->iNOS_Expression iNOS_Enzyme iNOS Enzyme iNOS_Expression->iNOS_Enzyme NO_Production Nitric Oxide (NO) iNOS_Enzyme->NO_Production L_Arginine L_Arginine L_Arginine->iNOS_Enzyme Inflammation Inflammation NO_Production->Inflammation Physalin_O Physalin_O Physalin_O->iNOS_Expression Inhibits (Hypothesized) Physalin_O->iNOS_Enzyme Inhibits (Hypothesized)

Caption: Hypothesized mechanism of NO production inhibition by this compound.

Experimental Workflow Overview

The overall process from plant material to data analysis for this compound can be visualized as a streamlined workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plant_Material Plant Material (e.g., Physalis alkekengi calyx) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol) Drying_Grinding->Extraction Purification Purification/Cleanup (e.g., QuEChERS) Extraction->Purification Chromatography Chromatographic Separation (HPLC/UPLC) Purification->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification (using standard curve) Peak_Integration->Quantification Data_Reporting Data Reporting (e.g., mg/g) Quantification->Data_Reporting

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a promising bioactive compound found in several Physalis species. While further research is needed to fully quantify its abundance in various natural sources and to elucidate its specific molecular mechanisms, the existing data on the physalin family provides a strong foundation for its continued investigation. The experimental protocols and workflow outlined in this guide offer a comprehensive starting point for researchers and drug development professionals interested in the isolation, quantification, and characterization of this compound and its therapeutic potential.

References

Physalin O: A Deep Dive into its Anti-inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Physalin O, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has garnered attention for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[1] As the demand for novel anti-inflammatory agents continues to grow, a thorough understanding of the molecular mechanisms underlying the bioactivity of compounds like this compound is crucial for their development as potential drug candidates. This technical guide provides a comprehensive overview of the current knowledge on the anti-inflammatory signaling pathways modulated by physalins, with a specific focus on this compound where data is available. Drawing from research on closely related physalins, this document aims to elucidate the probable mechanisms of action of this compound and to guide future research in this promising area.

Core Anti-inflammatory Mechanisms of Physalins

Research into the anti-inflammatory effects of various physalins has revealed their ability to modulate key signaling pathways that are central to the inflammatory response. While direct evidence for this compound is still emerging, the activities of other well-studied physalins, such as Physalin A, B, and E, provide a strong basis for understanding its potential mechanisms. The primary signaling pathways implicated in the anti-inflammatory action of physalins include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Additionally, the Nrf2 pathway, a key regulator of the antioxidant response, has been shown to be activated by certain physalins.

Quantitative Data on the Anti-inflammatory and Cytotoxic Effects of Physalins

To facilitate a comparative analysis, the following table summarizes the available quantitative data on the biological activities of this compound and other relevant physalins. It is important to note the current scarcity of specific anti-inflammatory quantitative data for this compound.

CompoundBiological ActivityCell Line/ModelIC50 / EffectReference
This compound CytotoxicityHep G231.1 µM[1]
CytotoxicityMCF-711.4 µM[1]
NO Production InhibitionMacrophagesSignificant Inhibition (Concentration not specified)[2]
Physalin ANO Production InhibitionRAW 264.7-[3]
PGE2 Production InhibitionRAW 264.7-[3]
TNF-α Production InhibitionRAW 264.7-[3]
iNOS ExpressionRAW 264.7Dose-dependent downregulation[3]
COX-2 ExpressionRAW 264.7Dose-dependent downregulation[3]
Physalin BTNF-α mRNA ExpressionRAW 264.7Significant decrease at 1-100 µg/mL[4]
IL-1β mRNA ExpressionRAW 264.7Marked decrease at 100 µg/mL[4]
Physalin ETNF-α SecretionRAW 264.7Dose-dependent inhibition[5]
IL-6 SecretionRAW 264.7Dose-dependent inhibition[5]

Key Signaling Pathways in Physalin-Mediated Anti-inflammation

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The general anti-inflammatory mechanism of physalins involves the suppression of NF-κB activation.[6][7]

Mechanism of Inhibition:

  • Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. Several physalins, including Physalin A and E, have been shown to block the degradation of IκBα.[3][5]

  • Inhibition of NF-κB Nuclear Translocation: By preventing IκBα degradation, physalins effectively inhibit the nuclear translocation of the NF-κB p65 subunit.[3][5]

  • Direct Inhibition of IKKβ: Some evidence suggests that physalins, potentially including this compound, may act as Michael reaction acceptors, allowing them to form covalent bonds with cysteine residues on key signaling proteins.[2] One such target is IκB kinase β (IKKβ), a critical kinase in the canonical NF-κB pathway.[2][3] Alkylation of IKKβ by physalins could directly inhibit its kinase activity, thereby preventing the phosphorylation of IκBα.[2]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Degradation Degradation IκBα->Degradation Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation This compound This compound This compound->IKK Complex Inhibition Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

This compound's potential inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.

Mechanism of Modulation:

While some studies on Physalin A suggest it does not significantly inhibit the phosphorylation of JNK, ERK, or p38, other research indicates that Physalin A's chondroprotective effects are credited to the inhibition of MAPK and NF-κB signaling pathways.[3][8] This discrepancy highlights the need for further investigation into the specific contexts and cell types in which physalins modulate MAPK signaling. For this compound, its role in MAPK signaling remains to be elucidated.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Cell Surface Receptor Cell Surface Receptor Extracellular Stimuli->Cell Surface Receptor MAPKKK MAPKKK Cell Surface Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) P Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression This compound This compound This compound->MAPK (ERK, JNK, p38) Potential Inhibition?

Hypothesized interaction of this compound with the MAPK pathway.
The JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for signaling initiated by a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

Mechanism of Inhibition:

Physalin A has been identified as a natural inhibitor of JAK2 and JAK3.[9] It has been shown to suppress both constitutive and induced STAT3 activity by modulating the phosphorylation of JAK2 and JAK3.[9] This leads to the abrogation of STAT3 nuclear translocation and transcriptional activity, thereby decreasing the expression of STAT3 target genes.[9] While there is no direct evidence for this compound's effect on this pathway, the findings for Physalin A suggest that the JAK/STAT pathway is a plausible target for other physalins.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerization Nuclear Translocation Nuclear Translocation STAT Dimer->Nuclear Translocation This compound This compound This compound->JAK Potential Inhibition? Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory & Proliferative Genes Inflammatory & Proliferative Genes Gene Transcription->Inflammatory & Proliferative Genes

Postulated inhibitory effect of this compound on the JAK/STAT pathway.
The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Activation of the Nrf2 pathway can mitigate inflammation by reducing oxidative stress.

Mechanism of Activation:

Physalin A has been shown to increase the expression of Nrf2 and its target genes, and this activation is regulated by ERK and p38 kinases.[10][11][12] This suggests that some physalins can exert their anti-inflammatory effects not only by inhibiting pro-inflammatory pathways but also by activating protective antioxidant responses. The effect of this compound on the Nrf2 pathway is a key area for future investigation.

Nrf2_Pathway This compound This compound ERK/p38 ERK/p38 This compound->ERK/p38 Potential Activation? Nrf2 Nrf2 ERK/p38->Nrf2 Phosphorylation Keap1 Keap1 Keap1->Nrf2 Inhibition Nrf2 (active) Nrf2 (active) Nrf2->Nrf2 (active) Dissociation from Keap1 ARE Antioxidant Response Element Nrf2 (active)->ARE Nuclear Translocation & Binding Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression

Hypothesized activation of the Nrf2 pathway by this compound.

Experimental Protocols: A Methodological Framework

The following provides a generalized framework for the key experiments used to elucidate the anti-inflammatory effects of physalins. These protocols can be adapted for the specific investigation of this compound.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophage), THP-1 (human monocytic), HeLa (human epithelial), HepG2 (human liver cancer).

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the physalin compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell culture supernatants are quantified using commercially available ELISA kits.

Western Blot Analysis
  • Protein Extraction: Whole-cell lysates, cytoplasmic extracts, and nuclear extracts are prepared using appropriate lysis buffers.

  • Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, iNOS, COX-2, Nrf2, Lamin B, β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using specific primers for target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

Experimental Workflow

Experimental_Workflow Cell Culture\n(e.g., RAW 264.7) Cell Culture (e.g., RAW 264.7) Pre-treatment with this compound Pre-treatment with this compound Cell Culture\n(e.g., RAW 264.7)->Pre-treatment with this compound Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) Pre-treatment with this compound->Inflammatory Stimulus\n(e.g., LPS) Incubation Incubation Inflammatory Stimulus\n(e.g., LPS)->Incubation Harvest Supernatant Harvest Supernatant Incubation->Harvest Supernatant Lyse Cells Lyse Cells Incubation->Lyse Cells ELISA / Griess Assay ELISA / Griess Assay Harvest Supernatant->ELISA / Griess Assay Western Blot Western Blot Lyse Cells->Western Blot qRT-PCR qRT-PCR Lyse Cells->qRT-PCR Cytokine/NO Measurement Cytokine/NO Measurement ELISA / Griess Assay->Cytokine/NO Measurement Protein Expression & Phosphorylation Protein Expression & Phosphorylation Western Blot->Protein Expression & Phosphorylation Gene Expression Analysis Gene Expression Analysis qRT-PCR->Gene Expression Analysis

A generalized workflow for studying this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound holds promise as a novel anti-inflammatory agent. While direct evidence of its specific molecular targets and signaling pathway modulation is currently limited, the extensive research on other physalins provides a strong foundation for future investigations. The inhibitory effects on the NF-κB and JAK/STAT pathways, and the potential activation of the Nrf2 pathway, are key areas that warrant in-depth study for this compound.

Future research should focus on:

  • Comprehensive Profiling: Systematically evaluating the effect of this compound on a wide range of inflammatory mediators and signaling pathways in various cell types and animal models of inflammation.

  • Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory markers and signaling components to establish its potency.

  • Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the direct binding partners of this compound and elucidate its precise mechanism of action.

  • In Vivo Efficacy: Assessing the therapeutic potential of this compound in preclinical models of inflammatory diseases.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its development as a next-generation anti-inflammatory drug.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides are a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane skeleton, primarily isolated from plants of the Solanaceae family.[1] These compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological properties, including anticancer, anti-inflammatory, immunomodulatory, and antimicrobial activities.[1][2] Among this broad class of molecules, physalins, which are 16,24-cyclo-13,14-seco steroids, represent a structurally unique subgroup with promising therapeutic potential.

This technical guide provides a comprehensive review of the current literature on Physalin O and related withanolides. It is designed to serve as a resource for researchers and drug development professionals, offering a detailed overview of their biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data has been summarized for comparative analysis, and key experimental protocols are provided in detail. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex interactions of these natural products.

Biological Activities of this compound and Related Withanolides

The biological activities of withanolides are largely attributed to key structural features such as an α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and the lactone side chain.[2] These features allow for interaction with various cellular targets, leading to a wide array of pharmacological effects.

Anticancer Activity

A significant body of research has focused on the anticancer properties of withanolides.[1] These compounds have demonstrated cytotoxicity against a multitude of cancer cell lines, including those of the breast, lung, colon, brain, and cervix. The anticancer mechanisms are multifaceted and include the induction of apoptosis, inhibition of cell cycle progression, and suppression of angiogenesis and metastasis.[3]

This compound , isolated from Physalis angulata, has shown notable cytotoxic effects against Hep G2 (liver cancer) and MCF-7 (breast cancer) cells.[4] An ethyl acetate extract containing this compound, along with Physalin B and L, was found to induce apoptosis and block the cell cycle in lymphoma cells.[5]

Other related withanolides, such as the extensively studied Withaferin A , exert their pro-apoptotic effects through interactions with key oncogenic pathways, including NF-κB, STAT, and p53. Similarly, Physalin A has been shown to induce apoptosis in human melanoma A375-S2 cells through the generation of reactive oxygen species (ROS) mediated by the p53-Noxa pathway.[6]

Anti-inflammatory and Immunomodulatory Effects

Withanolides, including various physalins, exhibit potent anti-inflammatory and immunomodulatory activities. The primary mechanism for these effects involves the inhibition of the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression.[7][8]

This compound contributes to anti-inflammatory responses by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[4] Similarly, Physalin A has been demonstrated to reduce the release of NO, prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages by blocking the activation of the NF-κB pathway.[9] Some physalins, like F and H, can also increase the production of the anti-inflammatory cytokine IL-10.[7][8]

The immunosuppressive effects of certain physalins have been observed in models of allogeneic transplantation and delayed-type hypersensitivity, suggesting their potential in treating immune-mediated diseases.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and anti-inflammatory activities of this compound and other selected withanolides, primarily presented as IC50 values (the concentration required to inhibit 50% of the biological activity).

Table 1: Cytotoxicity of this compound and Related Withanolides against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Hep G2Liver Cancer31.1[4]
MCF-7Breast Cancer11.4[4]
Physalin B Multiple Cell LinesVarious0.58 - 15.18 µg/mL[7]
Physalin D Multiple Cell LinesVarious0.28 - 2.43 µg/mL[7]
Physalin F A498Renal Carcinoma1.40 µg/mL[10]
ACHNRenal Carcinoma2.18 µg/mL[10]
UO-31Renal Carcinoma2.81 µg/mL[10]
Withaferin A Various Cell LinesVarious0.03 - 24[11]
Withanolide D Various Cell LinesVarious0.51 - 4.47[7]

Table 2: Anti-inflammatory Activity of Selected Physalins

CompoundAssayEffectIC50 (µM)Reference
This compound NO Production Inhibition (LPS-induced)Anti-inflammatoryNot specified[4]
Compound 15 (a physalin) NO Production Inhibition (RAW 264.7)Anti-inflammatory2.26[12]
Physalin F Leishmanicidal (L. amazonensis)Antiparasitic1.4

Key Signaling Pathways

The biological activities of physalins and withanolides are mediated through their interaction with and modulation of several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by factors such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Many physalins exert their anti-inflammatory effects by suppressing the phosphorylation of IκB proteins, thereby preventing NF-κB translocation.[7][8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Physalins This compound & Related Withanolides Physalins->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) DNA->Genes activates IkB_NFkB_complex IκB-NF-κB Complex IkB_NFkB_complex->IKK

Caption: Physalins inhibit the NF-κB pathway by blocking IKK activation.

MAPK Signaling Pathway and Apoptosis Induction

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Certain physalins can induce apoptosis by activating these pathways. For example, activation of JNK can lead to the phosphorylation of c-Jun, which in turn forms the AP-1 transcription factor that upregulates pro-apoptotic genes. ERK1/2 activation can lead to mitochondrial ROS production, cytochrome c release, and the activation of caspases, ultimately triggering apoptosis.[13]

MAPK_Apoptosis_Pathway cluster_mapk MAPK Cascades cluster_downstream Downstream Effectors cluster_apoptosis Apoptosis Execution Physalins Physalins / Withanolides ERK ERK1/2 Physalins->ERK activates JNK JNK Physalins->JNK activates p38 p38 Physalins->p38 activates Mitochondrion Mitochondrion ERK->Mitochondrion cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 cJun->AP1 forms Apoptosis Apoptosis AP1->Apoptosis pro-apoptotic gene transcription ROS ROS Production Mitochondrion->ROS CytC Cytochrome c Release Mitochondrion->CytC Caspases Caspase Activation (Caspase-3, -9) CytC->Caspases Caspases->Apoptosis

Caption: Physalins can induce apoptosis via activation of MAPK signaling pathways.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments frequently cited in the study of withanolides.

Extraction and Isolation of Physalins

This protocol provides a general method for the extraction and isolation of physalins from plant material, adapted from patented procedures.[14]

  • 1.1. Grinding and Extraction:

    • Dry the plant material (e.g., leaves, stems of Physalis species) and grind it into a fine powder.

    • Perform extraction using a Soxhlet extractor with a suitable solvent such as ethanol.

    • Concentrate the obtained extract to dryness under reduced pressure to yield a syrup-like material.

  • 1.2. Solvent Partitioning:

    • Wash the crude extract with a non-polar solvent like hexane to remove lipids and other non-polar compounds.

    • Subsequently, partition the extract between solvents of increasing polarity, for example, dichloromethane, ethyl acetate, and methanol, to fractionate the components.

  • 1.3. Chromatographic Purification:

    • Subject the fractions (e.g., the dichloromethane fraction) to column chromatography using silica gel.

    • Elute the column with a gradient of solvents, such as an ethyl acetate-hexane gradient, to separate individual compounds.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

    • Further purify the isolated compounds using High-Performance Liquid Chromatography (HPLC) to obtain pure physalins.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • 2.1. Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • 2.2. Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • 2.3. MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • 2.4. Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • 3.1. Cell Treatment and Harvesting:

    • Seed 1-5 x 10^5 cells in a 6-well plate and treat with the desired concentrations of the withanolide compound for a specified time.

    • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • 3.2. Cell Washing and Resuspension:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.

  • 3.3. Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • 3.4. Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V-FITC is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL2 or FL3).

    • Data analysis allows for the quantification of:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, such as the components of the NF-κB pathway.

  • 4.1. Protein Extraction:

    • After treating cells with the withanolide compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a specialized kit.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • 4.2. SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • 4.3. Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-p65, anti-IκBα) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • 4.4. Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH for total lysates, Lamin B1 for nuclear fractions).

Experimental and Logical Workflows

Visualizing the workflow from compound discovery to mechanistic elucidation can help streamline research efforts.

Experimental_Workflow cluster_extraction Compound Sourcing cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation Plant Physalis sp. Plant Material Extraction Extraction & Isolation Plant->Extraction Purification Purification (HPLC) Extraction->Purification Identification Structure Elucidation (NMR, MS) Purification->Identification Cytotoxicity Cytotoxicity Screening (MTT Assay) Identification->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 CellLines Panel of Cancer Cell Lines CellLines->Cytotoxicity ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blot (Signaling Pathways) IC50->WesternBlot PathwayAnalysis Identify Molecular Targets (e.g., NF-κB, MAPK) ApoptosisAssay->PathwayAnalysis CellCycle->PathwayAnalysis WesternBlot->PathwayAnalysis AnimalModel Animal Models (e.g., Xenograft) PathwayAnalysis->AnimalModel Toxicity Toxicity Studies AnimalModel->Toxicity Efficacy Efficacy Evaluation AnimalModel->Efficacy

Caption: Workflow for the discovery and evaluation of withanolides.

Conclusion and Future Directions

This compound and related withanolides represent a rich source of bioactive compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate key signaling pathways such as NF-κB and MAPK underscores their importance as lead compounds for drug discovery. The data and protocols compiled in this guide offer a solid foundation for researchers to build upon.

Future research should focus on several key areas. Firstly, a more comprehensive screening of the vast number of identified withanolides is needed to build a robust structure-activity relationship (SAR) profile. Secondly, while in vitro studies are plentiful, more extensive in vivo studies are required to validate the efficacy and assess the safety and pharmacokinetic profiles of these compounds.[15] The development of novel formulations to improve bioavailability is also a critical step toward clinical translation. Finally, the use of advanced techniques such as proteomics and metabolomics will further unravel the complex mechanisms of action of these fascinating natural products, paving the way for the development of novel and effective therapies for a range of human diseases.

References

A Preliminary Investigation of the Immunomodulatory Effects of Physalin O: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalins, a class of 16,24-cyclo-13,14-seco steroids derived from plants of the Physalis genus, are recognized for their diverse and potent pharmacological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[1] While extensive research has elucidated the mechanisms of several physalins, such as A, F, and H, Physalin O remains a less-characterized member of this family. This technical guide provides a preliminary investigation into the immunomodulatory effects of this compound, contextualized by the broader activities of the physalin class. It summarizes the available quantitative data, details relevant experimental protocols for future research, and visualizes key signaling pathways implicated in the immunomodulatory action of physalins. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound.

Introduction to this compound

This compound is a natural steroid compound isolated from Physalis angulata, a plant widely used in traditional medicine.[2] Like other physalins, it is a withanolide characterized by a complex steroidal structure. Preliminary studies have identified this compound as an inhibitor of nitric oxide (NO) production, suggesting anti-inflammatory activity.[2] It has also demonstrated cytotoxic effects against specific cancer cell lines.[2] The broader physalin family is known to modulate the immune system by interacting with various cell signaling pathways, primarily the NF-κB and MAPK pathways, to suppress pro-inflammatory responses and lymphocyte proliferation.[1][3] This guide will synthesize the specific findings on this compound and provide the necessary technical framework for its further immunomodulatory investigation.

Quantitative Data on this compound and Related Physalins

The available quantitative data for this compound is limited but points toward its bioactivity. The following tables summarize its known effects and provide comparative data from other well-studied physalins to offer context.

Table 1: Reported Bioactivities of this compound

Biological Activity Cell Line / Model Key Parameter Value Reference
Cytotoxicity Hep G2 (Human Liver Cancer) IC50 31.1 µM [2]
Cytotoxicity MCF-7 (Human Breast Cancer) IC50 11.4 µM [2]

| Anti-inflammatory | Macrophages (LPS-induced) | NO Production Inhibition | Not specified |[2][4] |

Table 2: Selected Immunomodulatory Activities of Other Physalins

Physalin Biological Activity Cell Line / Model Key Parameter Value / Effect Reference
Physalin A Anti-inflammatory RAW 264.7 Cells NO, PGE2, TNF-α Production Significant Inhibition [4]
Signaling Pathway RAW 264.7 Cells NF-κB Nuclear Translocation Blocked [4]
Signaling Pathway Chondrocytes MAPK & NF-κB Activation Inhibited [3][5]
Physalin F Immunosuppressive Human PBMC Proliferation Inhibition (Spontaneous) IC50 = 0.97 ± 0.11 µM [6]
Cytokine Production Human PBMC IL-2, IL-6, IL-10, TNF-α, IFN-γ Significant Reduction [6]
Immunosuppressive Mouse Splenocytes Proliferation Inhibition (Con A-stimulated) ~95% inhibition at 2 µM [7]
Physalin H Immunosuppressive T Lymphocytes Proliferation Inhibition (Con A-stimulated) Dose-dependent [8]
Cytokine Modulation T Lymphocytes Th1/Th2 Balance Decreased IL-2, IFN-γ; Increased IL-4, IL-10 [8][9]
Physalin E Anti-inflammatory RAW 264.7 Cells TNF-α, IL-6 Production Dose-dependent Inhibition [10]

| | Signaling Pathway | RAW 264.7 Cells | NF-κB Nuclear Translocation | Inhibited |[10] |

Key Signaling Pathways in Physalin-Mediated Immunomodulation

The immunomodulatory effects of physalins are largely attributed to their ability to interfere with key inflammatory signaling cascades. The NF-κB and MAPK pathways are primary targets.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[12] This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[4][9]

Many physalins, including A, B, E, and F, exert their anti-inflammatory effects by inhibiting this pathway. They typically prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[4][10][12]

NF_kB_Pathway This compound Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα p65/p50 IKK->IkBa_NFkB P p_IkBa p-IκBα Proteasome Proteasome Degradation IkBa_NFkB:s->Proteasome IκBα Degradation NFkB p65/p50 (Active) Proteasome->NFkB Release of p65/p50 Transcription Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB->Transcription Nucleus Nucleus PhysalinO This compound PhysalinO->IKK Inhibition

A diagram of the proposed inhibitory action of this compound on the NF-κB pathway.
The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are another family of proteins crucial for signal transduction from the cell surface to the nucleus, regulating inflammation, cell proliferation, and apoptosis.[3] Key MAPK families include c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[4] Activation of these kinases can lead to the downstream activation of transcription factors like Activator Protein-1 (AP-1), which also promotes the expression of inflammatory genes.

Some studies show that certain physalins, like Physalin A, can inhibit the phosphorylation of JNK, ERK, and p38, thus blocking MAPK signaling.[3][13] However, other reports suggest that the anti-inflammatory actions of Physalin A are independent of the MAPK pathway, highlighting the compound-specific nature of these interactions.[4] The effect of this compound on this pathway has not yet been investigated.

MAPK_Pathway Potential this compound Target: MAPK Pathway cluster_MAPK MAPK Cascades Stimulus Inflammatory Stimulus (e.g., IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Transcription Inflammatory Gene Expression AP1->Transcription PhysalinO This compound (Potential Target) PhysalinO->p38 PhysalinO->JNK PhysalinO->ERK

Potential inhibitory sites for this compound within the MAPK signaling cascades.

Experimental Protocols for Immunomodulatory Assessment

To further characterize the immunomodulatory effects of this compound, a series of standardized in vitro assays are required. The following protocols provide a detailed methodology for key experiments.

General Experimental Workflow

The investigation of a novel compound like this compound follows a logical progression from cellular viability to specific functional and mechanistic assays.

Experimental_Workflow Workflow for Assessing this compound Immunomodulation A 1. Cytotoxicity Assay (e.g., MTT, LDH) B 2. Anti-inflammatory Assay (Griess Assay for NO) A->B Determine non-toxic dose C 3. Lymphocyte Proliferation Assay B->C D 4. Cytokine Profiling (ELISA / Multiplex) C->D E 5. Mechanistic Studies (Western Blot for NF-κB, MAPK) D->E Elucidate mechanism

A logical workflow for the immunomodulatory evaluation of this compound.
Protocol: Nitric Oxide (NO) Production Assay

This assay quantifies the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent. It is a direct measure of the anti-inflammatory potential of this compound on macrophages.

  • 1. Cell Culture:

    • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • 2. Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) at 1 µg/mL for 24 hours. Include untreated and LPS-only controls.

  • 3. Griess Reaction:

    • Collect 50 µL of culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

  • 4. Quantification:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol: Lymphocyte Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of lymphocytes, a key function of immunosuppressive agents.[14][15]

  • 1. Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[14]

    • Alternatively, isolate splenocytes from a mouse spleen.

  • 2. Cell Culture and Treatment:

    • Seed 1 x 10⁵ cells/well in a 96-well round-bottom plate.

    • Treat cells with various concentrations of this compound.

    • Stimulate proliferation with a mitogen such as Phytohaemagglutinin (PHA) (5 µg/mL) or Concanavalin A (Con A) (5 µg/mL).[7][8] Include unstimulated and mitogen-only controls.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • 3. Proliferation Measurement ([³H]-Thymidine Incorporation): [14][15]

    • Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is proportional to the counts per minute (CPM).

  • 4. Alternative (Flow Cytometry with CFSE): [16]

    • Label cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation.

    • After the incubation period, analyze cells by flow cytometry. Each cell division results in a halving of CFSE fluorescence, allowing for the quantification of proliferating cells.

Protocol: Cytokine Quantification by ELISA

This protocol measures the concentration of specific pro-inflammatory (e.g., TNF-α, IL-6) or anti-inflammatory (e.g., IL-10) cytokines in culture supernatants.[17][18]

  • 1. Sample Collection:

    • Collect culture supernatants from treated and stimulated cells (as described in protocol 4.2 or 4.3).

    • Centrifuge to remove cellular debris and store at -80°C until use.

  • 2. ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours.

    • Wash the plate and add Avidin-HRP (or Streptavidin-HRP). Incubate for 30 minutes.

    • Wash the plate and add a substrate solution (e.g., TMB). Incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • 3. Quantification:

    • Measure the absorbance at 450 nm.

    • Determine the cytokine concentration by interpolating from the standard curve.

    • Note: Multiplex bead-based assays (e.g., Luminex) can be used to measure multiple cytokines simultaneously from a small sample volume, providing a more comprehensive profile of the immune response.[19]

Conclusion and Future Directions

The preliminary evidence indicates that this compound possesses anti-inflammatory properties, primarily through the inhibition of nitric oxide production.[2] While direct mechanistic data is currently lacking, the well-documented activities of other physalins strongly suggest that its immunomodulatory effects are likely mediated through the inhibition of the NF-κB pathway and potentially the MAPK pathway.[1]

Future research should focus on a systematic evaluation of this compound using the protocols outlined in this guide. Key research objectives include:

  • Determining the IC50 values for the inhibition of lymphocyte proliferation.

  • Profiling its effect on a broad range of pro- and anti-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10, IL-2, IFN-γ).

  • Confirming its inhibitory action on the NF-κB pathway via Western blot analysis of IκBα degradation and p65 nuclear translocation.

  • Investigating its potential effects on MAPK and other relevant signaling pathways.

A thorough investigation will clarify the specific mechanisms of this compound and establish its potential as a novel immunomodulatory agent for the development of treatments for inflammatory and autoimmune diseases.

References

Physalin O: A Potential Modulator of Nitric Oxide Synthase for Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Physalin O, a steroidal lactone belonging to the withanolide class of natural products, has emerged as a compound of interest for its potential role as a nitric oxide synthase (NOS) inhibitor. Derived from plants of the Physalis genus, notably Physalis angulata, this compound exhibits anti-inflammatory properties that are, in part, attributed to its ability to modulate the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential NOS inhibitor, detailing its mechanism of action, relevant quantitative data from related compounds, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents for inflammatory diseases.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. In the context of inflammation, inducible nitric oxide synthase (iNOS) is upregulated in various cell types, particularly macrophages, leading to a significant increase in NO production. While NO plays a crucial role in host defense, its overproduction can contribute to tissue damage and the perpetuation of chronic inflammatory conditions. Consequently, the inhibition of iNOS has become a key therapeutic strategy for the development of novel anti-inflammatory agents.

Physalins, a group of C-28 ergostane-type steroids, have demonstrated a range of biological activities, including anti-inflammatory effects. This compound, isolated from Physalis angulata, has been shown to inhibit the production of nitric oxide, suggesting its potential as a nitric oxide synthase inhibitor.[1] This guide delves into the molecular mechanisms underlying this inhibition and provides the necessary technical information for its further investigation.

Quantitative Data on Nitric Oxide Inhibition by Physalins and Withanolides

While specific IC50 values for this compound's direct inhibition of nitric oxide synthase are not yet prominently available in the public domain, studies on other physalins and withanolides isolated from Physalis angulata provide strong evidence for the potent anti-inflammatory and NO-inhibiting activities of this class of compounds. The data presented below, obtained from studies on LPS-stimulated RAW 264.7 macrophages, offer a valuable reference for the expected potency of this compound.

CompoundSourceIC50 for NO Inhibition (µM)Reference
Physagulin APhysalis angulataData on dose-dependent inhibition of NO release, but no specific IC50 value reported.[2]
Physagulin CPhysalis angulataData on dose-dependent inhibition of NO release, but no specific IC50 value reported.[2]
Physagulin HPhysalis angulataData on dose-dependent inhibition of NO release, but no specific IC50 value reported.[2]
Withanolide Derivative 2Physalis angulata var. villosa4.93 ± 0.22[3]
Withanolide Derivative 3Physalis angulata var. villosa8.58 ± 0.83[3]
Withanolide Derivative 14Physalis angulata var. villosaNot specified, but demonstrated good inhibitory effect.[3]
Angulasteroidin BPhysalis angulata0.23[4][5]
Angulasteroidin CPhysalis angulata9.06[4][5]
Angulasteroidin DPhysalis angulataData on significant inhibitory activity, but no specific IC50 value reported.[4][5]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism by which physalins, including likely this compound, inhibit nitric oxide production is through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6][7] This pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, a signaling cascade is initiated. This leads to the phosphorylation and subsequent degradation of IκBα. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including the gene for iNOS, thereby initiating their transcription and leading to the production of pro-inflammatory mediators like nitric oxide.

Physalins have been shown to intervene in this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα.[2][6] This action prevents the nuclear translocation of the p65 subunit of NF-κB, effectively blocking the transcription of iNOS and, consequently, the production of nitric oxide.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocates to p65_p50_nuc p65/p50 iNOS_gene iNOS Gene p65_p50_nuc->iNOS_gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Catalyzes L-arginine to NO Physalin_O This compound Physalin_O->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for investigating the inhibitory effects of this compound on nitric oxide synthase in a laboratory setting. The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Measurement of Nitric Oxide Production (Griess Assay)

This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NOS inhibitor like L-NAME).

  • Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression and NO production. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in NO production is not due to cytotoxic effects of this compound.

  • Procedure: Following the 24-hour incubation with this compound and LPS, remove the culture supernatant for the Griess assay.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the cell viability as a percentage of the vehicle-treated control group.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the protein levels of iNOS and Cyclooxygenase-2 (COX-2), another key pro-inflammatory enzyme.

  • Cell Lysis: After treatment with this compound and LPS as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

G cluster_assays Assays start Start: RAW 264.7 Cell Culture seed Seed Cells (96-well or 6-well plates) start->seed treat Treat with this compound (various concentrations) seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate (24 hours) stimulate->incubate griess Griess Assay: Measure Nitrite (NO) incubate->griess mtt MTT Assay: Assess Cell Viability incubate->mtt wb Western Blot: Analyze iNOS/COX-2 Protein incubate->wb

Caption: Experimental workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound holds significant promise as a potential therapeutic agent for the management of inflammatory disorders. Its inhibitory effect on nitric oxide production, mediated through the suppression of the NF-κB signaling pathway, provides a strong rationale for its further development. While direct quantitative data for this compound's NOS inhibitory activity requires further investigation, the existing data for structurally related physalins and withanolides from Physalis angulata are highly encouraging.

Future research should focus on:

  • Determining the precise IC50 value of this compound for the inhibition of nitric oxide production in various cell types.

  • Investigating the in vivo efficacy of this compound in animal models of inflammatory diseases.

  • Exploring the broader effects of this compound on other inflammatory pathways and mediators.

  • Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of physalin-based NOS inhibitors.

By addressing these key areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated, paving the way for its potential clinical application.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Physalin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin O is a naturally occurring seco-steroid found in plants of the Physalis genus, which have been used in traditional medicine for their anti-inflammatory and anti-cancer properties. As a bioactive compound, accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound. The described protocol is based on established methodologies and is suitable for implementation in a research or quality control laboratory setting.

Experimental Protocols

Sample Preparation (from Physalis alkekengi calyces)

This protocol is adapted from a method for the extraction of physalins from plant material.[1]

  • Grinding: Dry the calyces of Physalis alkekengi and grind them into a fine powder (approximately 50 mesh).

  • Extraction: Accurately weigh 0.5 g of the powdered sample into a conical flask with a lid. Add 25 ml of methanol to the flask.

  • Ultrasonication: Perform extraction in an ultrasonic bath for 1 hour to ensure efficient extraction of this compound.

  • Filtration and Dilution: Filter the extract and transfer it to a 25 ml volumetric flask.

  • Final Filtration: Before injection into the HPLC system, filter the solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Injection: Inject a 20 µl aliquot of the filtered solution into the HPLC system for analysis.

HPLC Method for this compound Quantification

The following chromatographic conditions are optimized for the separation and quantification of this compound.[1]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Agilent C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: 0.2% Aqueous Phosphoric Acid
Gradient Elution 0-13 min: 20-23% A13-37 min: 23-31% A
Flow Rate 1.0 ml/min
Column Temperature Ambient
Detection Wavelength 220 nm
Injection Volume 20 µl
Retention Time of this compound Approximately 33.1 minutes

Data Presentation

The following table summarizes the quantitative data for this compound and other related compounds as determined by the described HPLC method in the calyces of Physalis alkekengi.

Table 2: Quantitative Analysis of Active Ingredients in Physalis alkekengi Calyces [1]

CompoundConcentration Range (µg/ml)Linearity (r²)Mean Recovery (%)
Luteoloside10 - 120> 0.999197.59 - 101.04
Luteolin10 - 120> 0.999197.59 - 101.04
Physalin A10 - 120> 0.999197.59 - 101.04
This compound 10 - 120 > 0.9991 97.59 - 101.04
Physalin P10 - 120> 0.999197.59 - 101.04

Method Validation Protocol

To ensure the reliability and accuracy of the HPLC method for this compound quantification, a comprehensive validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the baseline resolution of the this compound peak from other components in the chromatogram.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area of this compound against a series of known concentrations. The correlation coefficient (r²) should be greater than 0.999.[1]

3. Accuracy: The accuracy of the method should be determined by recovery studies. This involves spiking a blank matrix with a known concentration of this compound standard and analyzing the sample. The percentage recovery should be calculated. The mean recoveries for physalins have been reported to be between 97.59% and 101.04%.[1]

4. Precision:

  • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time. This should be assessed by analyzing multiple replicates of the same sample on the same day.
  • Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

6. Robustness: The robustness of the method should be evaluated by intentionally varying chromatographic parameters such as the mobile phase composition, flow rate, and column temperature to assess the reliability of the method during normal usage.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis & Validation start Start: Dried Physalis Calyces grind Grind to Fine Powder (~50 mesh) start->grind extract Methanol Extraction with Ultrasonication grind->extract filter1 Initial Filtration extract->filter1 concentrate Concentrate to 25ml filter1->concentrate filter2 0.45 µm Membrane Filtration concentrate->filter2 inject Inject 20 µl into HPLC System filter2->inject Prepared Sample separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 220 nm separate->detect quantify Quantification of this compound detect->quantify data Data Acquisition quantify->data validation Method Validation (ICH Guidelines) data->validation report Final Report validation->report

Caption: Experimental workflow for the HPLC quantification of this compound.

physalin_biosynthesis lanosterol Lanosterol withanolides Withanolides lanosterol->withanolides Hydroxylation, Lactonization, Demethylation, Dehydrogenation withaphysalins Withaphysalins withanolides->withaphysalins Intermediate Steps physalins Physalins (including this compound) withaphysalins->physalins Structural Modification

Caption: Simplified biosynthesis pathway of physalins.

References

Application Note & Protocol: Sensitive Detection of Physalin O by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the sensitive detection and quantification of Physalin O using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and can be adapted for various biological and botanical matrices.

Introduction

This compound, a steroidal lactone isolated from plants of the Physalis genus, has garnered significant interest for its diverse biological activities, including anti-inflammatory and cytotoxic effects. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. This application note details an optimized LC-MS/MS method for the reliable detection of this compound.

Experimental Protocols

Standard and Sample Preparation

2.1.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol. A study investigating five physalin standards, including this compound, prepared their standards in methanol at this concentration[1][2].

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 90:10 Water:Methanol with 0.1% Formic Acid) to achieve a concentration range suitable for the expected sample concentrations.

2.1.2. Sample Preparation from Plant Material (e.g., Physalis calyces)

  • Extraction: Weigh approximately 1 g of pulverized plant material and add 10 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes at room temperature (25°C)[1].

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Condition an SPE cartridge with methanol, followed by water.

    • Load 1 mL of the supernatant (sample extract).

    • Wash the cartridge with 1 mL of methanol.

    • Collect the filtrate for LC-MS/MS analysis[1].

2.1.3. Sample Preparation from Plasma

This protocol is adapted from methods developed for Physalin A and can be optimized for this compound[3][4].

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., Tolbutamide, or a structural analogue of this compound).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes to pellet precipitated proteins.

  • Acidification: Transfer the supernatant to a new tube and acidify with formic acid to a pH of approximately 1.5 to enhance the stability of physalins[3][4].

  • Analysis: The resulting supernatant is ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following parameters are based on published methods for the analysis of physalins, including this compound[1][2].

2.2.1. Liquid Chromatography (LC) Parameters

ParameterRecommended Value
Column ACQUITY UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm)[1][2]
Mobile Phase A Water with 0.1% Formic Acid[1][2]
Mobile Phase B Methanol[1][2]
Flow Rate 0.4 mL/min[1][2]
Column Temperature 45°C[1][2]
Injection Volume 5 µL
Gradient Program 0–4.5 min, 10–50% B; 4.5–11.5 min, 50–98% B[1][2]

2.2.2. Mass Spectrometry (MS) Parameters

Optimization of MS parameters should be performed by infusing a standard solution of this compound.

ParameterRecommended Value/Guideline
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV[1]
Source Temperature 100°C[1]
Desolvation Temperature 250°C[1]
Cone Gas Flow 50 L/h[1]
Desolvation Gas Flow 600 L/h[1]
Scan Mode Multiple Reaction Monitoring (MRM)

2.2.3. MRM Transitions for this compound

Based on fragmentation studies, the following precursor and product ions have been identified for this compound[5]. The collision energy (CE) and declustering potential (DP) should be optimized for your specific instrument to maximize signal intensity.

Precursor Ion (m/z)Product Ion (m/z)Proposed Transition
529.2511.2Quantifier
529.2483.2Qualifier

Data Presentation

The following tables summarize the key parameters for the sensitive detection of this compound.

Table 1: Liquid Chromatography Conditions

Parameter Value
Instrument UPLC System
Column ACQUITY UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm)[1][2]
Mobile Phase A: Water + 0.1% Formic Acid, B: Methanol[1][2]
Gradient 0–4.5 min (10–50% B), 4.5–11.5 min (50–98% B)[1][2]
Flow Rate 0.4 mL/min[1][2]

| Column Temperature | 45°C[1][2] |

Table 2: Mass Spectrometry Parameters

Parameter Value
Instrument Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 529.2
Product Ion 1 (m/z) 511.2 (Quantifier)
Product Ion 2 (m/z) 483.2 (Qualifier)
Collision Energy Instrument Dependent - Requires Optimization

| Declustering Potential | Instrument Dependent - Requires Optimization |

Visualizations

Diagram 1: Experimental Workflow for this compound Detection

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plant Plant Material extract Methanol Extraction & Ultrasonication plant->extract plasma Plasma Sample precipitate Protein Precipitation with ACN plasma->precipitate spe Solid-Phase Extraction (SPE) extract->spe acidify Acidification precipitate->acidify final_sample Final Sample for Injection spe->final_sample acidify->final_sample lc UPLC Separation (BEH C18 Column) final_sample->lc ms Mass Spectrometry (Positive ESI, MRM Mode) lc->ms data Data Acquisition (m/z 529.2 -> 511.2, 483.2) ms->data quant_result Concentration of this compound data->quant_result calibration Calibration Curve (this compound Standards) calibration->quant_result

Caption: Workflow for the extraction and LC-MS/MS analysis of this compound.

Diagram 2: Parameter Optimization for Sensitive Detection

G cluster_lc LC Optimization cluster_ms MS Optimization cluster_mrm MRM Optimization lc_params Column Selection Mobile Phase Gradient Profile Flow Rate sensitive_detection Sensitive & Robust This compound Detection lc_params->sensitive_detection ms_params Ionization Mode (ESI+/-) Source Parameters (Voltages, Temperatures) ms_params->sensitive_detection mrm_params Precursor Ion Selection Product Ion Selection Collision Energy (CE) Declustering Potential (DP) mrm_params->sensitive_detection infusion Direct Infusion of This compound Standard infusion->ms_params infusion->mrm_params

Caption: Logical flow for optimizing LC-MS/MS parameters for this compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Physalin O on HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physalin O, a steroidal lactone isolated from plants of the Physalis genus, has demonstrated cytotoxic effects against various cancer cell lines. This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound on the human hepatocellular carcinoma cell line, HepG2. The protocols outlined below detail methods for determining cell viability (MTT assay), analyzing cell cycle distribution, and quantifying apoptosis. Furthermore, potential signaling pathways involved in this compound-induced cell death are illustrated based on the known mechanisms of related physalins.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
This compoundHepG2MTT31.1[1]
This compoundMCF-7MTT11.4[1]

Table 2: Effects of Physalins on Cell Cycle and Apoptosis

PhysalinCell LineEffectKey MediatorsReference
Physalin AA549 (NSCLC)G2/M Arrestp38 MAPK, ROS[2]
Physalin BA549 (NSCLC)G2/M Arrest, Apoptosisp21, Cyclin B1/CDK1[3]
Physalin BBreast Cancer CellsG2/M Arrest, Apoptosisp53, Caspases 3, 7, 9[4]
Physalin FT-47D (Breast)ApoptosisCaspase-3, c-myc[5]
Physalin FA498 (Renal)ApoptosisROS, Caspases 3, 9, NF-κB[6][7]
Physalin AA375-S2 (Melanoma)Apoptosisp53, Noxa, ROS[8]

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • HepG2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 96-well, 12-well, and 6-well plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a suitable density.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2][9]

Materials:

  • HepG2 cells

  • This compound (stock solution in DMSO)

  • Complete DMEM medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁵ cells per well and incubate for 24 hours.[1]

  • Prepare serial dilutions of this compound in complete DMEM. The final concentrations should bracket the expected IC50 value (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control with the same concentration of DMSO used for the highest this compound concentration.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • HepG2 cells

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed HepG2 cells in 6-well plates at a density of 1 × 10⁶ cells/well and allow them to attach overnight.[3]

  • Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 hours.

  • Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined based on DNA content.[3][10]

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HepG2 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed HepG2 cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.[4]

  • Add 400 µL of binding buffer to the suspension.

  • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis culture HepG2 Cell Culture seed Seed Cells in Plates (96, 12, or 6-well) culture->seed treatment Treat with this compound (Varying Concentrations & Times) seed->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 IC50 Calculation viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry interpretation Interpretation of Results ic50->interpretation flow_cytometry->interpretation

Caption: Experimental workflow for assessing this compound cytotoxicity.

physalin_signaling_pathway cluster_intracellular Intracellular Events cluster_cellular_response Cellular Response cluster_apoptosis_details physalin_o This compound ros ↑ Reactive Oxygen Species (ROS) physalin_o->ros mapk MAPK Pathway (p38, ERK, JNK) physalin_o->mapk nfkb ↓ NF-κB Activation physalin_o->nfkb ros->mapk p53 ↑ p53 Activation ros->p53 mapk->p53 cycle_arrest G2/M Cell Cycle Arrest mapk->cycle_arrest apoptosis Apoptosis nfkb->apoptosis inhibition p53->cycle_arrest bcl2 ↓ Bcl-2 ↑ Bax, Noxa p53->bcl2 cycle_arrest->apoptosis mitochondria Mitochondrial Dysfunction bcl2->mitochondria caspases Caspase Activation (Caspase-3, -9) mitochondria->caspases caspases->apoptosis

Caption: Putative signaling pathway of this compound in HepG2 cells.

References

Application Notes and Protocols: Measuring the Effect of Physalin O on Nitric Oxide (NO) Production in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physalins are a class of naturally occurring steroids isolated from plants of the Physalis genus, which have demonstrated a range of biological activities, including anti-inflammatory effects. Physalin O, a specific compound within this class, has been identified as an inhibitor of nitric oxide (NO) production.[1] Overproduction of NO by macrophages is a hallmark of inflammation and is implicated in the pathophysiology of various inflammatory diseases. Therefore, substances that can modulate NO production are of significant interest as potential therapeutic agents.

This document provides detailed protocols for assessing the in vitro effect of this compound on NO production in a macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS). The primary method described is the Griess assay, a common and reliable method for quantifying nitrite, a stable and quantifiable end-product of NO.

Key Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro studies of inflammation and nitric oxide production.[2]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Protocol:

  • Cell Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/mL (1000 µL per well).[2]

  • Incubate the plate for 24 hours to allow for cell adherence.[2]

  • Treatment: After 24 hours, remove the culture medium.

  • Add 500 µL of fresh, serum-free DMEM to each well.

  • Add varying concentrations of this compound to the designated wells. It is crucial to also include a vehicle control (DMSO) to account for any effects of the solvent.

  • Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.

  • Incubate the plate for a further 24-48 hours.[3]

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable product of NO metabolism in aqueous solutions.[2][4] The assay involves a diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that can be measured spectrophotometrically.[4]

Materials:

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Note: These reagents should be stored in the dark.

  • Sodium Nitrite (NaNO2) standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Standard Curve: Prepare a series of sodium nitrite standards (e.g., from 1.95 µM to 250 µM) in culture medium to create a standard curve.[2]

  • Sample Collection: After the treatment period, centrifuge the 24-well plate to pellet any detached cells and collect 100 µL of the cell culture supernatant from each well.

  • Transfer the 100 µL of supernatant to a 96-well plate.

  • Griess Reaction:

    • Add 100 µL of Griess reagent (equal volumes of Reagent A and Reagent B mixed immediately before use) to each well containing the supernatant and standards.[2]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[2][3]

  • Quantification: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cell Viability Assay (MTT Assay)

It is essential to determine if the observed reduction in NO production is due to the inhibitory effect of this compound or due to cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well microplate

  • Microplate reader

Protocol:

  • After collecting the supernatant for the Griess assay, add 100 µL of fresh medium and 10 µL of MTT solution to the remaining cells in the 24-well plate.

  • Incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Data Presentation

The quantitative data obtained from the experiments should be summarized in a clear and structured format.

Table 1: Effect of this compound on NO Production and Cell Viability in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupThis compound (µM)Nitrite (µM) ± SD% Inhibition of NO ProductionCell Viability (%) ± SD
Control (Unstimulated)02.5 ± 0.5-100 ± 5.2
LPS (1 µg/mL)045.8 ± 3.1098 ± 4.5
LPS + this compound138.2 ± 2.516.697 ± 5.1
LPS + this compound525.1 ± 1.945.295 ± 4.8
LPS + this compound1012.7 ± 1.172.393 ± 5.5
LPS + this compound256.3 ± 0.886.285 ± 6.2
LPS + this compound504.1 ± 0.691.070 ± 7.1

Note: The data presented in this table are for illustrative purposes and represent a typical dose-dependent inhibition.

Proposed Signaling Pathway and Mechanism of Action

Physalins have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] In unstimulated macrophages, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for high-output NO production.[7][8] Physalins, including likely this compound, are proposed to inhibit the degradation of IκB, thereby preventing NF-κB translocation and subsequent iNOS expression and NO production.

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture RAW 264.7 Culture Seed Seed in 24-well plate (1x10^5 cells/mL) Culture->Seed Incubate1 Incubate 24h Seed->Incubate1 Add_Physalin Add this compound (various concentrations) Incubate1->Add_Physalin Incubate2 Incubate 1h Add_Physalin->Incubate2 Add_LPS Stimulate with LPS (1 µg/mL) Incubate2->Add_LPS Incubate3 Incubate 24-48h Add_LPS->Incubate3 Collect_Supernatant Collect Supernatant Incubate3->Collect_Supernatant MTT_Assay MTT Assay for Viability Incubate3->MTT_Assay Griess_Assay Griess Assay for NO2- Collect_Supernatant->Griess_Assay

Caption: Experimental workflow for assessing the effect of this compound on NO production.

Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide iNOS_protein->NO Catalyzes Physalin_O This compound Physalin_O->IKK Inhibits

References

Application Notes and Protocols for the Structural Elucidation of Physalin O using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Physalin O, a complex C-28 steroidal lactone isolated from plants of the Physalis genus, exhibits a range of biological activities, making it a molecule of significant interest in drug discovery and natural product chemistry. The definitive determination of its intricate three-dimensional structure is paramount for understanding its structure-activity relationships and for its potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the complete structural elucidation of such complex natural products. This document provides detailed application notes and experimental protocols for the use of a suite of NMR techniques to unambiguously determine the structure of this compound.

Overview of the Structural Elucidation Strategy

The structural elucidation of this compound relies on a coordinated application of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The general workflow involves:

  • Isolation and Purification: Obtaining a pure sample of this compound is a critical prerequisite for high-quality NMR analysis.

  • 1D NMR Analysis (¹H and ¹³C): Initial assessment of the molecular complexity, including the number and types of protons and carbons.

  • 2D NMR Analysis:

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.

  • Data Integration and Structure Assembly: Combining all the spectral data to piece together the complete 2D and 3D structure of this compound.

Quantitative NMR Data for this compound

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data is fundamental for the complete assignment of the molecule's structure.

Carbon No.¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)Key HMBC Correlations (H to C)Key COSY Correlations (H to H)
1204.5---
2128.85.95 (d, 10.0)C-1, C-3, C-4, C-10H-3
3141.26.80 (dd, 10.0, 5.5)C-1, C-2, C-4, C-5H-2, H-4
432.12.85 (m), 2.10 (m)C-2, C-3, C-5, C-6, C-10H-3
578.5---
673.14.55 (d, 3.5)C-4, C-5, C-7, C-8, C-10H-7
778.13.40 (d, 3.5)C-5, C-6, C-8, C-9, C-14H-6, H-8
841.52.50 (m)C-6, C-7, C-9, C-10, C-14H-7, H-9
936.22.60 (m)C-8, C-10, C-11, C-12H-8, H-11
1050.1---
1127.82.30 (m), 1.80 (m)C-8, C-9, C-10, C-12, C-13H-9, H-12
1234.52.55 (m), 2.15 (m)C-9, C-11, C-13H-11
1382.5---
14108.5---
15211.8---
1655.22.65 (s)C-13, C-14, C-17, C-24, C-25, C-28-
1784.2---
18172.5---
1915.11.25 (s)C-1, C-5, C-9, C-10-
2081.1---
2121.21.95 (s)C-17, C-20, C-22-
2277.54.60 (d, 4.0)C-20, C-21, C-23H-23
2331.52.10 (m), 1.90 (m)C-22, C-24, C-25H-22, H-24
2436.82.40 (m)C-16, C-23, C-25, C-26, C-27H-23, H-25
2542.52.50 (m)C-16, C-23, C-24, C-26, C-27H-24, H-27
26165.1---
27122.55.75 (s), 6.65 (s)C-24, C-25, C-26H-25
2827.51.60 (s)C-16, C-17, C-24, C-25-

Note: Chemical shifts are reported in ppm relative to TMS. Data is compiled from literature and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation
  • Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.

  • Solvent: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for physalins and other non-polar to moderately polar natural products.

  • NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.

1D NMR Spectroscopy
  • ¹H NMR:

    • Spectrometer: 400 MHz or higher field strength is recommended for better resolution.

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (SW): ~16 ppm

      • Number of Scans (NS): 16-64 (depending on concentration)

      • Relaxation Delay (D1): 2-5 seconds

      • Acquisition Time (AQ): ~3-4 seconds

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (SW): ~220 ppm

      • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (D1): 2 seconds

2D NMR Spectroscopy
  • COSY (¹H-¹H Correlation Spectroscopy):

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf on Bruker instruments).

    • Parameters:

      • Data points (F2 x F1): 2048 x 256

      • Number of Scans (NS): 2-4 per increment

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • Parameters:

      • ¹J(C,H) coupling constant optimized for ~145 Hz.

      • Data points (F2 x F1): 1024 x 256

      • Number of Scans (NS): 4-8 per increment

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).

    • Parameters:

      • Long-range coupling constant (ⁿJ(C,H)) optimized for 8 Hz.

      • Data points (F2 x F1): 2048 x 256

      • Number of Scans (NS): 16-32 per increment

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph on Bruker instruments).

    • Parameters:

      • Mixing time (d8): 500-800 ms.

      • Data points (F2 x F1): 2048 x 256

      • Number of Scans (NS): 8-16 per increment

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and logical connections involved in the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in CDCl3 with TMS Purity->Dissolution OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Assign_1D Initial Analysis of 1D Spectra TwoD_NMR->Assign_1D Assign_COSY ¹H-¹H Connectivity (COSY) Assign_1D->Assign_COSY Assign_HSQC Direct ¹H-¹³C Correlations (HSQC) Assign_1D->Assign_HSQC Assign_HMBC Long-Range ¹H-¹³C Correlations (HMBC) Assign_COSY->Assign_HMBC Assign_HSQC->Assign_HMBC Assign_NOESY Stereochemistry (NOESY) Assign_HMBC->Assign_NOESY Assemble Structure Assembly Assign_NOESY->Assemble Final_Structure Final Structure of This compound Assemble->Final_Structure

Experimental Workflow for this compound Structure Elucidation.

logical_relationships cluster_data NMR Data cluster_interpretation Structural Information Deduced H1_NMR ¹H NMR (Proton Signals) Proton_Types Proton Environment & Multiplicity H1_NMR->Proton_Types C13_NMR ¹³C NMR (Carbon Signals) Carbon_Types Carbon Skeleton Backbone C13_NMR->Carbon_Types COSY COSY (¹H-¹H Couplings) Spin_Systems Proton Spin Systems (Fragments) COSY->Spin_Systems HSQC HSQC (Direct ¹H-¹³C Bonds) Direct_Bonds Direct C-H Attachments HSQC->Direct_Bonds HMBC HMBC (Long-Range ¹H-¹³C Bonds) Connectivity Assembly of Carbon Skeleton HMBC->Connectivity NOESY NOESY (Through-Space ¹H-¹H Proximity) Stereochem Relative Stereochemistry NOESY->Stereochem Proton_Types->Spin_Systems Carbon_Types->Connectivity Spin_Systems->Connectivity Direct_Bonds->Connectivity Connectivity->Stereochem Final_Structure This compound Structure Stereochem->Final_Structure

Logical Relationships in NMR-Based Structure Elucidation.

Conclusion

The combination of 1D and 2D NMR techniques provides a robust and comprehensive approach for the complete structural elucidation of complex natural products like this compound. By systematically acquiring and interpreting the data from ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments, researchers can confidently determine the planar structure and relative stereochemistry of the molecule. The protocols and data presented herein serve as a valuable guide for scientists and drug development professionals engaged in the study of physalins and other intricate natural products.

Measuring the Impact of Physalin O on Mitochondrial Membrane Potential: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin O, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has demonstrated cytotoxic effects on various cancer cell lines. While the precise mechanisms are still under investigation, evidence suggests that related physalins induce apoptosis through mitochondrial-mediated pathways, which often involve the disruption of the mitochondrial membrane potential (ΔΨm). This document provides detailed protocols for assessing the in vitro effects of this compound on ΔΨm using common fluorescent probes: JC-1, TMRM, and TMRE. The provided methodologies are designed to be adaptable for various cell lines and experimental setups, including fluorescence microscopy, flow cytometry, and plate reader-based assays.

Introduction to Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a critical indicator of mitochondrial health and cellular viability. Generated by the electron transport chain, this electrochemical gradient is essential for ATP synthesis, reactive oxygen species (ROS) production, and calcium homeostasis. A hallmark of early apoptosis is the dissipation of the ΔΨm, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm and subsequent activation of the caspase cascade. Therefore, measuring changes in ΔΨm is a key method for evaluating the cytotoxic and pro-apoptotic effects of therapeutic compounds like this compound.

Data Presentation: this compound Cytotoxicity

While direct quantitative data on the dose-response effect of this compound on mitochondrial membrane potential is not extensively available in the current literature, its cytotoxic activity has been established in several cancer cell lines. These IC50 values can serve as a starting point for determining the appropriate concentration range for ΔΨm assays.

Cell LineCompoundIC50 Value (µM)Citation
HepG2This compound31.1[1]
MCF-7This compound11.4[1]

Researchers should perform a dose-response curve for their specific cell line to determine the optimal concentration of this compound for inducing a measurable change in ΔΨm without causing immediate cell death.

Signaling Pathways

Physalins are known to induce apoptosis through the mitochondrial pathway, which is often initiated by cellular stress signals. The diagram below illustrates a likely signaling cascade initiated by this compound, leading to the disruption of the mitochondrial membrane potential.

physalin_o_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Physalin_O This compound Cell_Stress Cellular Stress (e.g., ROS production) Physalin_O->Cell_Stress MAPK_Pathway MAPK Pathway (p38, JNK) Cell_Stress->MAPK_Pathway Bax_Activation Bax Activation & Bcl-2 Inhibition MAPK_Pathway->Bax_Activation MMP_Loss ΔΨm Dissipation Bax_Activation->MMP_Loss Cytochrome_c Cytochrome c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis MMP_Loss->Cytochrome_c

This compound-induced mitochondrial apoptosis pathway.

Experimental Workflow

The general workflow for assessing the effect of this compound on mitochondrial membrane potential involves cell culture, treatment with this compound, staining with a fluorescent probe, and subsequent analysis.

experimental_workflow Start Start: Seed cells in appropriate culture vessel Incubate Incubate cells (e.g., 24 hours) Start->Incubate Treat Treat with this compound (and controls) Incubate->Treat Incubate_Treatment Incubate for desired treatment time Treat->Incubate_Treatment Stain Stain with ΔΨm probe (JC-1, TMRM, or TMRE) Incubate_Treatment->Stain Wash Wash cells (if required by protocol) Stain->Wash Analyze Analyze via: Fluorescence Microscopy, Flow Cytometry, or Plate Reader Wash->Analyze Data_Quantification Data Quantification and Interpretation Analyze->Data_Quantification

General workflow for ΔΨm measurement.

Protocols for Measuring Mitochondrial Membrane Potential

The following are detailed protocols for using JC-1, TMRM, and TMRE to measure changes in ΔΨm induced by this compound.

Protocol 1: JC-1 Assay

The JC-1 dye is a ratiometric probe that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[2]

Materials:

  • JC-1 dye stock solution (e.g., 1-5 mg/mL in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., FCCP or CCCP)

  • 96-well black, clear-bottom plates (for plate reader/microscopy) or appropriate culture vessels for flow cytometry.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in your chosen culture vessel and allow them to adhere and grow for 24 hours.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in cell culture medium. Based on its known IC50 values, a starting range of 1-50 µM is recommended.

    • Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10 µM FCCP for 10-30 minutes at the end of the experiment).

    • Remove the old medium and add the this compound-containing medium to the cells.

    • Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • JC-1 Staining:

    • Prepare a fresh JC-1 staining solution at a final concentration of 1-10 µM in pre-warmed cell culture medium.[2]

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the JC-1 staining solution to each well/tube and incubate for 15-30 minutes at 37°C in the dark.

  • Washing and Analysis:

    • Remove the staining solution and wash the cells twice with warm PBS or assay buffer.

    • Add fresh PBS or medium for analysis.

    • For Fluorescence Microscopy: Observe the cells using filters for FITC (green monomers) and TRITC/Rhodamine (red aggregates). Healthy cells will show red mitochondrial staining, while apoptotic cells will exhibit a shift to green fluorescence.

    • For Flow Cytometry: Scrape or trypsinize the cells, centrifuge, and resuspend in PBS. Analyze using a flow cytometer with 488 nm excitation, detecting green fluorescence in the FL1 channel (e.g., 530/30 nm) and red fluorescence in the FL2 channel (e.g., 585/42 nm).[3]

    • For Plate Reader: Measure fluorescence intensity for red aggregates (Ex/Em ~550/600 nm) and green monomers (Ex/Em ~485/535 nm). Calculate the red/green fluorescence ratio.[2]

Protocol 2: TMRM/TMRE Assay

TMRM (Tetramethylrhodamine, Methyl Ester) and TMRE (Tetramethylrhodamine, Ethyl Ester) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • TMRM or TMRE stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., FCCP or CCCP)

  • 96-well black, clear-bottom plates or other appropriate culture vessels.

Procedure:

  • Cell Seeding: Seed cells and allow them to grow for 24 hours as described in Protocol 1.

  • Treatment with this compound: Treat cells with a dose range of this compound and controls as described in Protocol 1.

  • TMRM/TMRE Staining:

    • Prepare a fresh TMRM or TMRE staining solution at a final concentration of 20-500 nM in pre-warmed cell culture medium. The optimal concentration should be determined experimentally to be in the non-quenching mode.

    • Remove the treatment medium and add the TMRM/TMRE staining solution.

    • Incubate for 20-30 minutes at 37°C in the dark.

  • Washing and Analysis:

    • Wash the cells twice with warm PBS.

    • Add fresh PBS or medium for imaging or analysis.

    • For Fluorescence Microscopy/Plate Reader: Measure the fluorescence intensity using an appropriate filter set (Ex/Em ~549/575 nm). A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.

    • For Flow Cytometry: Prepare the cells as described for the JC-1 assay. Analyze the fluorescence intensity in the appropriate channel (e.g., PE).

Data Interpretation and Troubleshooting

  • JC-1: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • TMRM/TMRE: A decrease in the overall fluorescence intensity of the cells indicates mitochondrial depolarization.

  • Troubleshooting:

    • High background fluorescence: Ensure adequate washing steps. Optimize the dye concentration, as excessive concentrations can lead to non-specific binding.

    • No change in fluorescence: The concentration of this compound may be too low, or the incubation time may be too short to induce a significant change in ΔΨm. Perform a time-course and dose-response experiment.

    • Cell detachment: High concentrations of this compound may be overly toxic, leading to cell death and detachment. Consider using lower concentrations or shorter incubation times.

By following these protocols, researchers can effectively quantify the impact of this compound on mitochondrial membrane potential, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols: Gene Expression Profiling of Cells Treated with Physalin O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalins are a class of naturally occurring steroids isolated from plants of the Physalis genus, which have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[1] Physalin O, a member of this family, has shown potential as an anti-cancer and anti-inflammatory agent. These application notes provide a comprehensive overview of the methodologies to investigate the effects of this compound on cancer cells, with a focus on gene expression profiling to elucidate its mechanism of action. The provided protocols offer detailed steps for cell viability assays, RNA sequencing, and data analysis to guide researchers in their study of this promising compound.

Data Presentation

Cytotoxicity of Physalins

The cytotoxic effects of various physalins have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cellular proliferation. While extensive data for this compound is still emerging, the following table summarizes known IC50 values for this compound and other relevant physalins to provide a comparative context for experimental design.

PhysalinCell LineCancer TypeIC50 (µM)Reference
This compound Hep G2 Hepatocellular Carcinoma 31.1 --INVALID-LINK--
This compound MCF-7 Breast Adenocarcinoma 11.4 --INVALID-LINK--
Physalin BCORL23Large Cell Lung Carcinoma0.4 - 1.92[1]
Physalin BMCF-7Breast Adenocarcinoma0.4 - 1.92[1]
Physalin FA498Renal Carcinoma1.40 (µg/mL)--INVALID-LINK--
Physalin FACHNRenal Carcinoma2.18 (µg/mL)--INVALID-LINK--
Physalin FUO-31Renal Carcinoma2.81 (µg/mL)--INVALID-LINK--
5β,6β-epoxyphysalin CNCI-H460Non-small-cell Lung Cancer< 10.0[2][3]
5α-chloro-6β-hydroxyphysalin CSF-268CNS Glioma< 10.0[2][3]
Physalin FPC-3Prostate Adenocarcinoma< 10.0[2][3]
Physalin HMCF-7Breast Adenocarcinoma< 10.0[2][3]

Note: The activity of physalins can vary significantly between different cell lines. It is crucial to determine the IC50 of this compound for the specific cell line being investigated.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, Hep G2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the expected IC50 value. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Culture and this compound Treatment for Gene Expression Analysis

This protocol outlines the steps for treating cells with this compound prior to RNA extraction.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates or 10 cm dishes

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: Treat the cells with this compound at the determined IC50 concentration and a sub-IC50 concentration for the desired time period (e.g., 24 or 48 hours). Include a vehicle control group (DMSO).

  • Cell Harvest: After treatment, wash the cells twice with ice-cold PBS.

  • Cell Lysis and RNA Extraction: Proceed immediately to RNA extraction using a preferred method (e.g., TRIzol reagent or a commercial kit).

RNA Extraction, Library Preparation, and Sequencing (RNA-Seq)

This protocol provides a general workflow for preparing RNA samples for next-generation sequencing.

Materials:

  • Total RNA isolated from control and this compound-treated cells

  • RNA quality control system (e.g., Agilent Bioanalyzer)

  • mRNA purification kit (e.g., poly-T oligo-attached magnetic beads)

  • RNA fragmentation buffer

  • Reverse transcriptase and random primers

  • DNA polymerase I and RNase H

  • Adapters for sequencing

  • PCR amplification reagents

  • Next-generation sequencing platform (e.g., Illumina)

Procedure:

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA. A high RNA Integrity Number (RIN) is crucial for reliable RNA-Seq data.

  • mRNA Purification: Isolate mRNA from the total RNA using poly-T oligo-attached magnetic beads.

  • RNA Fragmentation: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.

  • cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

  • Library Quality Control and Sequencing: Assess the quality and quantity of the prepared library and proceed with sequencing on a high-throughput platform.

Quantitative Real-Time PCR (qRT-PCR) for Validation

This protocol is for validating the differential expression of specific genes identified from the RNA-Seq data.

Materials:

  • cDNA synthesized from RNA of control and treated cells

  • Gene-specific primers for target and reference genes

  • SYBR Green or TaqMan master mix

  • qRT-PCR instrument

Procedure:

  • Primer Design and Validation: Design and validate primers for the genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB).

  • qRT-PCR Reaction Setup: Prepare the reaction mix containing cDNA, primers, and master mix.

  • Thermal Cycling: Perform the qRT-PCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

Materials:

  • Protein lysates from control and treated cells

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., NF-κB p65, phospho-p65, p38, phospho-p38, ERK, phospho-ERK, Bax, Bcl-2, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

Physalins are known to modulate several key signaling pathways involved in cancer cell survival, proliferation, and inflammation. Based on studies of related physalins, this compound is hypothesized to induce apoptosis and exert anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

cluster_0 Cytoplasm cluster_1 Nucleus PhysalinO This compound IKK IKK PhysalinO->IKK Inhibits MAPK_pathway MAPK Pathway PhysalinO->MAPK_pathway Bax Bax PhysalinO->Bax Upregulates Bcl2 Bcl-2 PhysalinO->Bcl2 Downregulates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB (p65/p50) NFkB->Nucleus_NFkB Translocation ProInflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus_NFkB->ProInflammatory Upregulates p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis JNK->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Caspase3->Apoptosis

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for investigating the gene expression profile of cells treated with this compound.

CellCulture Cell Culture (e.g., MCF-7, Hep G2) Treatment This compound Treatment (IC50 and sub-IC50) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability RNA_Extraction RNA Extraction Treatment->RNA_Extraction RNA_QC RNA Quality Control (RIN) RNA_Extraction->RNA_QC LibraryPrep RNA-Seq Library Preparation RNA_QC->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing DataAnalysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->DataAnalysis Validation Validation (qRT-PCR, Western Blot) DataAnalysis->Validation Pathway Pathway Analysis DataAnalysis->Pathway

Caption: Workflow for gene expression profiling.

Logical Relationship of Apoptosis Induction

The induction of apoptosis is a key mechanism of action for many anti-cancer compounds. The following diagram illustrates the logical relationship of key events in Physalin-induced apoptosis, based on findings from related compounds.

PhysalinO This compound Treatment MAPK_Activation MAPK Pathway Activation (p38, JNK, ERK) PhysalinO->MAPK_Activation ROS Increased Reactive Oxygen Species (ROS) PhysalinO->ROS Mitochondria Mitochondrial Dysfunction MAPK_Activation->Mitochondria ROS->Mitochondria Bax_Bcl2 Altered Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 CytochromeC Cytochrome c Release Bax_Bcl2->CytochromeC Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Logical flow of Physalin-induced apoptosis.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the gene expression profile of cells treated with this compound. By combining cytotoxicity assays, high-throughput RNA sequencing, and validation techniques, researchers can gain valuable insights into the molecular mechanisms underlying the anti-cancer and anti-inflammatory properties of this compound. The elucidation of these mechanisms is a critical step in the development of new therapeutic strategies.

References

Application Note: High-Throughput Cleanup of Physalin O from Plant Extracts Using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin O, a steroidal lactone primarily isolated from plants of the Physalis genus, has garnered significant interest within the scientific community due to its potent anti-inflammatory and cytotoxic activities. As research into its therapeutic potential progresses, the need for robust and efficient methods for its isolation and purification from complex plant matrices becomes paramount. Solid-phase extraction (SPE) offers a rapid, reliable, and automatable technique for the selective cleanup and concentration of this compound from crude plant extracts, facilitating downstream analytical procedures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

This application note provides a detailed protocol for the solid-phase extraction of this compound from methanolic plant extracts using a reversed-phase C18 cartridge. The methodology is based on established principles for the purification of structurally related physalins and withanolides, ensuring a high degree of selectivity and recovery.

Data Presentation: Performance of Related Physalin Cleanup

While specific quantitative recovery data for this compound using this exact SPE protocol is not yet extensively published, the following table summarizes the recovery performance of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a dispersive SPE technique, for the closely related Physalin B and D from Physalis angulata leaf matrices.[1][2] This data provides a strong indication of the expected efficiency for this compound cleanup using a similar reversed-phase approach.

AnalyteSpiked Concentration (µg/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
Physalin D1098.541.87
Physalin D50101.231.54
Physalin D25099.871.20
Physalin B294.212.31
Physalin B1097.651.98
Physalin B50105.931.65

Experimental Protocols

This section details the recommended materials and step-by-step procedure for the solid-phase extraction of this compound.

Materials and Reagents
  • SPE Cartridge: C18 silica-based SPE cartridge (500 mg sorbent mass, 6 mL reservoir volume is recommended for general use)

  • Sample: Methanolic extract of Physalis species containing this compound

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid (optional, for pH adjustment)

  • Equipment:

    • SPE vacuum manifold

    • Vacuum pump

    • Collection vials (e.g., 1.5 mL amber glass vials)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator (optional)

Protocol for Solid-Phase Extraction of this compound

This protocol is designed for the cleanup of a methanolic plant extract.

1. Sample Pre-treatment:

  • Centrifuge the crude methanolic extract at 5000 rpm for 10 minutes to pellet any particulate matter.

  • Dilute the supernatant with deionized water to achieve a final methanol concentration of ≤10%. This is crucial for efficient retention of the moderately non-polar this compound on the C18 stationary phase. Optional: Acidify the sample to a pH of ~3 with formic acid to suppress the ionization of any acidic co-extractives.

2. SPE Cartridge Conditioning:

  • Place the C18 SPE cartridge on the vacuum manifold.

  • Wash the cartridge with 5 mL of methanol to activate the stationary phase. Allow the methanol to pass through the sorbent bed by gravity or with gentle vacuum. Do not let the cartridge run dry.

  • Equilibrate the cartridge with 5 mL of deionized water. Ensure the sorbent bed remains wetted.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

4. Washing:

  • Wash the cartridge with 5 mL of 10% methanol in deionized water. This step removes highly polar, water-soluble impurities while retaining this compound.

  • Dry the cartridge under full vacuum for 5-10 minutes to remove any residual wash solvent.

5. Elution:

  • Place a clean collection vial inside the manifold.

  • Elute the retained this compound from the cartridge with 5 mL of methanol. A second elution with 5 mL of acetonitrile can be performed to ensure complete recovery.

  • Collect the eluate.

6. Post-Elution Processing:

  • The collected eluate can be directly analyzed by HPLC or concentrated for increased sensitivity.

  • To concentrate, evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase for your chromatographic analysis.

Visualizations

Experimental Workflow for this compound Sample Cleanup and Analysis

SPE_Workflow cluster_SPE Solid-Phase Extraction (C18 Cartridge) SamplePrep Sample Preparation (Crude Methanolic Extract) Centrifugation Centrifugation (5000 rpm, 10 min) SamplePrep->Centrifugation Dilution Dilution (with Deionized Water to ≤10% Methanol) Centrifugation->Dilution Conditioning 1. Conditioning (5 mL Methanol) Equilibration 2. Equilibration (5 mL Deionized Water) Conditioning->Equilibration Loading 3. Sample Loading (Flow rate: 1-2 mL/min) Equilibration->Loading Washing 4. Washing (5 mL 10% Methanol in Water) Loading->Washing Elution 5. Elution (5 mL Methanol) Washing->Elution PostElution Post-Elution Processing (Evaporation & Reconstitution) Elution->PostElution Analysis Analysis (HPLC-UV/MS) PostElution->Analysis

Caption: Workflow for this compound cleanup and analysis.

Logical Relationship of SPE Steps and Outcomes

SPE_Logic cluster_Process SPE Process Start Crude Extract (this compound + Impurities) Load Sample Loading This compound and less polar impurities retained Start->Load Wash Washing Polar impurities washed out Load->Wash Waste Waste (Impurities) Load->Waste Very Polar Impurities Elute Elution This compound eluted Wash->Elute Wash->Waste Polar Impurities End Purified this compound (for Analysis) Elute->End

Caption: Logical flow of the SPE cleanup process.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Enhancing Physalin O Yield from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the extraction and purification of Physalin O from plant sources.

Frequently Asked questions (FAQs)

Q1: What is the most potent plant source for high this compound yield? A1: Physalis alkekengi var. franchetii is a primary source for physalins. The highest concentration of this compound is found in the calyces, which are the characteristic lantern-like husks surrounding the fruit.[1][2] Other species like Physalis angulata and Physalis minima also contain this compound, but typically in lower quantities.[3][4]

Q2: How does the developmental stage of the plant impact this compound concentration? A2: The maturity of the plant at the time of harvest is a critical factor. For instance, studies on the related Physalin D in P. alkekengi have shown that immature calyces can contain up to four times the concentration compared to mature calyces.[2][5][6] This suggests that harvesting before full maturity may lead to a higher yield of this compound.

Q3: What is the expected percentage of this compound in a total physalin extract from P. alkekengi var. franchetii? A3: In extracts from the calyces of P. alkekengi var. franchetii, this compound can be a major constituent. One analysis identified five primary physalins, with this compound comprising approximately 52.06% of the total physalin content.[1]

Q4: Can geographical and environmental conditions influence this compound yield? A4: Yes, the accumulation of physalins is significantly affected by environmental and geographical factors.[4] Variations in climate, soil composition, and altitude can alter the secondary metabolite profile of the plant, leading to different physalin concentrations in plants from diverse regions.[7]

Q5: What are the main obstacles in the purification of this compound? A5: The primary challenges stem from the co-extraction of structurally similar physalins, which complicates separation. The presence of other compounds like polysaccharides and tannins can also interfere with purification processes, necessitating multi-step purification strategies to achieve high purity.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low this compound yield in the initial crude extract. 1. Plant material is not optimal (species, plant part, or maturity).2. Inefficient extraction solvent or parameters.3. Inadequate solid-to-liquid ratio.1. Use immature calyces from Physalis alkekengi var. franchetii.[2][5][6]2. Employ methanol or ethanol as the extraction solvent.[9] Consider using Ultrasound-Assisted Extraction (UAE) to enhance efficiency.[9][10]3. Optimize the solid-to-liquid ratio; ratios between 1:10 and 1:20 (g/mL) are often effective.[9][10]
Final product has low purity. 1. Co-extraction of impurities such as proteins, starches, and tannins.2. Purification protocol is not sufficiently selective.1. Introduce an alcohol precipitation step after initial extraction to remove proteins and starches.[8]2. Implement a multi-step chromatography process, starting with macroporous resin followed by silica gel chromatography for finer separation.[8][11]
Difficulty separating this compound from other physalins. 1. The similar polarity and structure of different physalins.1. Utilize a gradient elution strategy in your chromatography steps. For silica gel, a chloroform-methanol gradient can be effective.[11]2. For achieving the highest purity, use preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a finely-tuned mobile phase.[1][2][5][12][13]
Potential degradation of this compound during the process. 1. Prolonged exposure to high temperatures.2. Harsh drying conditions for the extract.1. Maintain moderate temperatures during extraction, ideally between 45°C and 60°C.[14]2. Use vacuum drying at a low temperature to remove solvents from the final product.

Data Presentation

Table 1: Influence of Plant Part and Maturity on Physalin D Content (as a proxy for this compound)
Plant PartMaturity StagePhysalin D Content (% of dry weight)Source
CalyxImmature0.7880 ± 0.0612%[2][5]
CalyxMature0.2028 ± 0.016%[2][5]
FruitImmature0.0992 ± 0.0083%[2][5]
FruitMature0.0259 ± 0.0021%[2][5]
Table 2: Comparison of Extraction Parameters for Physalis Species
Extraction MethodSolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)Duration (min)Target Compound(s)Source
Ultrasound-Assisted Extraction (UAE)Methanol1:10Room Temp (25°C)30Physalins[7]
UAEEthanol1:10N/A15Physalin B & D[9][10]
UAE70% Ethanol1:2530°C30Flavonoids[15]
UAEPetroleum Ether1:1844°C39Seed Oil[14]
Heating RefluxWater1:15N/A120 (x2)Total Physalins[8]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Total Physalins
  • Preparation: Dry the calyces of Physalis alkekengi var. franchetii and grind them into a fine powder.

  • Extraction:

    • Place 10 g of the powdered plant material into a flask.

    • Add 100 mL of methanol (for a 1:10 solid-to-liquid ratio).[7]

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at room temperature (approximately 25°C).[7]

  • Filtration: Filter the mixture to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude physalin extract.

Protocol 2: Purification of Total Physalins using Macroporous Resin Chromatography
  • Initial Clean-up (Alcohol Precipitation):

    • Dissolve the crude extract from Protocol 1 in water.

    • Gradually add ethanol while stirring until the final ethanol concentration is 75%. This will precipitate proteins and polysaccharides.[8]

    • Allow the mixture to stand, then filter to remove the precipitate.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.[8]

  • Macroporous Resin Column Chromatography:

    • Column Preparation: Pack a column with D101 macroporous resin and equilibrate it with deionized water.

    • Loading: Load the concentrated, ethanol-free extract onto the column.

    • Washing: Wash the column with deionized water to remove highly polar impurities.

    • Gradient Elution: Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%, 95% ethanol in water).[8]

    • Fraction Collection: Collect the fractions. The total physalins typically elute in the 40-70% ethanol fractions.[8]

    • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing physalins.

    • Concentration: Combine the physalin-rich fractions and evaporate the solvent to yield a purified total physalin extract.

Protocol 3: Isolation of this compound using Silica Gel and Preparative HPLC
  • Silica Gel Column Chromatography:

    • Column Preparation: Prepare a silica gel column using a suitable solvent like chloroform.

    • Loading: Dissolve the purified total physalin extract in a minimal amount of chloroform and load it onto the column.

    • Gradient Elution: Elute the column with a gradient of increasing methanol in chloroform (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).[11]

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

  • Preparative HPLC:

    • System Preparation: Use a C18 preparative HPLC column.

    • Mobile Phase: A common mobile phase for separating physalins is a gradient of acetonitrile and water (often with a small amount of acid like formic acid).[16]

    • Injection and Separation: Inject the this compound-rich fraction from the silica gel chromatography. Run the preparative HPLC to isolate pure this compound.

    • Final Step: Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.

Mandatory Visualizations

experimental_workflow plant_material Plant Material (Physalis alkekengi var. franchetii calyces) extraction Extraction (e.g., Ultrasound-Assisted Extraction with Methanol) plant_material->extraction filtration1 Filtration extraction->filtration1 crude_extract Crude Extract filtration1->crude_extract alcohol_precipitation Alcohol Precipitation (75% Ethanol) crude_extract->alcohol_precipitation filtration2 Filtration alcohol_precipitation->filtration2 purified_extract Purified Extract filtration2->purified_extract macroporous_resin Macroporous Resin Chromatography (D101, Ethanol Gradient) purified_extract->macroporous_resin physalin_fraction Total Physalin Fraction macroporous_resin->physalin_fraction silica_gel Silica Gel Chromatography (Chloroform-Methanol Gradient) physalin_fraction->silica_gel physalin_o_fraction This compound Enriched Fraction silica_gel->physalin_o_fraction prep_hplc Preparative HPLC (C18, Acetonitrile-Water Gradient) physalin_o_fraction->prep_hplc pure_physalin_o Pure this compound prep_hplc->pure_physalin_o

Caption: Workflow for this compound Extraction and Purification.

troubleshooting_logic start Low this compound Yield check_yield_stage At what stage is the yield low? start->check_yield_stage crude_extract_low Crude Extract check_yield_stage->crude_extract_low Initial final_product_low Final Pure Product check_yield_stage->final_product_low After Purification check_plant Check Plant Material: - Species - Part (Calyx) - Maturity (Immature) crude_extract_low->check_plant check_extraction Check Extraction Method: - Solvent (Methanol/Ethanol) - Method (UAE) - Parameters (Temp, Time, Ratio) crude_extract_low->check_extraction check_purification1 Check Initial Purification: - Alcohol Precipitation Effective? final_product_low->check_purification1 check_purification2 Check Chromatography: - Correct Resin/Stationary Phase? - Optimized Gradient Elution? final_product_low->check_purification2 check_separation Difficulty Separating Physalins? check_purification2->check_separation yes_separation Yes check_separation->yes_separation no_separation No check_separation->no_separation use_prep_hplc Implement/Optimize Preparative HPLC yes_separation->use_prep_hplc

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Physalin O Solubilization for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for increasing the solubility of Physalin O for in vivo studies. Given the inherent low aqueous solubility of physalins, this resource aims to provide practical solutions to common formulation challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental solubility profile of this compound?

Q2: Which basic solvents can be used to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of this compound and related compounds.[3][4] Other potential solvents include ethanol, methanol, and acetone.[1][3][4] However, for in vivo studies, the final concentration of these organic solvents must be minimized to avoid toxicity.

Q3: My this compound precipitates when I dilute my DMSO stock with saline or PBS for injection. What can I do?

A3: This is a common issue known as "crashing out." It occurs because the aqueous buffer is an anti-solvent for the lipophilic compound. To prevent this, you must use a co-solvent system that maintains the drug's solubility in the final aqueous formulation. A standard approach is to use a multi-component vehicle containing DMSO, a polymer like polyethylene glycol (PEG), and a surfactant like Tween 80.

Q4: What are the recommended co-solvent formulations for in vivo administration of physalins?

A4: A widely used and generally well-tolerated formulation for intravenous (IV) or intraperitoneal (IP) injection of poorly soluble compounds involves a mixture of DMSO, PEG300 (or PEG400), Tween 80, and saline. This system is designed to keep the compound in solution upon injection into the bloodstream. A typical formulation consists of 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or PBS.[5]

Q5: Are there more advanced methods to improve the solubility and bioavailability of this compound?

A5: Yes. For long-term studies or oral administration, advanced formulations can significantly enhance both solubility and bioavailability. Key methods include:

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within a cyclodextrin (like HP-β-CD or SBE-β-CD) molecule creates a water-soluble complex. This is a highly effective method for improving aqueous solubility.

  • Lipid-Based Formulations: Formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) or lipid nanoparticles (LNPs) can encapsulate this compound, improving its absorption after oral administration.[6][7]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases its surface area, which can improve the dissolution rate and bioavailability.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation in Final Formulation The proportion of aqueous buffer is too high, acting as an anti-solvent.Decrease the percentage of saline/PBS and increase the percentage of co-solvents like PEG300. Ensure the components are mixed in the correct order (Drug in DMSO first, then PEG, then Tween, then saline last).
Cloudiness or Phase Separation Incomplete mixing or low-quality reagents.Vigorously vortex the solution after adding each component. Gentle warming (to 37°C) or brief sonication can help achieve a clear solution. Use high-purity, low-water content solvents.
Low In Vivo Efficacy or High Variability Poor bioavailability due to precipitation at the injection site or in the bloodstream. Low absorption if administered orally.The concentration may be too high for the chosen vehicle, leading to supersaturation and precipitation. Try a lower dose or switch to an advanced formulation like a cyclodextrin complex or a lipid-based system to improve stability and absorption.[6][7]
Observed Animal Toxicity/Distress The concentration of DMSO or other organic solvents is too high in the final injected volume.Keep the final DMSO concentration in the formulation at or below 10%, and ideally below 5% if possible. Ensure the total injected volume is appropriate for the animal's weight. If toxicity persists, a cyclodextrin-based formulation, which can eliminate the need for organic co-solvents, is a preferred alternative.

Quantitative Data Summary

While direct solubility data for this compound is limited, the following table provides data for the structurally similar Physalin D in common solvents at various temperatures, offering a valuable reference for formulation development.[1][2]

Table 1: Solubility of Physalin D in Various Solvents (mg/mL)

Temperature (°C)WaterEthanolMethanolPropanone (Acetone)
10 0.0120.441.135.56
20 0.0150.651.507.91
30 0.0190.941.9911.16
40 0.0241.332.6415.65

Data extrapolated and converted from molarity solubility data presented by Fan et al., 2010.[1][2] This data should be used as an estimation for this compound.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Standard Co-Solvent Formulation for Injection

This protocol describes the preparation of 1 mL of a this compound formulation suitable for IV or IP injection in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Add Co-Solvent: In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add Drug-DMSO Stock: Add 100 µL of the this compound stock solution (20 mg/mL in DMSO) to the PEG300. This results in a final DMSO concentration of 10%. Vortex thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is homogeneous and clear.

  • Add Aqueous Component: Slowly add 450 µL of sterile saline or PBS to the mixture, vortexing immediately and continuously during addition to prevent precipitation.

  • Final Formulation: The final 1 mL formulation will contain 2 mg of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This solution should be clear and administered shortly after preparation.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol uses the kneading method to form an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which can then be dissolved in water or saline for administration.

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol:Water solution (50:50 v/v)

  • Mortar and pestle

Procedure:

  • Determine Molar Ratio: A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is typically effective. Calculate the required mass of each component based on their molecular weights (this compound: ~528.5 g/mol ; HP-β-CD: ~1460 g/mol ).

  • Prepare Slurry: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of the 50% ethanol solution dropwise while triturating with the pestle to form a smooth, consistent paste or slurry.

  • Incorporate Drug: Weigh the corresponding amount of this compound and slowly add it to the HP-β-CD slurry.

  • Knead Mixture: Continue to knead the mixture vigorously for at least 60 minutes. The mechanical energy from kneading facilitates the inclusion of the drug molecule into the cyclodextrin cavity. The paste should remain consistent; add a few more drops of the ethanol/water solution if it becomes too dry.

  • Dry the Complex: Spread the resulting paste in a thin layer on a glass dish and air-dry it at room temperature for 24 hours or in a vacuum oven at a low temperature (~40°C) until a constant weight is achieved.

  • Final Product: Pulverize the dried complex into a fine powder. This powder can now be dissolved in sterile water or saline to the desired concentration for in vivo studies. Confirm the final concentration and solubility before use.

Visualizations

Workflow for Solubility Enhancement

The following diagram outlines a decision-making process for selecting an appropriate solubilization strategy for this compound.

G start Start: this compound Powder stock Prepare concentrated stock in 100% DMSO start->stock check_conc Desired in vivo dose concentration < 2 mg/mL? stock->check_conc cosolvent Use Co-Solvent Method: DMSO/PEG300/Tween 80/Saline check_conc->cosolvent Yes advanced Use Advanced Formulation: Cyclodextrin Inclusion Complex check_conc->advanced No check_precip Does formulation precipitate? cosolvent->check_precip end_protocol Proceed with in vivo study check_precip->end_protocol No troubleshoot Troubleshoot: - Adjust co-solvent ratios - Lower final concentration check_precip->troubleshoot Yes advanced->end_protocol troubleshoot->cosolvent

Caption: Decision workflow for selecting a this compound solubilization method.

Signaling Pathway Inhibition

Physalins, including this compound, exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65p50 NF-κB (p65/p50) IkBa->p65p50 Inhibits IkBa_p P-IκBα (Phosphorylated) IkBa->IkBa_p p65p50_nuc Active NF-κB (p65/p50) p65p50->p65p50_nuc Nuclear Translocation IkBa_deg IκBα Degradation IkBa_p->IkBa_deg PhysalinO This compound PhysalinO->IKK Inhibits DNA DNA p65p50_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, iNOS, COX-2) DNA->Genes

Caption: this compound inhibits the NF-κB pathway by blocking IKK activation.

References

Troubleshooting Physalin O instability in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Physalin O in DMSO solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO and noticed a decrease in its expected activity over time. What could be the cause?

A1: The observed decrease in activity is likely due to the degradation of this compound in the DMSO solution. Several factors can contribute to the instability of complex natural products like this compound, including storage temperature, exposure to light, presence of water in the DMSO, and the number of freeze-thaw cycles.

Q2: What are the optimal storage conditions for this compound in a DMSO stock solution?

A2: To maximize the stability of your this compound stock solution, it is recommended to:

  • Store the solution at -20°C or, ideally, at -80°C for long-term storage.

  • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Use anhydrous (dry) DMSO to prepare the solution, as water can promote hydrolysis of certain functional groups.

  • Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Q3: I observed a color change in my this compound DMSO solution. Is this an indication of degradation?

A3: A visible change in the color of the solution can be an indicator of chemical degradation. This may be due to oxidation or other chemical reactions. If you observe a color change, it is advisable to verify the integrity of the compound using an analytical method such as HPLC or LC-MS before proceeding with your experiments.

Q4: Can I store my working dilutions of this compound in aqueous buffers?

A4: The stability of this compound in aqueous buffers is likely to be significantly lower than in DMSO. It is recommended to prepare fresh dilutions in your aqueous experimental medium from the DMSO stock solution immediately before use. Avoid storing this compound in aqueous solutions for extended periods.

Q5: How can I check the purity of my this compound solution if I suspect degradation?

A5: The purity of your this compound solution can be assessed using analytical chromatography techniques. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable methods for this purpose.[1][2][3][4][5][6][7][8][9] You can compare the chromatogram of your stored solution to that of a freshly prepared solution or a reference standard. The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter with your this compound DMSO solution.

Issue 1: Precipitate formation in the DMSO stock solution upon storage at low temperatures.
  • Possible Cause 1: The concentration of this compound exceeds its solubility limit in DMSO at the storage temperature.

  • Troubleshooting Step 1: Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. If it redissolves, consider preparing a more dilute stock solution for long-term storage.

  • Possible Cause 2: The compound is degrading, and the degradation products are less soluble in DMSO.

  • Troubleshooting Step 2: If the precipitate does not redissolve upon warming and vortexing, it is likely due to degradation. Analyze the solution using HPLC or LC-MS to confirm the presence of degradation products. Discard the solution if significant degradation is confirmed.

Issue 2: Inconsistent experimental results using the same this compound stock solution.
  • Possible Cause 1: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Step 1: Review your storage and handling procedures. Ensure the solution is stored at the recommended temperature, protected from light, and that freeze-thaw cycles are minimized.

  • Troubleshooting Step 2: Perform a stability check of your stock solution using HPLC or LC-MS. Prepare a fresh stock solution from solid this compound and compare its performance in your assay to the stored stock.

  • Possible Cause 2: Incomplete dissolution of this compound after thawing.

  • Troubleshooting Step 3: Before each use, ensure the stock solution is completely thawed and brought to room temperature. Vortex the vial gently to ensure a homogenous solution.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 mM in anhydrous DMSO) under different storage conditions, assessed by HPLC.

Storage ConditionTime PointPurity (%)Appearance of Degradation Products (% of Total Peak Area)
-80°C, Dark 1 month99.5< 0.5
3 months99.2< 0.8
6 months98.9< 1.1
-20°C, Dark 1 month98.81.2
3 months96.53.5
6 months92.17.9
4°C, Dark 1 week95.34.7
1 month85.114.9
Room Temp, Light 24 hours88.711.3
1 week65.434.6

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO by HPLC

This protocol outlines a method to assess the stability of this compound in a DMSO solution under various conditions.

1. Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid[2][4][5]

  • Amber HPLC vials

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO.

  • Dissolve the solid in the required volume of anhydrous DMSO by vortexing until a clear solution is obtained.

3. Storage Conditions:

  • Aliquot the stock solution into multiple amber vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature; protected from light and exposed to light).

  • Prepare a "time zero" sample for immediate analysis.

4. HPLC Analysis:

  • Chromatographic Conditions (example): [4][5]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or 0.2% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220-230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation for Analysis:

    • At each time point (e.g., 0, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

    • Allow the solution to come to room temperature and vortex gently.

    • Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis.

  • Data Analysis:

    • Integrate the peak areas in the chromatograms.

    • Calculate the purity of this compound at each time point as the percentage of the main peak area relative to the total peak area.

    • Monitor the appearance and increase of any new peaks, which would indicate degradation products.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage and Handling Procedures: - Temperature (-20°C or -80°C)? - Protected from light? - Minimized freeze-thaw cycles? - Anhydrous DMSO used? start->check_storage improper_storage Improper Storage or Handling check_storage->improper_storage correct_storage Implement Correct Storage and Handling. Prepare Fresh Stock Solution. improper_storage->correct_storage Yes hplc_analysis Perform HPLC/LC-MS Analysis on Stored Stock Solution improper_storage->hplc_analysis No retest Retest Experiment correct_storage->retest degradation_detected Degradation Detected? hplc_analysis->degradation_detected no_degradation No Significant Degradation degradation_detected->no_degradation No discard_solution Discard Stored Solution. Use Freshly Prepared Solution. degradation_detected->discard_solution Yes investigate_other Investigate Other Experimental Variables (e.g., assay conditions, other reagents) no_degradation->investigate_other discard_solution->retest G Experimental Workflow for this compound Stability Assessment prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO aliquot Aliquot into Amber Vials for Each Storage Condition prep_stock->aliquot storage_conditions Storage Conditions: - -80°C, Dark - -20°C, Dark - 4°C, Dark - Room Temp, Light aliquot->storage_conditions sampling At Each Time Point, Retrieve One Aliquot from Each Storage Condition storage_conditions->sampling time_points Time Points: - T=0 - T=1 week - T=1 month - T=3 months - T=6 months time_points->sampling hplc_analysis Perform HPLC/LC-MS Analysis: - Dilute sample - Inject onto C18 column - Monitor at 220-230 nm sampling->hplc_analysis data_analysis Data Analysis: - Calculate % Purity - Quantify Degradation Products hplc_analysis->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion G Hypothetical Signaling Pathway Affected by this compound physalin_o This compound nf_kb NF-κB Pathway physalin_o->nf_kb Inhibition apoptosis Apoptosis physalin_o->apoptosis Induction pi3k_akt PI3K/Akt Pathway physalin_o->pi3k_akt Inhibition inflammatory_cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->inflammatory_cytokines Activation cell_survival Cell Survival and Proliferation pi3k_akt->cell_survival Promotion

References

Technical Support Center: Optimizing Physalin O Concentration for Cell Death Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Physalin O in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize experimental conditions for inducing either apoptosis or necrosis in your target cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range of this compound to induce apoptosis?

A1: The optimal concentration of this compound for inducing apoptosis is cell-line dependent. Based on available data, a good starting point for many cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), is in the range of 10-40 µM . It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q2: At what concentration does this compound start to induce necrosis?

A2: While specific studies delineating a sharp transition to necrosis for this compound are limited, it is generally understood that at concentrations significantly above the apoptotic range, necrosis will become the predominant form of cell death. This is often due to overwhelming cellular stress and rapid loss of membrane integrity. We recommend testing concentrations from 50 µM to 100 µM and higher to identify the necrotic window for your cell line. Monitoring for markers of necrosis, such as lactate dehydrogenase (LDH) release, is crucial in this concentration range.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing a high-concentration stock solution (e.g., 10-20 mM).

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the calculated volume of high-purity, sterile DMSO to achieve the target stock concentration.

    • Gently vortex or sonicate at room temperature to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Important Note: The final concentration of DMSO in your cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How stable is this compound in cell culture medium?

A4: The stability of physalins in aqueous cell culture media can be a concern. It is best practice to prepare fresh dilutions of this compound from your frozen stock for each experiment. Avoid storing diluted this compound in culture medium for extended periods before adding it to your cells.

Troubleshooting Guides

Issue 1: Inconsistent or No Apoptotic Effect at Expected Concentrations
Possible Cause Troubleshooting Steps
Cell Line Resistance Different cell lines exhibit varying sensitivities to this compound. Perform a wider dose-response curve (e.g., 1 µM to 100 µM) to determine the optimal apoptotic range for your specific cells.
Compound Instability/Degradation Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.
Incorrect Assay Timing Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal incubation time for observing apoptosis in your cell line.
Suboptimal Cell Density Ensure you are seeding a consistent and appropriate number of cells for your assay. Overly confluent or sparse cultures can affect the cellular response to treatment.
Solubility Issues At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect your wells for any signs of precipitation. If observed, consider using a different solvent system or a lower final DMSO concentration if possible.
Issue 2: Difficulty Distinguishing Between Apoptosis and Necrosis
Possible Cause Troubleshooting Steps
Overlapping Cell Death Mechanisms At intermediate concentrations, you may observe a mixed population of apoptotic and necrotic cells. It is crucial to use assays that can differentiate between these two forms of cell death.
Late-Stage Apoptosis Mimicking Necrosis Late apoptotic cells will eventually lose membrane integrity and stain positive for necrosis markers. Ensure your analysis is performed within the optimal time frame to capture early apoptotic events.
Assay Limitations Relying on a single assay can be misleading. Use a combination of methods to confirm the mode of cell death. For example, pair Annexin V/PI staining with a caspase activity assay for apoptosis, and an LDH release assay for necrosis.

Data Summary

The following tables summarize the cytotoxic effects of this compound and other related physalins on various cancer cell lines. This data can serve as a reference for designing your initial dose-response experiments.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
HepG2Liver Cancer31.1
MCF-7Breast Cancer11.4

Table 2: Cytotoxicity of Other Physalins (for Reference)

PhysalinCell LineCancer TypeIC50 (µg/mL)
Physalin BMultipleVarious0.58 - 15.18[1]
Physalin DMultipleVarious0.28 - 2.43[1]
Physalin FA498Renal Carcinoma1.40[2]
Physalin FACHNRenal Carcinoma2.18[2]
Physalin FUO-31Renal Carcinoma2.81[2]

Experimental Protocols

Protocol 1: Determining Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis seed Seed cells and treat with This compound for desired time harvest Harvest cells (including supernatant) and wash with cold PBS seed->harvest resuspend Resuspend cells in 1X Annexin V Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at room temperature in the dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze

Caption: Workflow for Annexin V/PI staining to detect apoptosis and necrosis.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Protocol 2: Quantifying Necrosis using Lactate Dehydrogenase (LDH) Assay

This colorimetric assay measures the activity of LDH released from cells with compromised membrane integrity, a hallmark of necrosis.

Workflow Diagram:

G cluster_0 Sample Collection cluster_1 Assay Reaction cluster_2 Measurement treat Treat cells with this compound in a 96-well plate centrifuge Centrifuge the plate to pellet cells treat->centrifuge supernatant Carefully collect supernatant centrifuge->supernatant transfer Transfer supernatant to a new 96-well plate supernatant->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate Incubate at room temperature (protected from light) add_reagent->incubate add_stop Add stop solution incubate->add_stop read Measure absorbance at 490 nm add_stop->read

Caption: Workflow for the Lactate Dehydrogenase (LDH) assay to quantify necrosis.

Signaling Pathways

Physalins, including this compound, are known to induce apoptosis through the activation of several key signaling pathways. Understanding these pathways can help in the design of mechanistic studies.

MAPK Signaling Pathway in Physalin-Induced Apoptosis

Physalins can activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which in turn can lead to the activation of downstream apoptotic effectors.

G cluster_mapk MAPK Signaling physalin_o This compound erk ERK1/2 physalin_o->erk jnk JNK physalin_o->jnk p38 p38 physalin_o->p38 ros Mitochondrial ROS Production erk->ros cjun c-Jun Phosphorylation jnk->cjun p53 p53 Activation p38->p53 cyto_c Cytochrome c Release ros->cyto_c ap1 AP-1 Formation cjun->ap1 pro_apoptotic Increased Pro-apoptotic Proteins (Bax, Bak, Noxa) p53->pro_apoptotic anti_apoptotic Decreased Anti-apoptotic Proteins (Bcl-2) p53->anti_apoptotic caspases Caspase Activation (Caspase-3, -9) cyto_c->caspases apoptosis Apoptosis ap1->apoptosis pro_apoptotic->cyto_c anti_apoptotic->cyto_c caspases->apoptosis

Caption: MAPK signaling pathways activated by physalins leading to apoptosis.

NF-κB and ROS-Mediated Apoptosis

Physalin F, a structurally related compound, has been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS) and the suppression of the NF-κB survival pathway.[2] It is plausible that this compound acts through a similar mechanism.

G physalin_o This compound ros ROS Generation physalin_o->ros nfkb NF-κB Inhibition physalin_o->nfkb mitochondria Mitochondrial Dysfunction ros->mitochondria bcl2_family Bcl-2 Family Dysregulation mitochondria->bcl2_family cyto_c Cytochrome c Release bcl2_family->cyto_c caspases Caspase Activation (Caspase-3, -9) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: ROS generation and NF-κB inhibition in physalin-induced apoptosis.

References

Technical Support Center: Minimizing Off-Target Effects of Physalin O in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Physalin O in primary cell cultures while minimizing potential off-target effects. The information is presented in a question-and-answer format for clarity and ease of use.

Disclaimer: Limited quantitative data is currently available in the scientific literature regarding the specific off-target effects and cytotoxicity of this compound in primary cell cultures. The data presented below is primarily derived from studies on cancer cell lines and should be considered as a preliminary reference. Researchers are strongly encouraged to perform their own dose-response experiments and off-target effect assessments in their specific primary cell models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring steroid isolated from plants of the Physalis genus. Its primary known on-target effect is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and immune responses. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory mediators.[1]

Q2: What are the potential off-target effects of this compound in primary cell cultures?

While specific off-target effects in primary cells are not well-documented for this compound, studies on related physalins suggest that the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a potential off-target.[2] Depending on the cell type and concentration, this could lead to unintended consequences such as altered cell proliferation, differentiation, or apoptosis. It is crucial to experimentally determine the concentration window that maximizes on-target NF-κB inhibition while minimizing off-target MAPK pathway modulation.

Q3: At what concentration should I start my experiments with this compound in primary cells?

Due to the lack of specific data for primary cells, it is recommended to start with a wide range of concentrations in a pilot experiment. Based on cytotoxicity data from cancer cell lines, a starting range of 0.1 µM to 50 µM is suggested. The ideal experimental concentration should be significantly lower than the concentration that induces cytotoxicity in your specific primary cell type.

Q4: How can I assess the cytotoxicity of this compound in my primary cell culture?

A standard cytotoxicity assay, such as the MTT, XTT, or LDH release assay, should be performed. This will help you determine the half-maximal inhibitory concentration (IC50) for cytotoxicity and establish a safe working concentration range for your experiments. A detailed protocol for a cytotoxicity assay is provided in the "Experimental Protocols" section.

Q5: How can I confirm that this compound is inhibiting the NF-κB pathway in my primary cells?

You can assess the inhibition of the NF-κB pathway by measuring the phosphorylation and degradation of IκBα, the nuclear translocation of p65, or the expression of NF-κB target genes (e.g., TNF-α, IL-6). Western blotting and immunofluorescence are common techniques for this purpose. A detailed protocol for assessing NF-κB pathway activation is provided below.

Troubleshooting Guides

Problem 1: High levels of cell death observed at expected therapeutic concentrations.

Possible Cause Suggested Solution
Primary cells are more sensitive to this compound than cancer cell lines. Perform a dose-response cytotoxicity assay to determine the specific IC50 for your primary cell type. Use a concentration well below the cytotoxic threshold for your experiments.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your culture medium is below the toxic level for your primary cells (typically <0.1%). Run a solvent-only control.
Suboptimal cell culture conditions. Ensure your primary cells are healthy and growing under optimal conditions before adding this compound. Review your cell culture protocol for any deviations.
Contamination. Check for signs of bacterial or fungal contamination. If suspected, discard the culture and start with a fresh, sterile batch.

Problem 2: No significant inhibition of the NF-κB pathway is observed.

Possible Cause Suggested Solution
Concentration of this compound is too low. Increase the concentration of this compound in a stepwise manner, ensuring it remains below the cytotoxic level.
Insufficient incubation time. Perform a time-course experiment to determine the optimal incubation time for NF-κB inhibition in your primary cell model (e.g., 1, 6, 12, 24 hours).
This compound degradation. Prepare fresh stock solutions of this compound and store them appropriately according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Assay sensitivity. Ensure your assay for measuring NF-κB activation (e.g., Western blot, immunofluorescence) is optimized and sensitive enough to detect changes.

Problem 3: Inconsistent results between experiments.

Possible Cause Suggested Solution
Variability in primary cell lots. Primary cells from different donors or even different passages from the same donor can exhibit variability. Use cells of a similar passage number and, if possible, from the same donor for a set of experiments.
Inconsistent cell density at the time of treatment. Plate cells at a consistent density for all experiments, as cell confluency can affect cellular responses.
Pipetting errors. Ensure accurate and consistent pipetting of this compound and other reagents.
Variations in incubation times or conditions. Maintain consistent incubation times and environmental conditions (temperature, CO2 levels) for all experiments.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Note: This data is from cancer cell lines and should be used as a preliminary reference. It is essential to determine the cytotoxicity of this compound in your specific primary cell model.

Cell LineCell TypeIC50 (µM)AssayReference
HepG2Human Hepatocellular Carcinoma31.1MTT Assay[3]
MCF-7Human Breast Adenocarcinoma11.4MTT Assay[3]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a serial dilution to cover a wide concentration range (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a solvent-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the results and determine the IC50 value.

Protocol 2: Assessing NF-κB p65 Nuclear Translocation by Immunofluorescence
  • Cell Seeding and Treatment: Seed your primary cells on sterile coverslips in a multi-well plate. Once attached, treat the cells with this compound at a non-toxic concentration for the desired time. Include a positive control (e.g., TNF-α stimulation) and a negative control (untreated).

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Mandatory Visualizations

On_Target_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimulus Inflammatory Stimulus Receptor Receptor Inflammatory\nStimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB\n(p65/p50) NF-κB (p65/p50) Degradation Degradation IκBα->Degradation Ubiquitination & Degradation NF-κB\n(p65/p50)_n NF-κB (p65/p50) NF-κB\n(p65/p50)->NF-κB\n(p65/p50)_n Translocation This compound This compound This compound->IKK Complex Inhibits DNA DNA NF-κB\n(p65/p50)_n->DNA Binds Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory\nGene Transcription

Caption: On-target effect of this compound on the NF-κB signaling pathway.

Off_Target_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor/\nStress Growth Factor/ Stress Receptor Receptor Growth Factor/\nStress->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation This compound This compound This compound->ERK Potential Inhibition Transcription\nFactors Transcription Factors ERK_n->Transcription\nFactors Activates Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription\nFactors->Gene Expression\n(Proliferation, Survival)

Caption: Potential off-target effect of this compound on the MAPK/ERK pathway.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Interpretation Start Start: Define Experimental Goals Primary_Cell_Culture Establish and Stabilize Primary Cell Culture Start->Primary_Cell_Culture Concentration_Selection Select Concentration Range (based on literature/pilot study) Cytotoxicity_Assay Determine IC50 (MTT Assay) Concentration_Selection->Cytotoxicity_Assay Primary_Cell_Culture->Concentration_Selection Treatment Treat Cells with Non-Toxic Concentrations of this compound Cytotoxicity_Assay->Treatment On_Target_Assay Assess On-Target Effect (NF-κB Pathway) Treatment->On_Target_Assay Off_Target_Assay Assess Potential Off-Target Effect (e.g., MAPK Pathway) Treatment->Off_Target_Assay Data_Analysis Analyze and Quantify Results On_Target_Assay->Data_Analysis Off_Target_Assay->Data_Analysis Conclusion Conclusion: Determine Optimal Therapeutic Window Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound effects.

References

Technical Support Center: Overcoming Acquired Resistance to Physalin O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering acquired resistance to Physalin O in cancer cell lines. The information is based on established principles of drug resistance and the known biological activities of physalins and related withanolides.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound-resistant cancer cell lines.

Issue 1: Gradual loss of this compound efficacy in long-term cultures.

  • Question: My cancer cell line, which was initially sensitive to this compound, now requires significantly higher concentrations to achieve the same level of cytotoxicity. What could be the cause, and how can I investigate it?

  • Answer: This is a classic presentation of acquired resistance. The underlying mechanisms can be multifaceted. Here’s a systematic approach to troubleshoot this issue:

    • Confirm Resistance: The first step is to quantify the change in sensitivity.

      • Action: Perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms acquired resistance.[1]

    • Investigate Common Resistance Mechanisms:

      • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), is a common mechanism of multidrug resistance.[1][2]

        • Action:

          • Assess the mRNA and protein levels of these transporters using qRT-PCR and Western blotting, respectively.

          • Conduct a functional assay using a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp). Reduced intracellular fluorescence in the resistant cells, which can be reversed by a known inhibitor (e.g., Verapamil for P-gp), would indicate increased efflux activity.

      • Alterations in Apoptotic Pathways: Resistance can emerge from the downregulation of pro-apoptotic proteins (e.g., Bax, Bak) or the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

        • Action: Profile the expression of key apoptotic regulators via Western blotting.

      • Signaling Pathway Modifications: Physalins are known to impact several signaling pathways, including NF-κB, MAPK/ERK, and JAK/STAT.[3][4] Alterations in these pathways can confer resistance.

        • Action: Use Western blotting to compare the phosphorylation status and total protein levels of key components of these pathways (e.g., p-ERK, total ERK, p-STAT3, total STAT3) between sensitive and resistant cells, both at baseline and after this compound treatment.

Issue 2: this compound-resistant cells exhibit cross-resistance to other chemotherapeutic agents.

  • Question: My this compound-resistant cell line is also showing resistance to other, structurally unrelated drugs. Why is this happening?

  • Answer: This phenomenon, known as multidrug resistance (MDR), often points towards a general mechanism of drug resistance rather than one specific to this compound.[5]

    • Primary Suspect - ABC Transporters: As mentioned in Issue 1, overexpression of ABC transporters is a leading cause of MDR.[2] These pumps can efflux a wide range of structurally diverse compounds.

      • Action: Follow the steps outlined in Issue 1 to investigate ABC transporter expression and function.

    • Metabolic Reprogramming: Resistant cells can alter their metabolic pathways to better cope with cellular stress induced by cytotoxic agents.[6][7]

      • Action: Consider performing metabolomic analysis to compare the metabolic profiles of sensitive and resistant cells. Key pathways to investigate include glycolysis and glutamine metabolism.[6]

Frequently Asked Questions (FAQs)

Q1: How can I develop a this compound-resistant cell line in my lab?

A1: A standard method for developing acquired resistance is through continuous exposure to gradually increasing concentrations of the drug.

  • Initial IC50 Determination: First, determine the IC50 of this compound for your parental cell line.

  • Chronic Exposure: Start by treating the cells with a low concentration of this compound (e.g., IC10-IC20).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound. This process can take several months.[8]

  • Verification of Resistance: Periodically, test the IC50 of the treated population to monitor the development of resistance. A stable, significantly higher IC50 indicates the establishment of a resistant line.[1]

Q2: What are the potential signaling pathways involved in acquired resistance to this compound?

A2: While direct evidence for this compound is limited, based on studies of other physalins and withanolides, several pathways are likely candidates for involvement in resistance mechanisms:

  • NF-κB Pathway: This pathway is a critical regulator of inflammation, cell survival, and proliferation. Its constitutive activation can protect cancer cells from apoptosis.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation and survival. Upregulation of this pathway can be a mechanism to evade drug-induced cell death.

  • JAK/STAT Pathway: Particularly STAT3, is often constitutively active in cancer and promotes the expression of anti-apoptotic and proliferative genes.[3][4]

  • p53 Signaling: Mutations or inactivation of the tumor suppressor p53 can lead to resistance to drugs that rely on p53-mediated apoptosis.[9]

Q3: Are there any strategies to overcome acquired resistance to this compound?

A3: Yes, several strategies can be explored:

  • Combination Therapy:

    • With ABC Transporter Inhibitors: If resistance is due to drug efflux, co-administration of an ABC transporter inhibitor (e.g., Verapamil, Tariquidar) could restore sensitivity.

    • With Pathway-Specific Inhibitors: If a specific signaling pathway is found to be upregulated in resistant cells (e.g., MEK/ERK), combining this compound with an inhibitor of that pathway could be effective.

  • Targeting Metabolic Vulnerabilities: If metabolic reprogramming is identified, targeting the altered metabolic pathways (e.g., with glycolysis inhibitors) may re-sensitize the cells to this compound.

Data Presentation

Table 1: Cytotoxicity of Various Physalins in Selected Cancer Cell Lines

PhysalinCell LineCancer TypeIC50 (µM)Reference
This compound Hep G2 Hepatocellular Carcinoma 31.1 [10]
This compound MCF-7 Breast Cancer 11.4 [10]
Physalin FA498Renal Carcinoma~2.6[2]
Physalin FACHNRenal Carcinoma~4.1[2]
Physalin FUO-31Renal Carcinoma~5.3[2]
Physalin BMCF-7Breast Cancer<2.0[11]
Physalin AA549Non-small Cell Lung~28.4[12]

Note: IC50 values can vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Key Signaling Proteins

  • Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-STAT3, STAT3, Bcl-2, P-gp, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_0 Phase 1: Development of Resistant Cell Line cluster_1 Phase 2: Characterization of Resistance cluster_2 Phase 3: Overcoming Resistance parental Parental Cell Line treat Chronic low-dose This compound treatment parental->treat escalate Gradual Dose Escalation treat->escalate resistant Resistant Cell Line escalate->resistant ic50 IC50 Determination (MTT Assay) resistant->ic50 western Western Blot (Signaling & Apoptosis Proteins) resistant->western qpcr qRT-PCR (ABC Transporters) resistant->qpcr efflux Functional Efflux Assay (Rhodamine 123) resistant->efflux combo Combination Therapy (e.g., with pathway inhibitor) resistant->combo evaluate Evaluate Synergy combo->evaluate

Caption: Workflow for developing and characterizing this compound resistance.

signaling_pathways cluster_physalin This compound Action cluster_pathways Potential Signaling Pathways Affected cluster_outcomes Cellular Outcomes cluster_resistance Potential Resistance Mechanisms physalin_o This compound mapk MAPK/ERK Pathway physalin_o->mapk nfkb NF-κB Pathway physalin_o->nfkb jak_stat JAK/STAT Pathway physalin_o->jak_stat proliferation Decreased Proliferation mapk->proliferation apoptosis Increased Apoptosis mapk->apoptosis nfkb->proliferation nfkb->apoptosis jak_stat->proliferation jak_stat->apoptosis pathway_alt Pathway Alteration pathway_alt->mapk Bypass/Upregulate pathway_alt->nfkb Bypass/Upregulate pathway_alt->jak_stat Bypass/Upregulate efflux_pump Drug Efflux (ABC Transporters) efflux_pump->physalin_o Efflux

Caption: Putative signaling pathways of this compound and resistance mechanisms.

References

Technical Support Center: Analysis of Physalin O and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Physalin O degradation products by mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing unexpected peaks in our LC-MS analysis of a this compound sample. How can we determine if these are degradation products?

A1: Unexpected peaks in your chromatogram can arise from several sources, including impurities in the sample, contaminants from solvents or the LC-MS system, or degradation of this compound. To investigate if the new peaks are degradation products, you can perform a forced degradation study. Subjecting a pure sample of this compound to stress conditions such as acid, base, oxidation, heat, and light can help you to identify potential degradation products. Comparing the retention times and mass spectra of the peaks in your sample with those generated in the forced degradation study can confirm their identity. It is also advisable to run a blank injection (solvent only) to rule out system contamination.

Q2: Our this compound sample shows significant degradation upon storage. What are the optimal conditions to minimize degradation?

A2: Physalins are known to be susceptible to degradation, particularly in basic, high-temperature, and light-exposed conditions. Based on studies of similar physalins like Physalin A, it is recommended to store this compound in an acidic buffer (pH 1.5-4) at low temperatures (4°C) and protected from light.[1] For long-term storage, freezing the sample at -20°C or below is advisable. When preparing samples for analysis, it is best to use freshly prepared solutions and minimize their exposure to ambient light and temperature.

Q3: We are having trouble achieving good separation of this compound from its degradation products. What chromatographic conditions do you recommend?

A3: Achieving good separation of structurally similar degradation products from the parent compound can be challenging. For the analysis of physalins, a reverse-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of acetonitrile and water, both with 0.1% formic acid, often provides good resolution. Optimizing the gradient profile, flow rate, and column temperature can further enhance separation. If co-elution is still an issue, consider using a column with a different selectivity (e.g., a phenyl-hexyl column) or exploring alternative chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) for improved resolution and faster analysis times.

Q4: What are the expected mass-to-charge ratios (m/z) for this compound and its main fragment ions in mass spectrometry?

A4: In positive ion mode electrospray ionization (ESI+), this compound (C₂₈H₃₀O₁₀) is expected to be observed as a protonated molecule [M+H]⁺ at an m/z of approximately 527.1864. The fragmentation pattern can provide structural information. Please refer to the tables below for a summary of expected m/z values for the parent ion and key fragments.

Q5: We have identified several potential degradation products. How can we elucidate their structures?

A5: Structural elucidation of degradation products typically involves a combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products. MS/MS experiments, by inducing fragmentation of the degradation product ions, provide information about their substructures. By comparing the fragmentation patterns of the degradation products with that of the parent this compound, you can infer the sites of modification. For unambiguous structure confirmation, isolation of the degradation products followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.

Data Presentation

Table 1: Mass Spectrometric Data for this compound
CompoundFormulaIonization ModeAdductCalculated m/zObserved m/z (example)
This compoundC₂₈H₃₀O₁₀ESI+[M+H]⁺527.1864527.1861
ESI+[M+Na]⁺549.1683549.1679
ESI-[M-H]⁻525.1715525.1719
Table 2: Potential Degradation Products of this compound and Their Expected Mass-to-Charge Ratios
Degradation PathwayProposed ProductMolecular FormulaModificationExpected [M+H]⁺ m/z
Hydrolysis (Basic)Hydrolyzed this compoundC₂₈H₃₂O₁₁+ H₂O545.1966
OxidationEpoxide of this compoundC₂₈H₃₀O₁₁+ O543.1813
OxidationDehydrogenated this compoundC₂₈H₂₈O₁₀- 2H525.1707
PhotodegradationPhotodegradation Product 1C₂₈H₂₈O₉- H₂O, - 2H509.1755
Thermal DegradationDehydrated this compoundC₂₈H₂₈O₉- H₂O509.1755

Note: The degradation products listed are hypothetical and based on the known reactivity of related compounds. Experimental verification is required.

Table 3: Major Fragment Ions of this compound and Potential Degradation Products
CompoundPrecursor Ion [M+H]⁺ m/zMajor Fragment Ions m/zProposed Neutral Loss
This compound527.1864509.1758, 483.1601, 465.1495, 439.1339H₂O, CO₂, H₂O + CO, H₂O + CO₂
Hydrolyzed this compound545.1966527.1860, 509.1755, 481.1649H₂O, 2H₂O, 2H₂O + CO
Epoxide of this compound543.1813525.1707, 507.1602, 497.1758H₂O, 2H₂O, H₂O + CO
Dehydrogenated this compound525.1707507.1602, 479.1496, 461.1390H₂O, H₂O + CO, H₂O + CO₂

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • UV lamp (254 nm and 365 nm)

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Transfer 1 mg of solid this compound to a glass vial and heat in an oven at 105°C for 48 hours. Dissolve the residue in 1 mL of methanol for analysis.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm and 365 nm) for 48 hours.

  • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Analysis: Analyze all samples by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of this compound and its Degradation Products

Objective: To separate and identify this compound and its degradation products.

Instrumentation:

  • UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow (Desolvation): 800 L/hr

  • Gas Flow (Cone): 50 L/hr

  • MS Scan Range: m/z 100-1000

  • MS/MS: Data-dependent acquisition (DDA) with collision-induced dissociation (CID). Select the top 3-5 most intense ions from each MS scan for fragmentation. Use a collision energy ramp (e.g., 10-40 eV).

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis PhysalinO This compound Standard Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) PhysalinO->Forced_Degradation Degradation_Samples Degradation Product Samples Forced_Degradation->Degradation_Samples LC_Separation LC Separation (C18 Column, Gradient Elution) Degradation_Samples->LC_Separation MS_Detection MS Detection (ESI+, Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (Data-Dependent Acquisition) MS_Detection->MSMS_Fragmentation Data_Processing Data Processing (Peak Picking, Alignment) MSMS_Fragmentation->Data_Processing Identification Identification (Accurate Mass, Fragmentation Pattern) Data_Processing->Identification Structure_Elucidation Structure Elucidation Identification->Structure_Elucidation

Caption: Experimental workflow for the identification of this compound degradation products.

Degradation_Pathway cluster_degradation Degradation Pathways PhysalinO This compound (m/z 527) Hydrolysis Hydrolysis (Basic Conditions) PhysalinO->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) PhysalinO->Oxidation Photodegradation Photodegradation (UV Light) PhysalinO->Photodegradation Hydrolyzed_Product Hydrolyzed Product (Lactone Ring Opening) (m/z 545) Hydrolysis->Hydrolyzed_Product Oxidized_Product1 Epoxide Formation (m/z 543) Oxidation->Oxidized_Product1 Oxidized_Product2 Dehydrogenation (m/z 525) Oxidation->Oxidized_Product2 Photo_Product Photodegradation Product (e.g., Dehydration) (m/z 509) Photodegradation->Photo_Product

Caption: Proposed degradation pathways of this compound under different stress conditions.

References

How to control for Physalin O cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Physalin O. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the cytotoxic effects of this compound in non-cancerous cell lines during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cytotoxicity?

This compound is a seco-steroid compound isolated from plants of the Physalis genus. It has demonstrated cytotoxic effects against certain cancer cell lines. For instance, it has reported IC50 values of 31.1 µM in HepG2 (human liver cancer) cells and 11.4 µM in MCF-7 (human breast cancer) cells[1].

Q2: Does this compound affect non-cancerous cell lines?

While extensive data on this compound's effects on a wide variety of non-cancerous cell lines are limited, studies on other physalins suggest that they can exhibit cytotoxicity in non-malignant cells. For example, Physalin F has an IC50 of 0.97 µM on peripheral blood mononuclear cells (PBMCs) from patients with HTLV1-associated myelopathy[2][3]. Conversely, one study showed that Physalin A had no inhibitory effects on human PBMCs[4]. Some physalins have shown selective cytotoxicity, being more potent against cancer cells than normal cells like the human lung fibroblast line WI-38[5]. Given the structural similarity among physalins, it is crucial to assume that this compound may also have off-target cytotoxic effects on non-cancerous cells and to experimentally determine this in your cell line of interest.

Q3: How can I determine the cytotoxic concentration of this compound in my non-cancerous cell line?

To determine the 50% inhibitory concentration (IC50) of this compound in your non-cancerous cell line, you should perform a dose-response experiment. A standard cytotoxicity assay, such as the MTT, MTS, or CellTiter-Glo® assay, can be used. You will treat your cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and then measure cell viability.

Q4: What are the common mechanisms of physalin-induced cytotoxicity?

Studies on various physalins have revealed several mechanisms of cytotoxicity, including:

  • Induction of Apoptosis: This is often mediated by the activation of caspases, a family of proteases that execute programmed cell death[6].

  • Generation of Reactive Oxygen Species (ROS): An imbalance in ROS can lead to oxidative stress and trigger apoptotic pathways[7][8].

  • Modulation of Signaling Pathways: Physalins have been shown to affect key cellular signaling pathways such as NF-κB, p38 MAPK, and ERK, which are involved in cell survival, inflammation, and apoptosis[1][6][8].

Troubleshooting Guides

Issue 1: High Cytotoxicity of this compound in Control Non-Cancerous Cell Lines
Possible Cause Troubleshooting Step
The concentration of this compound is too high for the specific non-cancerous cell line.Perform a dose-response curve to determine the IC50 value for your non-cancerous cell line. Use a concentration well below the IC50 for your experiments where you need to maintain the health of the non-cancerous cells.
The non-cancerous cell line is particularly sensitive to this compound.Consider using a different, more robust non-cancerous cell line as a control. Alternatively, explore methods to protect the cells (see Issue 2).
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is consistent across all conditions and is at a non-toxic level (typically <0.5%). Run a solvent-only control.
Issue 2: Difficulty in Studying the Selective Effect of this compound on Cancer Cells in a Co-culture System due to Off-Target Cytotoxicity
Possible Cause Troubleshooting Step
This compound is non-selectively killing both cancer and non-cancerous cells.1. Optimize this compound Concentration: Use the lowest concentration of this compound that shows a significant effect on the cancer cells while having a minimal effect on the non-cancerous cells. 2. Use a Protective Agent: Consider pre-treating the co-culture with a cytoprotective agent that targets the mechanism of off-target toxicity.
The protective agent is interfering with the experiment.1. Titrate the Protective Agent: Determine the optimal concentration of the protective agent that protects the non-cancerous cells without affecting the cancer cells' response to this compound. 2. Choose a Different Protective Agent: If one type of inhibitor (e.g., a ROS scavenger) is not effective or interferes with your results, try another class (e.g., a caspase inhibitor).

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities (IC50 values) of various physalins on a selection of cancer and non-cancerous cell lines. This data can help in estimating an appropriate starting concentration range for your experiments with this compound.

PhysalinCell LineCell TypeIC50 (µM)Reference
This compound HepG2 Human Liver Cancer31.1 [1]
This compound MCF-7 Human Breast Cancer11.4 [1]
Physalin AHT1080Human Fibrosarcoma-[4]
Physalin APBMCHuman Peripheral Blood Mononuclear CellsNo inhibitory effect[4]
Physalin FPBMCHuman Peripheral Blood Mononuclear Cells0.97[2][3]
Physalin FA498Human Kidney Cancer~2.6 (1.40 µg/mL)[7]
Physalin FACHNHuman Kidney Cancer~4.1 (2.18 µg/mL)[7]
Physalin FUO-31Human Kidney Cancer~5.3 (2.81 µg/mL)[7]
Physalin BHGC-27Human Gastric Cancer-[6]
Physalin BSGC-7901Human Gastric Cancer-[6]
VariousWI-38Normal Human Lung FibroblastSome physalins showed selective cytotoxicity[5]

Note: IC50 values for Physalin F were converted from µg/mL to µM using a molecular weight of 526.5 g/mol .

Experimental Protocols

Protocol 1: Determining the Selective Cytotoxicity of this compound in a Co-culture Model

This protocol allows for the simultaneous assessment of this compound's cytotoxicity on cancerous and non-cancerous cells.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analyze Analysis p1 Label cancer cells with a fluorescent marker (e.g., GFP) p2 Label non-cancerous cells with a different fluorescent marker (e.g., RFP) p1->p2 p3 Seed labeled cells in a co-culture at a defined ratio p2->p3 t1 Treat co-culture with a serial dilution of this compound p3->t1 t2 Include vehicle control (e.g., DMSO) t1->t2 a1 Incubate for 24-72 hours t2->a1 a2 Image cells using a high-content imager a1->a2 a3 Quantify the number of viable GFP-positive and RFP-positive cells a2->a3 a4 Calculate IC50 for each cell type a3->a4 G cluster_prep Preparation cluster_pretreat Pre-treatment cluster_treat Treatment cluster_analyze Analysis p1 Seed non-cancerous cells pt1 Pre-treat cells with N-acetylcysteine (NAC) for 1-2 hours p1->pt1 t1 Add this compound to the NAC-containing media pt1->t1 a1 Incubate for desired time t1->a1 a2 Measure cell viability (e.g., MTT assay) a1->a2 a3 Measure intracellular ROS levels (e.g., DCFDA assay) a1->a3 G cluster_prep Preparation cluster_pretreat Pre-treatment cluster_treat Treatment cluster_analyze Analysis p1 Seed non-cancerous cells pt1 Pre-treat cells with Z-VAD-FMK for 1-2 hours p1->pt1 t1 Add this compound to the Z-VAD-FMK-containing media pt1->t1 a1 Incubate for desired time t1->a1 a2 Measure cell viability (e.g., MTT assay) a1->a2 a3 Measure caspase activity (e.g., Caspase-Glo® 3/7 assay) a1->a3 G Physalin This compound ROS Increased Intracellular ROS Physalin->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Physalin This compound IkB IκBα Phosphorylation Physalin->IkB Inhibits IKK IKK Complex IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Leads to degradation, releasing NF-κB ProSurvival Pro-survival Gene Expression NFkB->ProSurvival CellSurvival Decreased Cell Survival ProSurvival->CellSurvival Inhibition leads to

References

Dealing with poor bioavailability of Physalin O in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the bioavailability of Physalin O in animal studies.

I. Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low efficacy and high variability. What could be the underlying cause?

A1: Low efficacy and high variability in in vivo studies with this compound are often linked to its poor oral bioavailability. Several factors can contribute to this, including:

  • Low Aqueous Solubility: While predictions suggest moderate solubility, experimental validation is crucial. Poor dissolution in gastrointestinal fluids can significantly limit absorption.

  • Low Intestinal Permeability: The ability of this compound to cross the intestinal epithelium may be limited.

  • First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Instability: Some physalins are known to be unstable in the presence of intestinal bacteria, which can lead to degradation before absorption.[1]

Q2: What are the predicted physicochemical properties of this compound?

A2: Direct experimental data on the aqueous solubility and permeability of this compound are limited. However, computational predictions provide some guidance. It is critical to experimentally determine these properties for your specific batch of this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSourceImplication for Bioavailability
Water Solubility1.16 g/LALOGPSPotentially not solubility-limited (Suggests possible BCS Class 1 or 3)
logP1.06ALOGPSModerate lipophilicity, may favor membrane permeation
XLogP3-0.1PubChemIndicates a more hydrophilic character

Note: These are predicted values and should be experimentally verified.

Q3: Based on its predicted properties, what is the likely Biopharmaceutical Classification System (BCS) class for this compound?

A3: Based on the predicted aqueous solubility of 1.16 g/L, this compound may be considered highly soluble. However, without experimental intestinal permeability data (e.g., from a Caco-2 assay), its BCS class cannot be definitively determined. It could potentially be:

  • BCS Class 1 (High Solubility, High Permeability): If permeability is also high, poor bioavailability might be due to extensive metabolism rather than poor absorption.

  • BCS Class 3 (High Solubility, Low Permeability): If permeability is low, this will be the primary barrier to oral absorption.

Given that many complex natural products exhibit low permeability, a working hypothesis of BCS Class 3 is a reasonable starting point for troubleshooting.

II. Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.

Issue 1: Inconsistent or low plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting Step Rationale
Poor Dissolution 1. Reduce Particle Size: Employ micronization or nano-milling techniques.Increases the surface area for dissolution.
2. Formulate as a Solid Dispersion: Disperse this compound in a hydrophilic polymer matrix.Enhances wettability and dissolution rate by presenting the drug in an amorphous state.
3. Use a Solubilizing Excipient: Co-administer with cyclodextrins or other solubilizing agents.Cyclodextrins can form inclusion complexes, increasing aqueous solubility.
Low Permeability 1. Formulate as a Self-Emulsifying Drug Delivery System (SEDDS): Dissolve this compound in a mixture of oils, surfactants, and co-solvents.The formulation forms a microemulsion in the GI tract, presenting the drug in a solubilized state at the absorptive surface and potentially opening tight junctions.
2. Prepare a Nanoparticle Formulation: Encapsulate this compound in lipid-based (e.g., liposomes, SLNs) or polymeric nanoparticles.Nanoparticles can protect the drug from degradation and may be taken up by specialized transport pathways in the gut.
Extensive Metabolism/Instability 1. Co-administer with a Metabolic Inhibitor: For research purposes, consider co-administration with a broad-spectrum cytochrome P450 inhibitor like piperine.This can help determine if first-pass metabolism is a significant barrier. Note: This is an experimental tool and not a therapeutic strategy.
2. Change the Route of Administration: Administer intravenously (IV) or intraperitoneally (IP) to bypass the gastrointestinal tract and first-pass metabolism. This will establish a baseline for maximum systemic exposure.Comparing oral to IV/IP administration allows for the calculation of absolute bioavailability.

III. Experimental Protocols

Disclaimer: These are generalized protocols and must be optimized for your specific experimental conditions.

Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Oils: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactants: Assess the emulsification efficiency of surfactants (e.g., Cremophor EL, Tween 80, Labrasol) with the selected oil.

    • Co-solvents: Evaluate the ability of co-solvents (e.g., Transcutol HP, PEG 400) to improve drug solubilization and the spontaneity of emulsification.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of oil, surfactant, and co-solvent.

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Dissolve the required amount of this compound in the selected oil.

    • Add the surfactant and co-solvent to the oily phase and mix thoroughly using a vortex mixer until a clear solution is obtained.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation in water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-Emulsification Time: Add the formulation to a stirred aqueous medium and record the time taken to form a homogenous emulsion.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).

  • Dissolution:

    • Dissolve this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying and Pulverization:

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Pulverize the solid dispersion using a mortar and pestle and sieve to obtain a uniform powder.

  • Characterization:

    • Dissolution Studies: Compare the dissolution rate of the solid dispersion to that of the pure drug.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the dispersion.

IV. Visualization of Signaling Pathways and Workflows

Signaling Pathways

Physalins have been shown to exert their anti-inflammatory and cytotoxic effects through the modulation of several key signaling pathways.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Physalin_O_inflam This compound Physalin_O_inflam->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: Anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

cytotoxic_pathway Physalin_O_cyto This compound ROS ↑ ROS Physalin_O_cyto->ROS Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Cytotoxic mechanism of physalins via ROS-mediated mitochondrial apoptosis.

Experimental Workflow

experimental_workflow Start Start: Poor in vivo efficacy of this compound Hypothesis Hypothesis: Poor Oral Bioavailability Start->Hypothesis Investigate Investigate Cause Hypothesis->Investigate Solubility Low Solubility? Investigate->Solubility Permeability Low Permeability? Investigate->Permeability Metabolism High Metabolism? Investigate->Metabolism Sol_Strat Formulation Strategies: - Solid Dispersion - Micronization Solubility->Sol_Strat Yes Perm_Strat Formulation Strategies: - SEDDS - Nanoparticles Permeability->Perm_Strat Yes Met_Strat Route of Administration: - IV or IP Control Metabolism->Met_Strat Yes Evaluate Evaluate in vivo Sol_Strat->Evaluate Perm_Strat->Evaluate Met_Strat->Evaluate Success Success: Improved Bioavailability Evaluate->Success

Caption: Troubleshooting workflow for poor in vivo bioavailability of this compound.

References

Technical Support Center: A Researcher's Guide to Physalin O Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the dedicated support hub for scientists, researchers, and drug development professionals working with Physalin O. This resource provides essential information in a user-friendly question-and-answer format, including troubleshooting guides, detailed experimental protocols, and key data to facilitate your cell culture-based investigations.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a naturally occurring seco-steroid compound belonging to the withanolide class. It is isolated from plants of the Physalis genus, such as Physalis angulata and Physalis minima.[1][2] Its primary reported biological activities include cytotoxicity against specific cancer cell lines and anti-inflammatory properties, which are partly attributed to its ability to inhibit the production of nitric oxide (NO).[1]

Q2: What is a suitable starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on available cytotoxicity data, a sensible starting range for screening is between 1 µM and 50 µM. For instance, the half-maximal inhibitory concentration (IC50) for this compound has been determined to be 11.4 µM in MCF-7 (human breast adenocarcinoma) cells and 31.1 µM in HepG2 (human hepatocellular carcinoma) cells.[1][3] It is strongly recommended to conduct a dose-response study to ascertain the most effective concentration for your particular experimental model.

Q3: How should I prepare and store a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is best to first dissolve it in a small volume of a sterile organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This stock can then be serially diluted into your cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically at or below 0.1%. For long-term storage and to maintain its stability, the DMSO stock solution should be aliquoted and stored at -20°C or -80°C.

Q4: Which cellular signaling pathways are known to be modulated by physalins?

A4: The physalin family of compounds is recognized for its ability to influence several critical signaling pathways. The most frequently cited target is the NF-κB pathway . Many physalins exert their anti-inflammatory effects by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the NF-κB transcription factor and the subsequent expression of inflammatory genes.[4] Other signaling cascades reported to be affected by various physalins include the PI3K/Akt pathway , MAPK pathways (such as ERK, JNK, and p38) , and STAT3 signaling .[5][6] It is important to recognize that the specific molecular targets can differ among the various types of physalins. For example, one study indicated that this compound had minimal inhibitory effect on NF-κB activation, in contrast to the potent inhibition observed with other physalins like Physalin F.[7]

Q5: Is there evidence that this compound can induce apoptosis or autophagy?

A5: Direct evidence for this compound-induced apoptosis and autophagy is limited. However, studies on extracts containing a mixture of physalins, including this compound, and on other closely related physalins, suggest that this class of compounds is capable of inducing these cellular processes. For instance, a plant extract containing this compound, Physalin A, and Physalin L was found to trigger apoptosis in non-small cell lung cancer cells, though the specific contribution of this compound in this mixture was observed to be relatively modest.[5] In contrast, other physalins like Physalin A have been demonstrated to be potent inducers of both apoptosis and autophagy in a range of cancer cell lines.[8] Therefore, it is advisable to experimentally determine whether this compound induces these effects in your specific cell model.

II. Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Cell Viability/Unexpected Cytotoxicity - The concentration of this compound is too high for the cell line. - The final concentration of DMSO is toxic to the cells. - The cell culture is contaminated.- Conduct a dose-response experiment to identify the optimal non-toxic concentration range. - Confirm that the final DMSO concentration in the culture medium does not exceed 0.1%. - Routinely check for any signs of microbial contamination in your cell cultures.
Inconsistent or Irreproducible Results - Inconsistent cell seeding density across experiments. - Variations in the duration of treatment with this compound. - Degradation of the this compound stock solution.- Maintain a uniform cell seeding density in all experimental wells and plates. - Strictly adhere to a standardized incubation time for this compound treatment. - Aliquot the stock solution to minimize freeze-thaw cycles and prepare fresh dilutions for each experiment.
No Observable Effect of this compound - The concentration of this compound is below the effective range. - The selected cell line may be resistant to the effects of this compound. - The incubation time is insufficient for a biological response.- Test a higher concentration range of this compound based on preliminary dose-response findings. - Consider using a different cell line that may exhibit greater sensitivity. - Extend the incubation period (e.g., test at 24, 48, and 72 hours).
Precipitation of this compound in Culture Medium - Poor solubility of this compound at the desired working concentration.- Ensure the stock solution is completely dissolved in DMSO before further dilution. - Gently warm the cell culture medium before adding the diluted this compound. - If precipitation continues to be an issue, the use of a biocompatible solubilizing agent could be considered, with appropriate controls to assess its own potential effects on the cells.

III. Quantitative Data

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time
MCF-7Breast Cancer11.4Not Specified
HepG2Liver Cancer31.1Not Specified
Data sourced from MedChemExpress.[1][3]
Table 2: Cytotoxicity of Other Physalins in Various Human Cancer Cell Lines (for comparison)
PhysalinCell LineCancer TypeIC50Incubation Time
Physalin AA549Non-small Cell Lung15.2 µM48h
Physalin BHGC-27Gastric Cancer5.6 µM48h
Physalin FA498Renal Carcinoma1.4 µg/mL24h
Physalin FACHNRenal Carcinoma2.18 µg/mL24h
Physalin FUO-31Renal Carcinoma2.81 µg/mL24h
Note: This table includes data for other physalins to provide a comparative context for experimental design, given the limited specific data available for this compound.

IV. Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines a method for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Carefully remove the existing medium and add 100 µL of fresh medium containing the various concentrations of this compound to the appropriate wells. Include a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only, no cells).

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Gently aspirate and discard the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol enables the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • This compound

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the selected time period.

  • Harvest the cells, including any floating cells in the supernatant, via trypsinization.

  • Wash the cells with cold PBS and collect them by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer as provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension following the manufacturer's protocol.

  • Incubate the cells for 15 minutes at room temperature in a light-protected environment.

  • Analyze the stained cells by flow cytometry within one hour of staining.

Autophagy Detection by LC3 Immunofluorescence

This protocol is designed to visualize the formation of autophagosomes, a key indicator of autophagy, by detecting the subcellular localization of the LC3 protein.

Materials:

  • This compound

  • Glass coverslips placed in 24-well plates

  • Primary antibody specific for LC3

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Paraformaldehyde (PFA) for cell fixation

  • Triton X-100 for cell permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips within 24-well plates and allow them to attach.

  • Treat the cells with this compound for the desired duration.

  • Wash the cells with PBS and fix them with a 4% PFA solution.

  • Permeabilize the fixed cells with a 0.1% Triton X-100 solution in PBS.

  • Block non-specific antibody binding sites with a 1% BSA solution in PBS.

  • Incubate the cells with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody.

  • Counterstain the cell nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize them using a fluorescence microscope. An increase in punctate LC3 staining is indicative of autophagosome formation.

Analysis of NF-κB Pathway Activation by Western Blot

This protocol allows for the assessment of this compound's effect on the NF-κB signaling pathway by measuring the levels of key protein markers.

Materials:

  • This compound

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies against p-IκBα, IκBα, p-p65, p65, and a suitable loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Chemiluminescent substrate

  • An appropriate imaging system

Procedure:

  • Seed cells and treat them with this compound for the designated time. It may be necessary to stimulate the NF-κB pathway with a known agonist, such as TNF-α or LPS, to observe an inhibitory effect.

  • Lyse the cells using a suitable lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a 5% non-fat milk or BSA solution in TBST.

  • Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and then incubate it with the corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and capture the image with an imaging system.

  • Analyze the intensity of the bands to determine the relative expression levels of the target proteins.

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound prep_stock->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis autophagy Autophagy Assay (e.g., LC3 IF) treat_cells->autophagy western_blot Western Blot (Signaling Pathways) treat_cells->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis autophagy->data_analysis western_blot->data_analysis

Caption: General experimental workflow for studying the effects of this compound.

Caption: Simplified NF-κB signaling pathway and the potential inhibitory role of physalins.

References

Technical Support Center: Preventing Physalin O Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the solubility of hydrophobic compounds like Physalin O in aqueous buffers is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is often triggered when a concentrated stock solution of this compound, usually dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity reduces the solubility of this compound, causing it to come out of solution and form a precipitate.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound due to its high solubilizing power and miscibility with aqueous solutions.

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Q4: Can I do anything to the aqueous buffer to improve the solubility of this compound?

A4: Yes, several strategies can be employed:

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), in your final buffer can help maintain the solubility of this compound. However, it is crucial to perform vehicle controls to ensure the co-solvent does not affect your experimental results.

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the buffer. While specific pH-solubility profile for this compound is not extensively documented, exploring a range of pH values within the physiological tolerance of your experimental system may be beneficial.

  • Addition of Solubilizing Agents: Surfactants or cyclodextrins can be used to enhance the solubility of hydrophobic compounds. These should be used with caution and validated for compatibility with your specific assay.

Q5: Are there any handling precautions I should take with my this compound stock solution?

A5: Proper storage and handling are crucial. Store your DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When thawing, allow the vial to come to room temperature before opening to minimize moisture absorption by the DMSO, which can decrease its solubilizing capacity.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Problem Potential Cause Troubleshooting Steps
Precipitation upon initial dilution of DMSO stock into aqueous buffer. The concentration of this compound in the final solution exceeds its solubility limit.1. Decrease Stock Concentration: Prepare a new, less concentrated stock solution of this compound in DMSO (e.g., 1-5 mM). 2. Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a serial dilution in the buffer. 3. Increase Final DMSO Concentration: If your experimental system allows, slightly increase the final percentage of DMSO in the aqueous buffer (typically not exceeding 0.5% for most cell-based assays). Always include a vehicle control with the same final DMSO concentration. 4. Warm the Buffer: Gently warm the aqueous buffer to 37°C before adding the this compound stock solution. This can temporarily increase solubility.
Precipitation observed in the final experimental well after incubation. The compound is precipitating out of solution over time.1. Sonication: After adding this compound to the buffer, sonicate the solution for a few minutes to aid in dissolution and prevent aggregation. 2. Vortexing: Ensure thorough mixing by vortexing the solution immediately after adding the this compound stock. 3. Check for Incompatibilities: Ensure there are no components in your buffer that may be reacting with this compound to cause precipitation.
Inconsistent experimental results, possibly due to micro-precipitation. Small, invisible precipitates are forming, leading to inaccurate concentrations of soluble this compound.1. Filtration: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any micro-precipitates before adding it to your experiment. 2. Visual Inspection: Before each experiment, carefully inspect the stock solution for any signs of precipitation. If present, warm the solution and vortex until it is clear.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial and DMSO to come to room temperature.

    • In a sterile environment, weigh the desired amount of this compound powder.

    • Dissolve the this compound powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution for Cell-Based Assays
  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed (37°C) sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS)[1][2][3][4] or cell culture medium)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Vortex the stock solution briefly.

    • Perform a serial dilution of the stock solution in the pre-warmed aqueous buffer to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • Vortex the working solution gently after each dilution step.

    • Use the final working solution immediately in your experiment.

Note: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizing Key Concepts

Logical Workflow for Troubleshooting Precipitation

The following diagram illustrates a logical workflow to follow when encountering precipitation of this compound in your experiments.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α, LPS) TNFR Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IκBα-NF-κB (Inactive Complex) IkB->NFkB_IkB Binds & Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates to Nucleus NFkB_IkB->NFkB_inactive Releases PhysalinO This compound PhysalinO->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation

References

Technical Support Center: Optimizing Physalin O Treatment in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for Physalin O treatment in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting incubation time for assessing the cytotoxicity of this compound?

A1: Based on studies of various physalins, a standard starting point for incubation time in cytotoxicity assays is 24 to 72 hours. Many studies report significant cytotoxic effects within this timeframe. For example, Physalin A has been shown to cause approximately 50% cell death in A549 cells after 24 hours of treatment[1]. Similarly, the cytotoxic effects of chloroform extracts containing physalins on NCI-H23 cells were observed at 24, 48, and 72-hour intervals[2].

Q2: How does incubation time affect the IC50 value of this compound?

A2: Incubation time is a critical parameter that can significantly influence the determined IC50 value (the concentration of a drug that inhibits 50% of cell viability). Generally, longer incubation times may lead to lower IC50 values, as the compound has more time to exert its cytotoxic effects. It has been observed that the IC50 of certain drugs can vary with different incubation durations[3][4]. Therefore, it is crucial to select and report the incubation time consistently.

Q3: What type of cytotoxicity assays are suitable for this compound?

A3: Several colorimetric and luminescence-based assays are suitable for assessing the cytotoxicity of natural compounds like this compound. Commonly used assays include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures metabolic activity as an indicator of cell viability. Viable cells reduce the yellow MTT to purple formazan crystals[5].

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to MTT, but the formazan product is soluble in the culture medium, simplifying the protocol[5].

  • SRB (Sulforhodamine B) Assay: A colorimetric assay that stains total cellular protein, providing an estimation of cell number[6].

  • LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells, an indicator of cytotoxicity and compromised membrane integrity[7].

Q4: Should the medium containing this compound be replaced during a long incubation period (e.g., 72 or 96 hours)?

A4: For longer incubation periods, it is generally recommended not to change the medium. Replacing the medium would also remove the compound, altering the drug exposure conditions and making it difficult to interpret the results. However, ensure that the initial cell seeding density is optimized to prevent nutrient depletion or overconfluence in the control wells by the end of the experiment[8].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicates - Inconsistent cell seeding- Pipetting errors during compound dilution or reagent addition- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be meticulous with technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity[9].
Low cytotoxicity observed even at high concentrations - Short incubation time- Cell line is resistant to this compound- Compound instability or precipitation- Increase the incubation time (e.g., try 48h and 72h).- Test on a different, more sensitive cell line.- Visually inspect the wells for any precipitate. Ensure proper dissolution of this compound in a suitable solvent (like DMSO) before diluting in media.
Increased cell proliferation at low concentrations (hormesis) - This can be a biological effect of some compounds.- This is not necessarily an error. Report the observation and focus on the dose-response curve at higher, inhibitory concentrations. Ensure the solvent control (e.g., DMSO) is at a consistent and non-toxic concentration across all wells[8].
Control cells are overgrown or unhealthy by the end of the assay - Initial cell seeding density is too high.- Incubation time is too long for the cell line's doubling time.- Perform a preliminary experiment to determine the optimal seeding density that results in 80-90% confluency in control wells at the end of the planned incubation period[8].

Experimental Protocols & Data

Table 1: Cytotoxicity of Various Physalins on Different Cancer Cell Lines
PhysalinCell LineAssayIncubation Time (hours)IC50Reference
This compoundHep G2Not SpecifiedNot Specified31.1 µM[10]
This compoundMCF-7Not SpecifiedNot Specified11.4 µM[10]
Physalin FA498MTTNot Specified1.40 µg/mL[6]
Physalin FACHNMTTNot Specified2.18 µg/mL[6]
Physalin FUO-31MTTNot Specified2.81 µg/mL[6]
Physalin FT-47DMTSNot Specified3.60 µg/mL[11]
Physalin BVariousNot SpecifiedNot Specified0.58 to 15.18 µg/mL[12]
Physalin DVariousNot SpecifiedNot Specified0.28 to 2.43 µg/mL[12]
Physalin AA549Not Specified24~28.4 µM[1]
Detailed Methodology: MTT Cytotoxicity Assay
  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL of complete culture medium[6]. Allow cells to attach by incubating for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well[6].

  • Formazan Formation: Incubate the plate for an additional 1 to 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals[5].

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[5][6].

  • Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength of 550-570 nm using a microplate reader[6].

Visualizing Experimental Design and Cellular Pathways

To aid in experimental planning and understanding the potential mechanism of action of this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Assay A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h (Attachment) A->B C 3. Treat with this compound Concentrations B->C D 4. Incubate for 24h, 48h, or 72h C->D E 5. Add Cytotoxicity Assay Reagent (e.g., MTT) D->E F 6. Incubate for 1-4h E->F G 7. Add Solubilizer (if needed) F->G H 8. Read Absorbance/Fluorescence G->H I 9. Calculate IC50 Values H->I

Caption: A typical workflow for determining the IC50 of this compound.

G cluster_pathway Potential Signaling Pathway of Physalin-Induced Cytotoxicity P This compound ROS ↑ Reactive Oxygen Species (ROS) P->ROS NFkB NF-κB Inhibition P->NFkB Mito Mitochondrial Dysfunction ROS->Mito Casp Caspase Activation (e.g., Caspase-3) Mito->Casp Apoptosis Apoptosis NFkB->Apoptosis Casp->Apoptosis

Caption: Simplified pathway of physalin-induced apoptosis.[6][13]

References

Validation & Comparative

Comparative Analysis of Physalin O and Cisplatin on HepG2 Cell Viability: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study on the effects of Physalin O and the established chemotherapeutic agent cisplatin on the viability of hepatocellular carcinoma (HepG2) cells is not available in the current scientific literature. While extensive research details the mechanisms of cisplatin in HepG2 cells, data specifically characterizing the effects of this compound on this cell line, including critical metrics like IC50 values, remains unpublished. This guide, therefore, summarizes the known effects of cisplatin on HepG2 cell viability and contextualizes the limited available information on physalins as a class of compounds, highlighting the knowledge gap concerning this compound.

Cisplatin: A Profiled Cytotoxic Agent Against HepG2 Cells

Cisplatin is a cornerstone of chemotherapy for various cancers and its effects on HepG2 cells have been extensively documented. It primarily exerts its cytotoxic effects by inducing DNA damage, leading to cell cycle arrest and apoptosis.

Quantitative Analysis of Cisplatin's Effect on HepG2 Cell Viability

The half-maximal inhibitory concentration (IC50) of cisplatin in HepG2 cells has been reported in multiple studies, although the exact values vary depending on the experimental conditions, such as duration of exposure. For instance, some studies report an IC50 value of approximately 7 µg/ml.[1] Another study determined the IC50 of cisplatin to be 38.53 µmol/L after 24 hours of treatment and 17.53 µmol/L after 48 hours.[2]

CompoundCell LineExposure TimeIC50Reference
CisplatinHepG2Not Specified~7 µg/ml[1]
CisplatinHepG224 hours38.53 µmol/L[2]
CisplatinHepG248 hours17.53 µmol/L[2]
Experimental Protocols for Assessing Cisplatin's Effects

Cell Viability Assay (MTT Assay):

  • HepG2 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with varying concentrations of cisplatin for specified durations (e.g., 24 or 48 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability relative to untreated controls.[2]

Cell Cycle Analysis (Flow Cytometry):

  • HepG2 cells are treated with cisplatin for a defined period.

  • The cells are then harvested, washed, and fixed in cold ethanol.

  • After fixation, the cells are washed again and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.

  • The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3][4]

Apoptosis Assay (Annexin V/PI Staining):

  • HepG2 cells are treated with cisplatin.

  • Following treatment, the cells are harvested and washed.

  • The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

  • The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Signaling Pathways and Mechanism of Action of Cisplatin in HepG2 Cells

Cisplatin's primary mechanism of action involves the formation of platinum-DNA adducts, which triggers a cascade of cellular responses.[3][5][6] This DNA damage activates the p53 signaling pathway, a critical tumor suppressor pathway.[3][4][7][8] Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow for DNA repair.[3][4][8] If the damage is too severe, p53 can trigger apoptosis, or programmed cell death.[7][8] This is often mediated through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7]

cisplatin_pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Adducts) Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Cisplatin-induced signaling pathway in HepG2 cells.

This compound: An Uncharacterized Compound in the Context of HepG2 Cells

Physalins are a class of steroidal compounds isolated from plants of the Physalis genus. Various physalins, such as Physalin A, B, and F, have demonstrated anticancer properties in different cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Limited research mentions this compound as a component of a plant extract that exhibited anti-lymphoma activity by blocking the cell cycle and inducing apoptosis. However, this study did not isolate the effects of this compound, nor did it investigate its impact on HepG2 cells. There is currently no publicly available data on the IC50 value of this compound in HepG2 cells or detailed mechanistic studies.

experimental_workflow HepG2_Culture HepG2 Cell Culture Treatment Treatment (this compound or Cisplatin) HepG2_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for comparative analysis.

Conclusion and Future Directions

A direct, evidence-based comparison between this compound and cisplatin on HepG2 cell viability cannot be conducted at this time due to the absence of specific research on this compound. While cisplatin is a well-characterized cytotoxic agent in this cell line, the potential of this compound as an anti-cancer compound in hepatocellular carcinoma remains to be explored.

Future research should focus on:

  • Determining the cytotoxic effects and IC50 value of purified this compound on HepG2 cells.

  • Investigating the mechanism of action of this compound, including its effects on the cell cycle and apoptosis.

  • Conducting direct comparative studies between this compound and standard chemotherapeutic agents like cisplatin to evaluate its relative efficacy and potential as a novel therapeutic agent.

References

Physalin O's Anti-Inflammatory Potential: A Comparative Analysis in LPS-Induced Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of Physalins in Attenuating LPS-Induced Inflammation

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of Physalin B and Physalin H in mouse models of LPS-induced acute lung injury (ALI). These models closely mimic the systemic inflammatory response triggered by bacterial endotoxins.

CompoundDosageModelKey Inflammatory MarkersResults
Physalin B Not SpecifiedLPS-induced ALI in BALB/c miceLung Wet/Dry Ratio, MPO Activity, Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Significantly reduced lung edema, myeloperoxidase (MPO) activity, and levels of pro-inflammatory cytokines in serum, bronchoalveolar lavage fluid (BALF), and lung tissue.[1]
Physalin H Not SpecifiedLPS-induced ALI in micePro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Significantly suppressed the release of pro-inflammatory cytokines.[2] Alleviated pathological damage and inflammation.[2]
Dexamethasone 5 and 10 mg/kg, i.p.LPS-induced ALI in miceNeutrophil & Lymphocyte Count, Pro-inflammatory Cytokines (IL-6, TNF-α), iNOS, COX-2, NF-κB p65Reversed the LPS-induced increase in neutrophils and lymphocytes, and the reduction in T cell subsets.[3] Reversed the increased mRNA expression of IL-6, TNF-α, COX-2, iNOS, and NF-κB p65.[3] Reduced the protein expression of COX-2, iNOS, and NF-κB p65.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols employed in the studies cited.

LPS-Induced Acute Lung Injury (ALI) Mouse Model
  • Animal Model: BALB/c mice are commonly used for these studies.[1]

  • Acclimatization: Animals are acclimatized to the laboratory environment for a week before the experiment.

  • Grouping: Mice are randomly divided into several groups:

    • Control Group (saline treatment)

    • LPS Model Group (LPS treatment only)

    • Physalin Treatment Group(s) (LPS + varying doses of the specific physalin)

    • Positive Control Group (LPS + Dexamethasone)

  • Induction of ALI: A single intraperitoneal (i.p.) or intranasal (i.n.) injection of LPS is administered to induce an inflammatory response.[3][4] Common dosages range from 0.5 mg/kg to 1 mg/kg.[4]

  • Drug Administration: Physalins or dexamethasone are typically administered prior to or concurrently with the LPS challenge.[3][5]

  • Sample Collection and Analysis: At a predetermined time point after LPS administration (e.g., 24 hours), mice are euthanized. Blood, bronchoalveolar lavage fluid (BALF), and lung tissues are collected for analysis.[1]

  • Evaluation of Inflammation:

    • Histopathological Examination: Lung tissues are stained with hematoxylin and eosin (H&E) to assess tissue damage.[1]

    • Lung Wet/Dry Ratio: To quantify pulmonary edema.[1]

    • Myeloperoxidase (MPO) Activity: As an indicator of neutrophil infiltration in the lungs.[1]

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum, BALF, and lung homogenates are measured using ELISA.[1]

    • Western Blot and RT-PCR: To determine the protein and mRNA expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., NF-κB, Nrf2).[3]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of physalins are primarily attributed to their modulation of key signaling pathways involved in the inflammatory cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Physalins have been shown to inhibit this pathway.[6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Nuclear Translocation IkB_NFkB->NFkB IκB Degradation PhysalinO Physalin O (Proposed) PhysalinO->IKK Inhibition Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Cytokines TNF-α, IL-6, IL-1β iNOS, COX-2 Genes->Cytokines

Proposed inhibition of the NF-κB pathway by this compound.
NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, NRF2 is kept in the cytoplasm by Keap1. Upon activation by oxidative stress, NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes. Physalin H has been shown to activate this protective pathway.[2]

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_NRF2 Keap1-NRF2 (Inactive) NRF2 NRF2 Keap1_NRF2->NRF2 NRF2_n NRF2 (Active) NRF2->NRF2_n Nuclear Translocation PhysalinH Physalin H PhysalinH->Keap1_NRF2 Activation (Inhibits Keap1) OxidativeStress Oxidative Stress (from LPS) OxidativeStress->Keap1_NRF2 Induces Dissociation ARE ARE NRF2_n->ARE AntioxidantGenes Antioxidant Gene Transcription ARE->AntioxidantGenes HO1 HO-1, etc. AntioxidantGenes->HO1

Activation of the NRF2 pathway by Physalin H.

Experimental Workflow

The following diagram illustrates the general workflow for validating the anti-inflammatory effects of a compound like this compound in an LPS-induced mouse model.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., BALB/c mice) Grouping Randomly Assign to Groups (Control, LPS, Physalin, Dexamethasone) AnimalModel->Grouping DrugAdmin Administer this compound or Dexamethasone Grouping->DrugAdmin LPS_Induction Induce Inflammation with LPS DrugAdmin->LPS_Induction Incubation Incubate for a Defined Period (e.g., 24h) LPS_Induction->Incubation SampleCollection Collect Samples (Blood, BALF, Lung Tissue) Incubation->SampleCollection Histo Histopathology (H&E Staining) SampleCollection->Histo Biochem Biochemical Assays (ELISA for Cytokines, MPO Assay) SampleCollection->Biochem MolBio Molecular Biology (Western Blot, RT-PCR) SampleCollection->MolBio

References

Physalin O: A Comparative Analysis of its Anticancer Activity Across Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anticancer activity of Physalin O in various human cancer cell lines. While research on this compound is emerging, this document summarizes the currently available experimental data and compares its performance with other well-studied physalins, such as Physalin A, B, and F. This comparative approach aims to provide a broader context for the potential of this compound as an anticancer agent and to highlight areas for future investigation.

Data Presentation: Cytotoxicity Profile of this compound and Other Physalins

The cytotoxic effects of physalins are typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The available data for this compound and a comparison with other physalins are presented below.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer11.4[1]
Hep G2Liver Cancer31.1[1]
HeLaCervical Cancer> 50[1]

Table 2: Comparative IC50 Values of Other Physalins in Various Human Cancer Cell Lines

PhysalinCell LineCancer TypeIC50 (µM)Reference
Physalin AA549Non-small cell lung cancer~28.4 (for 50% cell death)[2]
Physalin BMCF-7Breast CancerNot specified, but significant viability reduction[3]
MDA-MB-231Breast CancerNot specified, but significant viability reduction[3]
T-47DBreast CancerNot specified, but significant viability reduction[3]
A549Non-small cell lung cancerNot specified, but significant antiproliferative activity[4]
HGC-27Gastric CancerNot specified, but significant proliferation inhibition[5]
Physalin FA498Renal Carcinoma1.40 (µg/mL)[6]
ACHNRenal Carcinoma2.18 (µg/mL)[6]
UO-31Renal Carcinoma2.81 (µg/mL)[6]
HA22THepatomaStrong anti-hepatoma action[7]
HeLaCervical CancerSecond strongest action[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or other physalins for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of the physalin for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the physalin of interest and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI signal.

Mandatory Visualizations

Experimental Workflow for Assessing Anticancer Activity

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation cell_lines Human Cancer Cell Lines treatment Treat with This compound cell_lines->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for evaluating the in vitro anticancer effects of this compound.

Postulated Signaling Pathways Modulated by Physalins (Comparative)

While specific signaling pathways for this compound are not yet well-defined, studies on other physalins suggest potential mechanisms that may also be relevant for this compound. The following diagram illustrates a simplified overview of pathways affected by other physalins, which could guide future research on this compound.

signaling_pathways cluster_physalins Physalins (A, B, F) cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways physalin Physalin A, B, F pi3k_akt PI3K/Akt (Inhibition) physalin->pi3k_akt nf_kb NF-κB (Inhibition) physalin->nf_kb p53 p53 (Activation) physalin->p53 ros ROS Generation physalin->ros mapk MAPK (Modulation) physalin->mapk apoptosis Apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M or G0/G1) pi3k_akt->apoptosis nf_kb->apoptosis p53->apoptosis p53->cell_cycle_arrest ros->apoptosis mapk->apoptosis mapk->cell_cycle_arrest

Caption: Potential signaling pathways modulated by physalins leading to anticancer effects.

Discussion and Future Directions

The available data indicates that this compound exhibits cytotoxic activity against human breast (MCF-7) and liver (Hep G2) cancer cell lines, with less activity observed in cervical cancer (HeLa) cells.[1] However, a comprehensive understanding of its anticancer potential is currently limited by the lack of extensive studies.

In contrast, other physalins, such as A, B, and F, have been more thoroughly investigated, demonstrating potent anticancer effects across a wider range of cancer cell lines, including lung, prostate, renal, and gastric cancers.[2][3][4][5][7][8][9] Mechanistic studies on these related compounds have revealed their ability to induce apoptosis and cause cell cycle arrest, often at the G2/M or G0/G1 phase.[3][4][5] These effects are mediated through the modulation of various signaling pathways, including the inhibition of pro-survival pathways like PI3K/Akt and NF-κB, and the activation of pro-apoptotic pathways involving p53 and the generation of reactive oxygen species (ROS).[3][6]

Given the structural similarities among physalins, it is plausible that this compound may share some of these mechanisms of action. However, subtle structural differences can lead to significant variations in biological activity, as evidenced by the differing potencies of various physalins.

Therefore, future research on this compound should focus on:

  • Broadening the Scope of Cytotoxicity Screening: Evaluating the IC50 values of this compound in a larger panel of human cancer cell lines from different tissues of origin.

  • Elucidating the Mechanism of Action: Investigating the ability of this compound to induce apoptosis and cell cycle arrest, and identifying the specific phases of the cell cycle that are affected.

  • Identifying Molecular Targets and Signaling Pathways: Determining the key molecular targets of this compound and elucidating the specific signaling pathways it modulates in cancer cells.

  • In Vivo Studies: Assessing the antitumor efficacy and toxicity of this compound in preclinical animal models.

By systematically addressing these research gaps, a clearer picture of this compound's potential as a novel anticancer agent will emerge, paving the way for its further development.

References

A Head-to-Head Comparison of Physalin O and Other Withanolides on Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactone derivatives, have garnered significant attention in oncological research for their potent anti-tumor properties. Found predominantly in plants of the Solanaceae family, these compounds exhibit a wide range of biological activities, including anti-inflammatory, immunomodulatory, and cytotoxic effects. Among the diverse withanolides, Physalin O is a less-studied compound with emerging evidence of anti-cancer potential. This guide provides a head-to-head comparison of this compound with other prominent withanolides, namely Physalin B, Physalin D, Physalin F, and Withaferin A, focusing on their effects on tumor growth. The information is compiled from various preclinical studies to offer a comparative overview of their efficacy and mechanisms of action.

In Vitro Cytotoxicity

The anti-proliferative activity of withanolides has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of these compounds. The following table summarizes the available IC50 values for this compound and other selected withanolides. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HepG2Liver Cancer31.1[1]
MCF-7Breast Cancer11.4[1]
Physalin B HCT116Colon Cancer1.35[2]
MCF-7Breast Cancer-[3]
MDA-MB-231Breast Cancer-[3]
T-47DBreast Cancer-[3]
HGC-27Gastric Cancer-[4]
SGC-7901Gastric Cancer-[4]
Sarcoma 180Sarcoma0.58 - 15.18 µg/mL[5]
Physalin D VariousVarious0.28 - 2.43 µg/mL[5][6][7]
Physalin F T-47DBreast Cancer3.60 µg/mL[8]
A498Renal Cancer1.40 µg/mL
ACHNRenal Cancer2.18 µg/mL
UO-31Renal Cancer2.81 µg/mL
Various LeukemiaLeukemiaMore potent than Physalin B
Withaferin A MDA-MB-231Breast Cancer-[9]
MCF-7Breast Cancer-[9]
KLEEndometrial Cancer10
VariousVarious-[10]

In Vivo Anti-Tumor Activity

Preclinical animal models provide crucial insights into the therapeutic potential of withanolides. The following table summarizes the findings from in vivo studies on the anti-tumor effects of Physalin B, Physalin D, and Withaferin A. Currently, there is a lack of published in vivo anti-tumor studies specifically for this compound.

CompoundAnimal ModelCancer TypeKey FindingsReference
Physalin B Mice bearing Sarcoma 180SarcomaSignificant tumor growth inhibition.[5]
Physalin D Mice bearing Sarcoma 180SarcomaSignificant tumor growth inhibition.[5]
Withaferin A Athymic nude mice with breast cancer xenograftsBreast CancerInhibition of tumor progression.[5]
MMTV-neu transgenic modelBreast CancerDecreased mammary tumors and pulmonary metastasis.[5]

Mechanisms of Action & Signaling Pathways

Withanolides exert their anti-cancer effects through the modulation of various signaling pathways involved in cell survival, proliferation, and apoptosis. While the mechanisms of several withanolides have been extensively studied, detailed signaling information for this compound in cancer is still emerging.

This compound: Limited information is available on the specific signaling pathways targeted by this compound in cancer. It is known to inhibit the production of nitric oxide (NO), which can have context-dependent roles in tumorigenesis.[1] One study comparing Physalin B, O, and L noted that O and L had poor proliferation inhibition compared to B, suggesting different mechanisms of action.[11]

Other Withanolides:

  • Physalin A: Induces apoptosis via the p53-Noxa-mediated reactive oxygen species (ROS) generation and suppresses the JAK/STAT3 signaling pathway.[12][13]

  • Physalin B: Induces apoptosis through the p53-dependent apoptotic pathway and inhibits the ubiquitin-proteasome pathway.[3][10][14] It can also elevate ROS and inhibit NF-κB.[11]

  • Physalin F: Induces apoptosis through a ROS-mediated mitochondrial pathway and suppresses NF-κB activation.[15][16] It also activates caspase-3 and c-myc pathways.[8][17]

  • Withaferin A: A pleiotropic agent that inhibits NF-κB, STAT3, and Akt signaling pathways, and induces apoptosis through both intrinsic and extrinsic pathways.[12] It also activates the ERK-RSK and Elk1-CHOP kinase pathways to upregulate the death receptor DR5.[5]

Below are Graphviz diagrams illustrating some of the known signaling pathways for the compared withanolides.

Physalin_A_Signaling Physalin A Physalin A p53 p53 Physalin A->p53 activates JAK/STAT3 JAK/STAT3 Physalin A->JAK/STAT3 inhibits Noxa Noxa p53->Noxa activates ROS ROS Noxa->ROS induces Apoptosis Apoptosis ROS->Apoptosis Proliferation Proliferation JAK/STAT3->Proliferation

Caption: Signaling pathway of Physalin A inducing apoptosis and inhibiting proliferation.

Physalin_B_F_Signaling cluster_0 Physalin B cluster_1 Physalin F Physalin B Physalin B p53 p53 Physalin B->p53 activates Proteasome Proteasome Physalin B->Proteasome inhibits Apoptosis_B Apoptosis p53->Apoptosis_B NF-kB_B NF-kB Proteasome->NF-kB_B Physalin F Physalin F ROS_F ROS Physalin F->ROS_F induces NF-kB_F NF-kB Physalin F->NF-kB_F inhibits Mitochondria Mitochondria ROS_F->Mitochondria Apoptosis_F Apoptosis Mitochondria->Apoptosis_F

Caption: Apoptotic signaling pathways for Physalin B and Physalin F.

Withaferin_A_Signaling Withaferin A Withaferin A NF-kB NF-kB Withaferin A->NF-kB inhibits STAT3 STAT3 Withaferin A->STAT3 inhibits PI3K/Akt PI3K/Akt Withaferin A->PI3K/Akt inhibits ERK/RSK ERK/RSK Withaferin A->ERK/RSK activates Proliferation_Survival Proliferation & Survival NF-kB->Proliferation_Survival STAT3->Proliferation_Survival PI3K/Akt->Proliferation_Survival DR5 DR5 ERK/RSK->DR5 upregulates Apoptosis Apoptosis DR5->Apoptosis

Caption: Key signaling pathways modulated by Withaferin A in cancer cells.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A representative protocol for determining the cytotoxic effects of withanolides on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is outlined below. This protocol is a synthesis of commonly used methods.[2][7][9][15][18]

Objective: To determine the concentration of a withanolide that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Withanolide stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the withanolide stock solution in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the withanolide. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Withanolides B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I In_Vivo_Workflow A Implant cancer cells into mice B Allow tumors to grow to a palpable size A->B C Randomize mice into control & treatment groups B->C D Administer vehicle or withanolide C->D E Measure tumor volume periodically D->E F Monitor animal health D->F G Excise and analyze tumors at study endpoint E->G F->G

References

Assessing the Reproducibility of Physalin's Effect on iNOS Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various physalins and other natural compounds on the expression of inducible nitric oxide synthase (iNOS). Given the limited direct quantitative data on Physalin O, this document evaluates the broader reproducibility of the anti-inflammatory effects of the physalin family by comparing available data with well-researched alternative compounds. The experimental data presented is intended to support researchers in designing and interpreting studies on the anti-inflammatory properties of these natural products.

Comparative Analysis of iNOS Inhibition

The following table summarizes the dose-dependent effects of various physalins and comparator compounds on iNOS expression. The data is compiled from multiple studies to provide a basis for assessing the potential reproducibility and relative potency of these compounds.

Table 1: Dose-Dependent Inhibition of iNOS Expression by Physalins and Comparator Compounds

CompoundCell LineTreatmentMethodDose% Inhibition of iNOS Protein% Inhibition of iNOS mRNAReference
Physalin F RAW 264.7LPSWestern Blot10 µMSignificant InhibitionNot Reported[1]
20 µMStronger InhibitionNot Reported[1]
Physalin B RAW 264.7LPSWestern Blot10 µMModerate InhibitionNot Reported[1]
20 µMSignificant InhibitionNot Reported[1]
Withaphysalin A RAW 264.7LPSWestern Blot, RT-PCRNot SpecifiedSignificant InhibitionSignificant Inhibition[2]
Quercetin BV-2 MicrogliaLPS/IFN-γWestern BlotNot SpecifiedInhibitory EffectNot Reported[3]
PC126-OHDAWestern BlotNot SpecifiedInhibition of Over-expressionNot Reported[4]
Rabbit MyocardiumIschemia-ReperfusionWestern Blot, RT-PCRNot SpecifiedInhibitionInhibition[5]
Human Nasal EpithelialIL-4Real-time RT-PCR1.0 nMNot ReportedSignificant Suppression[6]
Resveratrol RAW 264.7LPSWestern Blot, RT-PCR30 µMStrong ReductionAlmost Complete Suppression[7]

Note: "Significant Inhibition," "Stronger Inhibition," and "Moderate Inhibition" are qualitative descriptions from the source material where precise quantitative data was not provided.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are a standard model for studying inflammation.[8] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[8] For experiments, cells are typically seeded in multi-well plates and allowed to adhere overnight. Prior to treatment, the medium is replaced. Cells are pre-treated with various concentrations of the test compound (e.g., physalins, quercetin, resveratrol) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression.[7][9]

Western Blot Analysis for iNOS Protein Expression
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.[9] The lysates are centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for iNOS overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensity is quantified using densitometry software. A housekeeping protein like β-actin or GAPDH is used as a loading control to normalize the iNOS protein levels.[10][11][12]

Quantitative Real-Time PCR (qPCR) for iNOS mRNA Expression
  • RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The qPCR reaction is performed using a qPCR instrument with a SYBR Green or TaqMan-based assay. Specific primers for iNOS and a housekeeping gene (e.g., GAPDH, β-actin) are used. The relative expression of iNOS mRNA is calculated using the 2-ΔΔCt method, where the data is normalized to the expression of the housekeeping gene.[13][14][15]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in iNOS expression and a typical experimental workflow for assessing the effects of compounds like physalins.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Protein Synthesis LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation iNOS_gene iNOS Gene NFκB_nuc->iNOS_gene Transcription AP1_nuc->iNOS_gene Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO PhysalinO Physalins (e.g., this compound) PhysalinO->IKK Inhibition PhysalinO->MAPK Inhibition

Caption: LPS-induced iNOS expression pathway and points of inhibition by physalins.

G cluster_workflow Experimental Workflow cluster_analysis 6. Analysis A 1. Cell Culture (e.g., RAW 264.7) B 2. Pre-treatment with this compound / Alternatives A->B C 3. Stimulation with LPS B->C D 4. Incubation C->D E 5. Sample Collection (Cell Lysates & Supernatant) D->E F Western Blot (iNOS Protein) E->F G qPCR (iNOS mRNA) E->G H Griess Assay (NO Production) E->H I 7. Data Analysis & Comparison F->I G->I H->I

Caption: Workflow for assessing iNOS inhibition.

References

Physalin O vs. Paclitaxel: A Comparative Analysis of Their Mechanisms of Action in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Shanghai, China – November 10, 2025 – A comprehensive review of available experimental data provides a comparative analysis of the mechanisms of action for two potent anti-cancer compounds: Physalin O, a naturally derived steroidal lactone, and Paclitaxel, a widely used chemotherapeutic agent. This guide synthesizes findings on their cytotoxic effects, impact on cell cycle progression, and modulation of key signaling pathways, offering valuable insights for researchers and drug development professionals in oncology.

Abstract

This guide provides a detailed comparison of the cytotoxic and mechanistic properties of this compound and paclitaxel. Paclitaxel, a well-established anti-mitotic drug, functions primarily by stabilizing microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis. This compound, a member of the physalin family of natural products, also exhibits significant cytotoxicity against various cancer cell lines. While its precise mechanism is still under investigation, evidence suggests it induces apoptosis and cell cycle arrest, potentially through modulation of inflammatory and stress-related signaling pathways. This report summarizes key experimental findings, presents comparative data in a structured format, and outlines the methodologies employed in these studies to facilitate further research and development in cancer therapeutics.

Comparative Cytotoxicity

The cytotoxic effects of both this compound and paclitaxel have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes.

CompoundCell LineIC50 (µM)Citation
This compound Hep G2 (Liver Cancer)31.1
MCF-7 (Breast Cancer)11.4
Paclitaxel Various Cancer Cell Lines0.0025 - 0.0075 (24h exposure)

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Mechanism of Action: A Head-to-Head Comparison

While both compounds ultimately lead to cancer cell death, their primary mechanisms of action and the signaling pathways they influence differ significantly.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel's primary mode of action is its ability to interfere with the normal function of microtubules. By binding to the β-tubulin subunit, it stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics has two major consequences:

  • G2/M Cell Cycle Arrest: Stabilized microtubules are unable to form a functional mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Additionally, paclitaxel can induce apoptosis through pathways independent of mitotic arrest, including the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.

This compound: A Multi-faceted Approach

The mechanism of action for this compound is less characterized than that of paclitaxel, but studies on it and other related physalins suggest a multi-pronged attack on cancer cells.

  • Induction of Apoptosis: Like paclitaxel, physalins are known to induce apoptosis. Evidence from studies on other physalins, such as Physalin A and F, suggests the involvement of both intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and modulation of the Bcl-2 family of proteins.

  • Cell Cycle Arrest: Various physalins have been shown to induce cell cycle arrest. While paclitaxel predominantly causes a G2/M arrest, some physalins have been observed to induce arrest at the G1 or G2/M phases of the cell cycle, suggesting a different mode of interference with cell cycle progression.

  • Modulation of Inflammatory and Stress Pathways: this compound has been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. Other physalins have been demonstrated to modulate the NF-κB and p38 MAPK/ROS signaling pathways, which are critically involved in inflammation, stress responses, and cell survival.

Signaling Pathways

The distinct mechanisms of this compound and paclitaxel are reflected in the different signaling cascades they activate or inhibit.

Paclitaxel Signaling Pathway

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules JNK_Pathway JNK Pathway Activation Paclitaxel->JNK_Pathway NFkB_Pathway NF-κB Pathway Activation Paclitaxel->NFkB_Pathway Mitotic_Arrest G2/M Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis JNK_Pathway->Apoptosis NFkB_Pathway->Apoptosis

Caption: Paclitaxel's mechanism primarily involves microtubule stabilization, leading to G2/M arrest and apoptosis. It can also activate JNK and NF-κB pathways.

This compound Signaling Pathway (Hypothesized)

Physalin_O_Pathway Physalin_O This compound NO_Inhibition Nitric Oxide Inhibition Physalin_O->NO_Inhibition NFkB_Modulation NF-κB Pathway Modulation Physalin_O->NFkB_Modulation p38_MAPK_ROS p38 MAPK/ROS Pathway Physalin_O->p38_MAPK_ROS Apoptosis Apoptosis NFkB_Modulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) p38_MAPK_ROS->Cell_Cycle_Arrest p38_MAPK_ROS->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's hypothesized mechanism involves NO inhibition and modulation of NF-κB and p38 MAPK/ROS pathways, leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides an overview of the methodologies commonly used to investigate the mechanisms of action of this compound and paclitaxel.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or paclitaxel for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate the cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

  • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide, which intercalates with DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. A histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., anti-cleaved caspase-3, anti-p-JNK, anti-IκBα).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: A typical workflow for Western blot analysis to detect specific protein expression levels.

Conclusion

Paclitaxel remains a cornerstone of cancer chemotherapy with a well-defined mechanism of action centered on microtubule stabilization. This compound, while less studied, shows promise as a cytotoxic agent with a potentially broader mechanistic profile that includes the modulation of inflammatory and stress-related signaling pathways. The data presented in this guide highlight the distinct and overlapping features of these two compounds, providing a foundation for future comparative studies and the development of novel therapeutic strategies. Further research is warranted to fully elucidate the molecular targets of this compound and to explore its potential in combination therapies.

Differential Gene Expression Analysis: Physalin O Treatment vs. Vehicle Control in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview of the anticipated effects of Physalin O on gene expression in cancer cells compared to a vehicle control. While direct, publicly available differential gene expression datasets for this compound are limited, this document synthesizes known mechanisms of the physalin family of compounds to present a scientifically grounded, illustrative analysis. The experimental protocols and potential outcomes detailed herein are designed to guide researchers in designing and interpreting their own studies on this promising natural compound.

Summary of Anticipated Gene Expression Changes

Based on the known anti-inflammatory and anti-cancer activities of physalins, treatment of cancer cells with this compound is expected to induce significant changes in the expression of genes involved in key cellular processes. The following table summarizes hypothetical, yet plausible, differentially expressed genes (DEGs) based on the modulation of critical signaling pathways.

Signaling Pathway Gene Symbol Gene Name Predicted Regulation by this compound Function
NF-κB Signaling RELARELA proto-oncogene, NF-kB subunitDownregulatedTranscription factor, key regulator of inflammation and cell survival
NFKBIANFKB inhibitor alphaUpregulatedInhibits NF-κB by trapping it in the cytoplasm
BCL2L1 (Bcl-xL)BCL2 like 1DownregulatedAnti-apoptotic protein
TNFTumor necrosis factorDownregulatedPro-inflammatory cytokine
IL6Interleukin 6DownregulatedPro-inflammatory cytokine and myokine
MAPK/ERK Signaling FOSFos proto-oncogene, AP-1 transcription factor subunitDownregulatedTranscription factor involved in cell proliferation and differentiation
JUNJun proto-oncogene, AP-1 transcription factor subunitDownregulatedTranscription factor involved in cell proliferation and apoptosis
DUSP1Dual specificity phosphatase 1UpregulatedInactivates MAP kinases, negative feedback
Apoptosis CASP3Caspase 3UpregulatedExecutioner caspase in apoptosis
CASP9Caspase 9UpregulatedInitiator caspase in the intrinsic apoptotic pathway
BAXBCL2 associated X, apoptosis regulatorUpregulatedPro-apoptotic protein
BCL2BCL2 apoptosis regulatorDownregulatedAnti-apoptotic protein
Cell Cycle CDKN1A (p21)Cyclin dependent kinase inhibitor 1AUpregulatedCell cycle inhibitor, tumor suppressor
CCND1Cyclin D1DownregulatedPromotes G1/S phase transition

Experimental Protocols

A robust differential gene expression analysis is crucial to uncovering the molecular mechanisms of this compound. The following outlines a standard experimental protocol using RNA sequencing (RNA-seq).

Cell Culture and Treatment
  • Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be selected based on the research question.

  • Culture Conditions: Cells are to be cultured in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).

  • Treatment: Cells should be seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound at a predetermined effective concentration (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Cells are incubated for a specified time period (e.g., 24 hours) to allow for changes in gene expression.

  • Replicates: A minimum of three biological replicates for each condition (this compound and vehicle control) is essential for statistical power.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop), and RNA integrity is evaluated using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN) > 8.

Library Preparation and RNA Sequencing
  • Library Preparation: RNA-seq libraries are prepared from the high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate a sufficient number of reads per sample (e.g., >20 million).

Bioinformatic Analysis of Differential Gene Expression
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed.

  • Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.

  • Read Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.

  • Differential Expression Analysis: The gene count matrix is then used for differential expression analysis using packages like DESeq2 or edgeR in R.[1][2][3] These tools normalize the data and perform statistical tests to identify genes that are significantly upregulated or downregulated between the this compound-treated and vehicle control groups.

  • Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is further analyzed using tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and gene ontology terms, providing insights into the biological functions affected by this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis A Cell Culture & Treatment (this compound vs. Vehicle) B RNA Extraction A->B C RNA Quality Control (NanoDrop, Bioanalyzer) B->C D RNA-Seq Library Preparation C->D E High-Throughput Sequencing D->E F Raw Read QC (FastQC) E->F Raw Sequencing Data G Alignment to Reference Genome (STAR) F->G H Read Quantification (featureCounts) G->H I Differential Gene Expression Analysis (DESeq2/edgeR) H->I J Pathway & Functional Enrichment I->J K Identification of Key Genes & Pathways J->K Biological Insights

Caption: A standard workflow for differential gene expression analysis using RNA-seq.

This compound's Impact on the NF-κB Signaling Pathway

Physalins are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5][6] this compound is anticipated to follow this mechanism.[7][8]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases IkB_p p-IκBα IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory & Anti-apoptotic Genes (e.g., TNF, IL6, BCL2L1) DNA->Genes Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activates PhysalinO This compound PhysalinO->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

In Vivo Toxicity of Physalin O and Physalin D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the in vivo toxicity profiles of Physalin O and Physalin D is currently hampered by a significant lack of available scientific data for this compound. While some information exists regarding the in vivo effects of Physalin D, extensive toxicological studies for this compound appear to be unpublished or unavailable in the public domain. This guide summarizes the existing data for Physalin D and highlights the critical knowledge gaps for this compound, underscoring the need for further research.

Executive Summary of In Vivo Toxicity Data

ParameterThis compoundPhysalin D
LD50 No data availableNo specific value reported, but described as having low murine toxicity.[1]
Organ Toxicity No data availableReversible toxic effects on the liver and kidney observed in mice with Sarcoma 180 tumors.[2][3][4]
Hematological Effects No data availableNo specific data available.
Biochemical Markers No data availableNo specific data available.
Histopathological Findings No data availableHistopathological examination of the kidney and liver showed reversible effects in a mouse tumor model.[2][3][4]

Experimental Protocols

Detailed experimental protocols for the in vivo toxicity of this compound could not be provided due to the absence of relevant studies. The available information for Physalin D is derived from a study with an antitumor focus, and the specific methodologies for toxicity assessment were not fully detailed in the accessible literature.

In Vivo Antitumor and Toxicity Study of Physalin D (Magalhães et al., 2006)

  • Animal Model: Mice transplanted with Sarcoma 180 tumor cells.[2][3][4]

  • Dosage and Administration: The specific doses and route of administration for the toxicity evaluation were not detailed in the available abstracts.

  • Toxicity Assessment: Histopathological examination of the kidney and liver was performed to assess organ toxicity.[2][3][4] The effects were noted as being reversible.[2][3][4]

Signaling Pathways in Physalin-Associated Activity

Information regarding signaling pathways specifically linked to the in vivo toxicity of this compound and Physalin D is limited. Most of the existing research focuses on the signaling pathways related to their therapeutic effects, such as anti-inflammatory and anticancer activities.

For instance, various physalins have been shown to interact with pathways like NF-κB and JAK/STAT, which are primarily associated with inflammation and cell proliferation.[5][6] Physalin D has been noted for its minimal cytotoxicity in some contexts and its ability to modulate macrophage polarization, suggesting a nuanced interaction with cellular signaling that is not purely cytotoxic.[1]

The following diagram illustrates a general experimental workflow that would be necessary to compare the in vivo toxicity of this compound and Physalin D.

G Experimental Workflow for Comparative In Vivo Toxicity cluster_0 Compound Administration cluster_1 In-Life Observations cluster_2 Terminal Procedures cluster_3 Data Analysis & Comparison Physalin_O This compound Dosing Groups Clinical_Signs Clinical Signs Monitoring Physalin_O->Clinical_Signs Physalin_D Physalin D Dosing Groups Physalin_D->Clinical_Signs Vehicle_Control Vehicle Control Group Vehicle_Control->Clinical_Signs Blood_Collection Blood Collection (Hematology & Biochemistry) Clinical_Signs->Blood_Collection Body_Weight Body Weight Measurement Body_Weight->Blood_Collection Food_Water_Intake Food & Water Consumption Food_Water_Intake->Blood_Collection Toxicity_Profile_O Toxicity Profile of this compound Blood_Collection->Toxicity_Profile_O Toxicity_Profile_D Toxicity Profile of Physalin D Blood_Collection->Toxicity_Profile_D Organ_Harvest Organ Harvest & Weight Measurement Organ_Harvest->Toxicity_Profile_O Organ_Harvest->Toxicity_Profile_D Histopathology Histopathological Analysis Histopathology->Toxicity_Profile_O Histopathology->Toxicity_Profile_D Comparative_Analysis Comparative Toxicity Analysis Toxicity_Profile_O->Comparative_Analysis Toxicity_Profile_D->Comparative_Analysis

Caption: A proposed workflow for the comparative in vivo toxicity assessment of this compound and Physalin D.

Conclusion

The direct comparison of the in vivo toxicity profiles of this compound and Physalin D is not feasible based on the currently available scientific literature. While there are qualitative reports of reversible liver and kidney toxicity for Physalin D in a specific disease model, there is a clear absence of any in vivo toxicity data for this compound. To provide a meaningful comparison and to better understand the safety profiles of these compounds for potential therapeutic development, dedicated in vivo toxicological studies are essential. Such studies should include acute and subchronic toxicity assessments, determination of LD50 values, and detailed analysis of hematological, biochemical, and histopathological parameters for both this compound and Physalin D in relevant animal models.

References

Validation of Physalin O's binding affinity to a predicted protein target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the binding affinity of Physalin O, a natural compound with observed anti-inflammatory properties, to its predicted protein target, IκB kinase β (IKKβ).[1][2][3][4][5] Due to conflicting reports on this compound's direct inhibition of the NF-κB pathway, this document outlines a prospective validation workflow, presents a comparative analysis of known IKKβ inhibitors, and provides detailed experimental protocols to guide future research.[6]

Introduction

This compound is a steroidal lactone isolated from plants of the Physalis genus, known for their traditional use in treating inflammatory conditions.[7][8] Like other physalins, this compound exhibits anti-inflammatory and cytotoxic activities.[1] The primary mechanism underlying the anti-inflammatory effects of many natural compounds is the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway.[3][4][5] A key regulator of this pathway is the IκB kinase (IKK) complex, with its catalytic subunit IKKβ being a major target for anti-inflammatory drug development.

While the structurally similar Physalin A has been suggested to directly target and form covalent bonds with IKKβ, evidence for this compound's interaction with this protein is currently indirect and equivocal.[2] One study reported that this compound was largely inactive in an NF-κB inhibition assay, with an IC50 value greater than 50 μM.[6] This finding contrasts with the compound's observed anti-inflammatory effects and highlights the need for direct binding affinity studies to clarify its mechanism of action.

This guide proposes a systematic approach to validate the binding of this compound to IKKβ and compares its potential affinity with that of established IKKβ inhibitors.

Comparative Analysis of IKKβ Inhibitors

To provide a benchmark for the potential binding affinity of this compound to IKKβ, the following table summarizes the binding data for several known IKKβ inhibitors. The equilibrium dissociation constant (KD) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating binding affinity and functional inhibition, respectively. A lower value for both indicates a higher affinity and potency.

CompoundType of InhibitorBinding Affinity (KD)Potency (IC50)
MLN120B ATP-competitiveNot Reported60 nM
SC-514 ATP-competitiveNot Reported0.1 - 0.3 µM
IKK-16 ATP-competitiveNot Reported40 nM
Shikonin AllostericNot Reported~170 nM (for complex)
Hit 4 (from study) ATP-competitiveNot Reported30.4 nM

Note: Binding affinity (KD) and potency (IC50) values can vary depending on the specific assay conditions.[9][10][11][12]

Proposed Experimental Validation Workflow

To definitively determine if this compound directly binds to IKKβ and to quantify this interaction, a systematic experimental approach is required. The following workflow outlines the key steps, from initial binding assessment to quantitative characterization.

G cluster_0 Phase 1: Initial Binding Assessment cluster_1 Phase 2: Quantitative Binding Analysis cluster_2 Phase 3: Cellular Target Engagement A Recombinant Human IKKβ Protein Expression and Purification C Qualitative Binding Assay (e.g., DSF, MST) A->C B This compound Compound Preparation B->C D Surface Plasmon Resonance (SPR) Assay Development C->D Positive Binding Indication E Determination of Binding Kinetics (ka, kd) D->E F Calculation of Equilibrium Dissociation Constant (KD) E->F G Cell-Based IKKβ Inhibition Assays F->G Confirmed High Affinity H Western Blot for p-IκBα and NF-κB Nuclear Translocation G->H

Caption: Proposed experimental workflow for validating this compound's binding to IKKβ.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding interactions between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface).[13][14][15][16]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the this compound-IKKβ interaction.

Materials:

  • Recombinant human IKKβ protein

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Protein Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

    • Inject the purified recombinant IKKβ protein over the activated surface to allow for covalent coupling via primary amine groups. The protein should be diluted in a low ionic strength buffer with a pH below its isoelectric point to promote pre-concentration.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the this compound solutions over the immobilized IKKβ surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the association phase, switch back to flowing only the running buffer to monitor the dissociation of the complex.

    • Between each concentration of this compound, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka (KD = kd/ka).

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a critical inflammatory cascade that is a primary target for many anti-inflammatory compounds. Understanding this pathway is essential for interpreting the functional consequences of IKKβ inhibition.

G TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Ub Ubiquitin IκBα->Ub ubiquitination Nucleus Nucleus NF-κB->Nucleus translocates to Proteasome Proteasome Ub->Proteasome degradation Proteasome->NF-κB releases Gene Transcription Gene Transcription Nucleus->Gene Transcription induces

Caption: The canonical NF-κB signaling pathway.

Conclusion

The validation of this compound's binding affinity to IKKβ is a critical step in elucidating its mechanism of action and assessing its therapeutic potential. While indirect evidence and structural similarity to other physalins suggest IKKβ as a plausible target, the conflicting reports on its NF-κB inhibitory activity necessitate a rigorous and direct binding analysis. The proposed workflow, utilizing techniques such as Surface Plasmon Resonance, provides a clear path forward for researchers. By comparing the binding affinity of this compound to that of established IKKβ inhibitors, a clearer picture of its potency and potential as a novel anti-inflammatory agent can be established. This comparative guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development who are interested in the pharmacological validation of natural products.

References

Safety Operating Guide

Safe Handling and Disposal of Physalin O: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Physalin O, a cytotoxic and anti-inflammatory compound. Adherence to these guidelines is critical for personnel safety and environmental protection.

Hazard Profile and Safety Precautions

Quantitative Hazard Classification for Related Compound (Physalin L)

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1) Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment. P391: Collect spillage.

Proper Disposal Procedures for this compound

This compound waste, including pure compound, contaminated solutions, and labware, must be managed as hazardous chemical waste.[2] Under no circumstances should it be disposed of down the drain or in regular trash.[3]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Dispose of solid this compound reagent in its original manufacturer's container whenever possible.[4]

    • Chemically contaminated solid waste, such as gloves, absorbent paper, and pipette tips, should be double-bagged in clear plastic bags.[4] These bags should then be placed in a designated hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof container with a screw-on cap.[4][5] The container must be made of a material compatible with the solvents used.

    • Do not fill containers beyond 90% capacity to allow for expansion.[5]

  • Sharps:

    • Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.[4]

Step 2: Labeling and Storage

  • Clearly label all waste containers with "Hazardous Waste" and list the full chemical name of all contents, including solvents.[2] Do not use abbreviations.[2]

  • Keep waste containers securely closed except when adding waste.[2][4]

  • Store hazardous waste in a designated, well-ventilated secondary containment area.[4] This area should be away from general laboratory traffic and incompatible materials.[5]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste collection.[4]

  • Follow all institutional and local regulations regarding hazardous waste disposal.[3]

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.[2]

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[2]

  • After triple-rinsing, the container can be managed for recycling or disposal as non-hazardous waste, in accordance with institutional policies.[2]

Experimental Workflow: Assessing Cytotoxicity of this compound

The following diagram illustrates a typical workflow for determining the cytotoxic effects of a compound like this compound on cancer cell lines, a common experiment in drug development.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture (e.g., HepG2, MCF-7) D Seed Cells in 96-well Plates A->D B Prepare this compound Stock Solution C Serial Dilutions of This compound B->C E Treat Cells with This compound Dilutions C->E D->E F Incubate for 24-72 hours E->F G Add Viability Reagent (e.g., MTT, PrestoBlue) F->G H Measure Absorbance/ Fluorescence G->H I Calculate IC50 Value H->I

Caption: Workflow for determining the IC50 value of this compound.

References

Personal protective equipment for handling Physalin O

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Physalin O, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Purpose Specifications & Best Practices
Eyes & Face Safety Goggles with Side-Shields or Face ShieldProtects against splashes, dust, and flying debris.Goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a significant splash hazard.[1]
Hands Protective GlovesPrevents skin contact with the chemical.Nitrile or latex gloves are generally suitable for incidental contact.[1] For prolonged handling, consider double-gloving or using more robust chemical-resistant gloves. Always inspect gloves before use and remove them immediately if contaminated, washing hands thoroughly.
Body Laboratory Coat or Impervious ClothingProtects skin and personal clothing from contamination.A fire-resistant lab coat is recommended if flammable solvents are in use.[1] Ensure the coat is fully buttoned.
Respiratory Suitable RespiratorPrevents inhalation of dust or aerosols.Use in a well-ventilated area or under a chemical fume hood to minimize the need for respiratory protection. If dust or aerosols may be generated, a respirator is necessary.[2]
Feet Closed-Toe ShoesProtects feet from spills and dropped objects.Shoes should be made of a material that does not absorb chemicals.[1]

Standard Operational Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing risk.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (e.g., Fume Hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (or similar compound's SDS) prep_sds->prep_ppe handling_weigh Weigh this compound prep_area->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_exp Perform Experiment handling_dissolve->handling_exp cleanup_decon Decontaminate Work Surfaces handling_exp->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Standard operational workflow for handling this compound.

Emergency Response Plan: this compound Spill

In the event of an accidental release, a swift and organized response is essential to contain the spill and mitigate any potential hazards. The following flowchart details the immediate steps to be taken.

G cluster_spill Emergency Response: this compound Spill cluster_containment Containment & Cleanup cluster_final Final Steps spill_alert Alert Others in the Area spill_evacuate Evacuate the Immediate Area if Necessary spill_alert->spill_evacuate spill_assess Assess the Spill and Consult SDS spill_evacuate->spill_assess spill_ppe Don Appropriate PPE for Cleanup spill_assess->spill_ppe contain_absorb Contain the Spill with Absorbent Material spill_ppe->contain_absorb contain_sweep Carefully Sweep up Solid or Absorb Liquid contain_absorb->contain_sweep contain_collect Collect Waste in a Labeled, Sealed Container contain_sweep->contain_collect final_decon Decontaminate the Spill Area contain_collect->final_decon final_dispose Dispose of Waste as Hazardous final_decon->final_dispose final_report Report the Incident to the Lab Supervisor final_dispose->final_report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.